Isopropyl bromoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLEWKPXYZHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067529 | |
| Record name | Isopropyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-57-1 | |
| Record name | Isopropyl bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29921-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role and Properties of Isopropyl Bromoacetate
An In-depth Technical Guide to the Synthesis Mechanism of Isopropyl Bromoacetate
This compound (C₅H₉BrO₂) is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Structurally, it is the isopropyl ester of bromoacetic acid.[3] This bifunctional molecule combines the reactivity of an ester with that of an alkyl bromide, making it a valuable building block for introducing the isopropoxycarbonylmethyl moiety into various molecular scaffolds. Its applications include serving as a key intermediate in the synthesis of biaryl sulphonamide derivatives, which are significant in pharmaceutical development, and in the production of compounds like triisopropylphosphonoacetate.[1][4][5]
This compound is a clear, colorless to yellow liquid with a boiling point of approximately 59-61 °C at 10 mmHg and a density of about 1.399 g/mL at 25 °C.[4][6] Due to the presence of the bromoacetyl group, it is a lachrymator and causes severe skin burns and eye damage, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[3][4][7][8]
This guide provides an in-depth examination of the primary and alternative synthesis mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Primary Synthesis Route: Fischer-Speier Esterification
The most common and economically viable method for preparing this compound on a laboratory and industrial scale is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of bromoacetic acid with isopropanol.[9][10][11]
The overall reaction is an equilibrium process:
BrCH₂COOH + (CH₃)₂CHOH ⇌ BrCH₂COOCH(CH₃)₂ + H₂O
The primary challenge of this synthesis is managing the chemical equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol, isopropanol) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[9][10][12][13][14]
Mechanism of Fischer-Speier Esterification
The reaction proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps. A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required as a catalyst.[10][12] Sulfuric acid is particularly effective as it also acts as a dehydrating agent, further helping to drive the reaction forward.[15]
The mechanism can be broken down into five key stages:[11][12][16][17]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of bromoacetic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12][16]
-
Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol attacks the now highly electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate, specifically an oxonium ion.[10][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol acting as a proton shuttle.[10] This step is crucial as it converts a poor leaving group (-OH) into a very good leaving group (H₂O).[12]
-
Elimination of Water: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water. This regenerates the carbonyl group and forms a protonated ester.[12][15]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst.[12][15]
Visualization: Fischer-Speier Esterification Pathway
Caption: Logical flow of the acid-catalyzed Fischer-Speier esterification.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to execution.
Reagents & Equipment:
-
Bromoacetic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (or p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
-
Dean-Stark trap (if using toluene)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add bromoacetic acid (1.0 equiv).
-
Addition of Alcohol: Add an excess of isopropanol (e.g., 3-5 equiv). The alcohol often serves as both reactant and solvent.[12][14]
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.05-0.1 equiv of concentrated H₂SO₄) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-10 hours.[10] The reaction progress can be monitored by TLC or GC analysis.
-
Workup (Cooling): Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. If a large excess of isopropanol was used, it may need to be removed first via rotary evaporation. Dilute the mixture with an organic solvent like ethyl acetate and wash cautiously with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash again with brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[18]
Data Summary: Fischer-Speier Synthesis
| Parameter | Typical Value/Condition | Rationale |
| Reactant Ratio | 1:3 to 1:5 (Acid:Alcohol) | Drives equilibrium towards product formation (Le Châtelier's Principle).[13] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid required to protonate the carboxylic acid effectively.[12] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Temperature | Reflux (~82°C for Isopropanol) | Provides activation energy and maintains a constant reaction temperature.[14] |
| Reaction Time | 2 - 10 hours | Dependent on scale, catalyst, and temperature; equilibrium needs time to be established.[10] |
| Expected Yield | 65 - 85% | Varies based on efficiency of water removal and purification. |
Alternative Synthesis Route: From Bromoacetyl Chloride
An alternative and often faster method for synthesizing this compound is the reaction of isopropanol with a more reactive bromoacetic acid derivative, such as bromoacetyl chloride.[2][19]
Overall Reaction:
BrCH₂COCl + (CH₃)₂CHOH → BrCH₂COOCH(CH₃)₂ + HCl
This reaction is an example of nucleophilic acyl substitution. Unlike Fischer esterification, this process is generally irreversible because the chloride ion is a very good leaving group and the byproduct, hydrogen chloride (HCl), is a gas that can be removed from the system.
Mechanism of Synthesis from Bromoacetyl Chloride
The mechanism is a straightforward two-step process:
-
Nucleophilic Attack: The oxygen atom of isopropanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The resulting oxonium ion is then deprotonated (often by a weak base like pyridine or another molecule of isopropanol) to yield the final ester product.
The use of a non-nucleophilic base, such as pyridine or triethylamine, is common to neutralize the HCl byproduct, preventing it from causing unwanted side reactions.
Visualization: Synthesis from Acyl Chloride
Caption: The nucleophilic acyl substitution pathway for ester synthesis.
Comparison of Synthesis Routes
| Feature | Fischer-Speier Esterification | Synthesis from Bromoacetyl Chloride |
| Starting Materials | Bromoacetic Acid, Isopropanol | Bromoacetyl Chloride, Isopropanol |
| Reversibility | Reversible (Equilibrium) | Irreversible |
| Reaction Rate | Slower | Faster |
| Conditions | Acid catalyst, heat (reflux) | Often at or below room temperature |
| Byproducts | Water | Hydrogen Chloride (HCl) |
| Advantages | Economical, readily available starting materials | High yield, fast, irreversible |
| Disadvantages | Equilibrium limited, requires water removal | Bromoacetyl chloride is hazardous, moisture-sensitive, and more expensive.[2][19] |
Safety and Handling
This compound and its precursors are hazardous materials that demand strict safety protocols.
-
This compound: A lachrymator that causes severe skin burns and eye damage.[3][4][7] It should be handled only in a well-ventilated chemical fume hood.[8][20]
-
Bromoacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage.[7]
-
Bromoacetyl Chloride: Highly corrosive, toxic, and reacts violently with water.[2][19] Must be handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[7][8] An appropriate respirator may be necessary for certain operations.[8]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.[7]
Conclusion
The synthesis of this compound can be effectively achieved through several mechanistic pathways. The Fischer-Speier esterification of bromoacetic acid with isopropanol remains the most common and cost-effective method, though it requires careful management of the reaction equilibrium to ensure high yields. For applications demanding faster reaction times and where cost is less of a concern, the use of bromoacetyl chloride provides a rapid and irreversible alternative. The choice of synthesis route ultimately depends on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity. A thorough understanding of the underlying mechanisms is paramount for optimizing reaction conditions and ensuring safe and efficient synthesis.
References
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- 2. CAS 22118-09-8: Bromoacetyl Chloride | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. athabascau.ca [athabascau.ca]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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Introduction: Isopropyl Bromoacetate as a Strategic Alkylating Agent
An In-depth Technical Guide for Researchers on the Chemical Properties of Isopropyl Bromoacetate
This compound is a versatile haloalkane ester that serves as a crucial building block in modern organic synthesis.[1] Its utility stems from the strategic placement of a good leaving group (bromide) on the carbon alpha to an ester carbonyl. This configuration renders the molecule a potent electrophile, primed for reaction with a wide array of nucleophiles. For researchers in medicinal chemistry and materials science, this compound is not merely a reagent but a tool for introducing the isopropoxycarbonylmethyl moiety, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, reactivity, and safe handling protocols, grounded in field-proven insights to empower researchers in their experimental design and execution.
Core Chemical and Physical Characteristics
A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. This compound is a clear, colorless to yellow liquid with properties that dictate its handling and reaction conditions.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 29921-57-1 | [3][4][5][6] |
| Molecular Formula | C₅H₉BrO₂ | [3][4][7] |
| Molecular Weight | 181.03 g/mol | [3][5][8] |
| IUPAC Name | propan-2-yl 2-bromoacetate | [9] |
| Synonyms | Bromoacetic acid, isopropyl ester; Isopropyl α-bromoacetate | [3][4][7] |
| SMILES | CC(C)OC(=O)CBr | [6][7][8] |
| InChIKey | JCWLEWKPXYZHGQ-UHFFFAOYSA-N | [3][6][8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Density | 1.399 g/mL at 25 °C | [5][6][8][10] |
| Boiling Point | 59-61 °C at 10 mmHg; 65 °C at 15 mmHg | [1][5][6][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5][6][8] |
| Refractive Index (n20/D) | 1.444 | [6][8] |
| Stability | Stable under normal conditions and recommended storage | [11] |
Synthesis Pathways and Considerations
The most common laboratory and industrial synthesis of this compound involves the esterification of bromoacetic acid with isopropanol. This is typically an acid-catalyzed reaction. An alternative route involves the reaction of bromoacetyl chloride with isopropanol. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Caption: Typical laboratory synthesis workflow for this compound.
Spectroscopic Profile for Structural Verification
Accurate characterization is non-negotiable. The following spectroscopic data are vital for confirming the identity and purity of this compound after synthesis or before use.
Table 3: Key Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Septet (~5.0 ppm, 1H, -CH-), Singlet (~3.8 ppm, 2H, -CH₂Br), Doublet (~1.2 ppm, 6H, -CH(CH₃)₂) |
| ¹³C NMR | ~167 ppm (C=O), ~69 ppm (-CH-), ~26 ppm (-CH₂Br), ~21 ppm (-CH₃) |
| IR Spectroscopy | Strong absorption at ~1735 cm⁻¹ (C=O ester stretch), ~1275 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 179/181 (due to ⁷⁹Br/⁸¹Br isotopes). A prominent fragment is often observed at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺.[12] |
Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.
Chemical Reactivity: The Alkylating Agent in Action
The primary utility of this compound lies in its function as an alkylating agent.[13][14][15][16] The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism.
Mechanism of Alkylation
The reaction proceeds via a backside attack by a nucleophile on the α-carbon, displacing the bromide ion in a single, concerted step. This stereospecific inversion of configuration is a hallmark of the Sₙ2 pathway.
References
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- 5. chemwhat.com [chemwhat.com]
- 6. This compound 99 29921-57-1 [sigmaaldrich.com]
- 7. This compound (CAS 29921-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 29921-57-1 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 16. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Isopropyl Bromoacetate: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of isopropyl bromoacetate, a key reagent in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the identification and quality control of this compound.
Introduction: The Molecular Profile of this compound
This compound (C₅H₉BrO₂) is an ester of bromoacetic acid and isopropanol.[1][2] Its utility as an alkylating agent in the synthesis of various organic molecules necessitates a thorough understanding of its structural and chemical properties. Spectroscopic techniques are paramount in verifying the identity, purity, and stability of this reactive compound. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this compound.
Prior to any analytical procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and all handling should be conducted in a well-ventilated fume hood.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see three distinct signals corresponding to the three unique proton environments in the molecule.
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of the neighboring protons, causing them to be deshielded and appear at higher chemical shifts (downfield).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | ~5.0 | Septet | 1H | ~6.3 |
| -CH₂Br | ~3.8 | Singlet | 2H | N/A |
| -CH(CH ₃)₂ | ~1.25 | Doublet | 6H | ~6.3 |
-
Septet at ~5.0 ppm: This signal corresponds to the single proton of the isopropyl group's methine (-CH). It is split into a septet by the six equivalent protons of the two adjacent methyl groups (n+1 rule, 6+1=7). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group.
-
Singlet at ~3.8 ppm: This signal is assigned to the two protons of the methylene group (-CH₂Br) adjacent to the bromine atom. The strong deshielding effect of the electronegative bromine atom causes this significant downfield shift. As there are no adjacent protons, the signal appears as a singlet.
-
Doublet at ~1.25 ppm: This signal represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl moiety. It is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).
References
The Alchemist's Adversary: A Technical Guide to the Safe Handling of Isopropyl Bromoacetate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Foreword: Taming the Reactive Moiety
In the landscape of modern organic synthesis and drug development, alkylating agents are indispensable tools, wielding the power to forge new covalent bonds with precision. Among these, isopropyl bromoacetate stands out as a versatile and reactive building block, particularly in the synthesis of complex molecules and peptide modifications. However, its utility is intrinsically linked to its hazardous nature. As a potent electrophile, it does not discriminate between a target nucleophile in a reaction flask and the nucleophilic biomolecules that constitute living tissue. This guide is crafted not as a mere recitation of safety rules, but as a deep dive into the chemical principles that govern the safe handling of this potent reagent. Herein, we will explore the causality behind each safety recommendation, empowering the researcher with the knowledge to not only follow protocols but to understand and internalize a culture of safety.
The Chemical Personality of this compound: Understanding the "Why" of the Hazard
To handle a chemical safely, one must first understand its chemical "personality"—its structure, reactivity, and the mechanisms by which it interacts with its environment. This compound is not merely a liquid in a bottle; it is a reactive electrophile poised for nucleophilic attack.
Molecular Structure and Physicochemical Properties
This compound (C₅H₉BrO₂) is the isopropyl ester of bromoacetic acid.[1][2] Its structure features a carbon atom bonded to a bromine atom (an alpha-carbon), which is adjacent to a carbonyl group. This arrangement is key to its reactivity.
| Property | Value | Source |
| Molecular Weight | 181.03 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Appearance | Clear, colorless to yellow liquid | --INVALID-LINK-- |
| Boiling Point | 59-61 °C / 10 mmHg | --INVALID-LINK--[3] |
| Density | 1.399 g/mL at 25 °C | --INVALID-LINK--[3] |
| Flash Point | 113 °C (235.4 °F) | --INVALID-LINK--[3] |
The SN2 Mechanism: The Root of this compound's Reactivity and Toxicity
The primary hazard of this compound stems from its ability to act as a potent alkylating agent via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] Understanding this mechanism is fundamental to appreciating its biological and chemical risks.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and in a concerted step, the leaving group (in this case, the bromide ion) departs. The reactivity of the alpha-carbon in this compound is significantly enhanced by the adjacent carbonyl group, which withdraws electron density, making the carbon more electrophilic.
This reactivity is precisely what makes it a potent toxin. Biological systems are rich in nucleophiles, such as the amine and thiol groups in amino acids (e.g., lysine, cysteine) and the phosphate backbone of DNA. Uncontrolled exposure to this compound can lead to the indiscriminate alkylation of these vital biomolecules, disrupting cellular function and leading to cell death. This is the fundamental reason for its severe corrosive effects on skin and eyes and its toxicity upon inhalation or ingestion.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the hazards is the first step in a robust safety protocol. This compound is classified as a hazardous substance, and its handling requires a comprehensive risk assessment.[4]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.
The Pillars of Safe Handling: A Multi-Layered Defense
A self-validating safety system relies on multiple, independent layers of protection. For this compound, these are engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and aerosols, preventing their inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. In the event of a splash, immediate and prolonged flushing is critical to minimizing tissue damage.
Administrative Controls: The Framework for Safe Practices
Administrative controls are the procedures and policies that guide safe work.
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the handling of this compound is mandatory.[9] This SOP should be read, understood, and signed by all personnel who will be handling the reagent.
-
Training: All users must be trained on the specific hazards of this compound, the details of the SOP, and emergency procedures.[9] This training should be documented.
-
Restricted Access: this compound should be stored in a designated, well-ventilated, and secure area with limited access.
-
Labeling: All containers of this compound, including reaction vessels, must be clearly labeled with the chemical name and appropriate hazard warnings.[1]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected carefully and used correctly.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[10]
-
Hand Protection: Use gloves that are resistant to this compound. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.[8] Gloves should be inspected before each use and changed immediately if contaminated or damaged.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8]
In the Lab: Step-by-Step Protocols for Safe Handling
The following protocols are designed to be a template for your laboratory's specific SOPs.
Protocol for Weighing and Dispensing this compound
-
Preparation:
-
Don all required PPE: chemical splash goggles, face shield, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Place all necessary equipment (balance, spatula, weighing paper, secondary container) inside the fume hood.
-
-
Dispensing:
-
Carefully open the stock bottle of this compound inside the fume hood.
-
Dispense the required amount of the liquid into a tared, labeled container.
-
Immediately and securely cap the stock bottle.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a mild soap and water solution.
-
Dispose of all contaminated materials (weighing paper, gloves) in a designated hazardous waste container.
-
Protocol for a Typical Alkylation Reaction
This protocol outlines a generic alkylation of a nucleophile (e.g., an amine or thiol) and should be adapted for specific experimental conditions.
-
Reaction Setup:
-
Set up the reaction apparatus (e.g., round-bottom flask with a stir bar, condenser, addition funnel) inside the chemical fume hood.
-
Dissolve the nucleophile in an appropriate solvent in the reaction flask.
-
In a separate, labeled container, dilute the previously dispensed this compound with the reaction solvent.
-
-
Addition of this compound:
-
Slowly add the this compound solution to the reaction mixture via an addition funnel or syringe. An exothermic reaction may occur, so controlled addition is crucial.
-
Monitor the reaction temperature.
-
-
Work-up and Quenching:
-
Upon completion of the reaction, any unreacted this compound must be quenched. Slowly add a nucleophilic quenching agent, such as a solution of sodium bisulfite or a primary amine (e.g., glycine), to the reaction mixture.
-
Allow the quenched mixture to stir for a sufficient time to ensure complete neutralization of the alkylating agent.
-
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to preventing accidental exposures.
-
Glassware Decontamination:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual organic compounds. Collect this rinse as hazardous waste.
-
Immerse the glassware in a basic solution (e.g., 1 M NaOH or a solution of a nucleophilic amine) for several hours to hydrolyze or react with any remaining this compound.
-
Wash the glassware with soap and water, followed by a final rinse with deionized water.
-
-
Waste Disposal:
-
All solid waste contaminated with this compound (gloves, weighing paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Neutralize the area with a mild base (e.g., sodium bicarbonate solution). Clean up the residue and dispose of it as hazardous waste. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Conclusion: A Culture of Vigilance
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its power demands respect and a deep understanding of its reactive nature. By moving beyond a checklist mentality and embracing a proactive, knowledge-based approach to safety, we can harness the synthetic utility of this reagent while ensuring the well-being of ourselves and our colleagues. The principles outlined in this guide are not merely rules to be followed but a foundation upon which to build a lasting culture of safety and scientific excellence.
References
- 1. lsu.edu [lsu.edu]
- 2. This compound [webbook.nist.gov]
- 3. This compound 99 29921-57-1 [sigmaaldrich.com]
- 4. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]
- 10. afd.calpoly.edu [afd.calpoly.edu]
Navigating the Alkylation Landscape: A Technical Guide to Alternatives for Isopropyl Bromoacetate
Introduction: The Need for Versatility and Precision in Alkylation
In the dynamic fields of chemical biology and drug development, the covalent modification of biomolecules is a cornerstone technique. Alkylating agents, which introduce alkyl groups into nucleophilic sites on proteins, are indispensable tools for a myriad of applications, from proteomic sample preparation to the synthesis of antibody-drug conjugates (ADCs). For decades, isopropyl bromoacetate and its haloacetamide cousins, like iodoacetamide (IAA), have been the workhorses for such modifications, primarily targeting the reactive thiol group of cysteine residues.[1] Their utility is well-documented, but so are their limitations, including off-target reactivity and inherent toxicity.[2][3]
This guide provides a comprehensive exploration of alternative alkylating agents, moving beyond the traditional haloacetates to equip researchers with a broader toolkit for precise and efficient biomolecule modification. We will delve into the mechanistic nuances, practical applications, and comparative performance of various classes of alkylating agents, empowering you to make informed decisions that align with your specific experimental goals. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies with a focus on enhanced specificity, stability, and safety.
I. The Incumbent: Understanding Haloacetates
Iodoacetamide (IAA) and its analogues are potent alkylating agents that react with nucleophiles via an SN2 mechanism.[4] The high reactivity of the carbon-halogen bond makes them efficient at modifying the highly nucleophilic thiolate anion of cysteine residues.[5]
Reaction Mechanism: A Classic SN2 Displacement
The alkylation of a cysteine residue by iodoacetamide is a bimolecular nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond.
Limitations and the Quest for Alternatives
Despite its widespread use, iodoacetamide is not without its drawbacks. Its high reactivity can lead to a lack of specificity, resulting in the alkylation of other nucleophilic residues such as methionine, lysine, histidine, and the N-terminus, particularly at higher pH values.[6][7] This off-target modification can interfere with downstream analyses like mass spectrometry and may alter the biological activity of the protein of interest. Furthermore, iodine-containing reagents have been shown to cause a prominent neutral loss during mass spectrometry, which can complicate data interpretation.[8] These limitations have spurred the development and adoption of alternative classes of alkylating agents with improved chemoselectivity.
II. Key Alternatives to Haloacetates
The ideal alternative to a haloacetate would offer high reactivity towards cysteine under mild conditions, minimal off-target modifications, and form a stable conjugate. Here, we explore several classes of compounds that have emerged as viable alternatives.
A. Maleimides: The Michael Addition Masters
N-Ethylmaleimide (NEM) and other maleimide-based reagents are highly specific for sulfhydryl groups and react via a Michael addition mechanism.[9] This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5).[10]
The reaction involves the nucleophilic attack of the cysteine thiolate on one of the carbons of the maleimide's double bond, which is activated by the two adjacent carbonyl groups. This forms a stable, irreversible thioether bond.[11]
The primary advantage of maleimides is their high specificity for thiols over other nucleophilic groups at neutral pH.[11] The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. However, at pH values above 7.5, reactivity towards primary amines (like the side chain of lysine) increases, and the maleimide ring becomes susceptible to hydrolysis.[10]
B. Vinyl Sulfones: For Stable and Irreversible Conjugation
Vinyl sulfones are another class of Michael acceptors that react with thiols to form a very stable thioether linkage.[12] Divinyl sulfone can be used as a cross-linking agent, reacting with amino, phenol, imidazole, and thiol groups.[13]
The thioether bond formed by the reaction of a vinyl sulfone with a cysteine residue is exceptionally stable, even more so than the thiosuccinimide linkage from a maleimide reaction, which can be susceptible to retro-Michael reactions.[14] This stability makes vinyl sulfones particularly attractive for applications requiring long-term stability of the conjugate, such as in the development of therapeutic proteins.[14]
C. Other Haloacetamides: A Matter of Reactivity and Specificity
Within the haloacetamide family, alternatives to iodoacetamide exist, such as chloroacetamide (CAA) and bromoacetamide. The reactivity of these compounds is dependent on the halogen leaving group, with the order of reactivity being I > Br > Cl.
Chloroacetamide has been reported to have lower off-target alkylation compared to iodoacetamide.[3] However, it comes with its own set of drawbacks, most notably a significant increase in methionine oxidation.[3][15]
A cocktail of haloacetamides (chloro-, bromo-, and iodoacetamide) has been proposed to achieve optimal alkylation. The rationale is that while all three reagents produce the same mass modification, their individual efficiencies may vary for different cysteine residues due to steric hindrance and the properties of the leaving group.[9][16]
D. Emerging and Specialized Alternatives
For more specialized applications, other classes of alkylating agents can be considered:
-
Epoxides and Aziridines: These are three-membered heterocyclic compounds that undergo ring-opening reactions with nucleophiles.[17] Their high ring strain makes them reactive, and they have been explored for protein modification and as cross-linking agents.[18][19] However, their use in routine protein alkylation is less common and often requires more specific reaction conditions.
-
Sulfonate Esters: Alkyl sulfonates can act as alkylating agents, with their reactivity tunable by the nature of the sulfonate leaving group.[20] They have been used in various synthetic applications and can be employed for the modification of biomolecules.
III. Comparative Analysis of Leading Alkylating Agents
The selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome of an experiment. The following table provides a comparative overview of the key characteristics of the most common classes of cysteine-reactive alkylating agents.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) | Vinyl Sulfones |
| Primary Target | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |
| Reaction Mechanism | SN2 | SN2 | Michael Addition | Michael Addition |
| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5[10] | ~8.0 - 9.0 |
| Relative Reactivity | High | Moderate | Very High | High |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[12] | Lower than IAA, but significant Methionine oxidation[3] | Lysine, Histidine (at pH > 7.5)[6][10] | Lysine, Histidine (at alkaline pH)[12] |
| Bond Stability | Stable Thioether | Stable Thioether | Stable Thioether (ring can hydrolyze) | Very Stable Thioether[14] |
| Key Advantage | Widely used and well-characterized | Lower off-target alkylation than IAA[3] | High specificity for thiols at neutral pH[11] | Forms highly stable conjugates[14] |
| Key Disadvantage | Significant off-target reactivity[12] | Induces significant methionine oxidation[3] | Potential for hydrolysis and reaction with amines at higher pH[10] | Can be less reactive than maleimides |
IV. Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the use of iodoacetamide and N-ethylmaleimide for the alkylation of cysteine residues in proteins. It is crucial to optimize these conditions for your specific protein and experimental goals.
Protocol 1: Alkylation with Iodoacetamide (IAA)
This protocol is a standard procedure for the reduction and alkylation of proteins, for example, in preparation for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light )[21]
-
Quenching reagent (e.g., DTT)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[22]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 14-20 mM. Incubate for 30 minutes at room temperature in the dark.[21][22]
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature in the dark.[22]
-
The protein sample is now ready for downstream processing (e.g., digestion, purification).
Protocol 2: Alkylation with N-Ethylmaleimide (NEM)
This protocol is suitable for applications requiring high specificity for cysteine residues at a neutral pH.
Materials:
-
Protein sample in an amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)
-
N-Ethylmaleimide (NEM) stock solution (e.g., 100-200 mM in water or DMSO, prepare fresh )[10]
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is in a suitable buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent before proceeding.
-
Alkylation: Add a 10- to 20-fold molar excess of freshly prepared NEM solution to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[10]
-
Quenching and Purification: Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol. Remove excess reagents and byproducts using a desalting column or dialysis.[12]
Workflow for Evaluating Alkylating Agent Performance
To empirically determine the optimal alkylating agent and conditions for your specific application, a systematic evaluation is recommended.
V. Safety, Handling, and Storage
Alkylating agents are, by their nature, reactive and potentially hazardous compounds. They are often cytotoxic, mutagenic, and carcinogenic.[4] Therefore, it is imperative to handle these reagents with appropriate safety precautions.
-
Consult the Safety Data Sheet (SDS): Always read the SDS for each reagent before use to understand its specific hazards, handling requirements, and emergency procedures.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times when handling alkylating agents.[23]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. Many alkylating agents are sensitive to light and moisture.
-
Waste Disposal: Dispose of all waste containing alkylating agents according to your institution's hazardous waste disposal procedures.
Conclusion: A Call for Deliberate Reagent Selection
The era of relying solely on traditional haloacetates for protein alkylation is evolving. A deeper understanding of reaction mechanisms and the availability of a diverse array of alternative reagents empower researchers to approach bioconjugation with greater precision and control. Maleimides and vinyl sulfones, in particular, offer superior specificity for cysteine residues under controlled conditions, leading to cleaner and more reliable results.
The choice of an alkylating agent should not be a matter of routine but a deliberate decision based on the specific requirements of the experiment. By considering factors such as the desired site of modification, the stability of the resulting conjugate, and the potential for off-target effects, researchers can harness the power of these chemical tools to advance their scientific discoveries. As new reagents and methodologies continue to emerge, the future of bioconjugation promises even greater levels of sophistication and efficacy.
References
- 1. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kalstein.eu [kalstein.eu]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [rex.libraries.wsu.edu]
- 18. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 20. [PDF] Azabicyclic vinyl sulfones for residue-specific dual protein labelling† †Electronic supplementary information (ESI) available: Detailed methods and additional characterisation. See DOI: 10.1039/c9sc00125e | Semantic Scholar [semanticscholar.org]
- 21. A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. artsci.usu.edu [artsci.usu.edu]
- 23. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Navigating the Procurement of Isopropyl Bromoacetate: A Senior Application Scientist's Guide to Price, Purity, and Practice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Isopropyl bromoacetate is a crucial alkylating agent in the repertoire of synthetic organic chemistry, finding significant application in pharmaceutical research and drug development. However, for both seasoned researchers and newcomers, navigating its procurement can be complex. The price is not a simple monolith but a function of purity, quantity, supplier, and underlying synthetic complexity. This guide provides a comprehensive technical overview of the factors influencing the price of this compound for research laboratories. It moves beyond a simple cost analysis to offer field-proven insights into selecting the appropriate grade for specific applications, establishing a robust procurement workflow, and ensuring safe handling and utilization, thereby empowering researchers to make informed, cost-effective, and scientifically sound decisions.
The Molecular Utility and Economic Landscape of this compound
This compound (CAS No. 29921-57-1) is an ester of bromoacetic acid and isopropanol.[1] Its utility in the laboratory stems from the reactivity of the carbon-bromine bond, which makes it an excellent electrophile for introducing an isopropyl acetate moiety onto nucleophiles such as amines, phenols, and thiols. This C-alkylation reaction is a fundamental transformation in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, it has been used in the synthesis of biaryl sulphonamide derivatives, which are of interest in medicinal chemistry.[2][3]
The economic landscape for this reagent is dictated by the classic supply-and-demand dynamics of the chemical industry, but with nuances specific to research-grade chemicals. The price a laboratory pays is a direct reflection of the cost of synthesis, purification, quality control, and the logistics of handling a hazardous substance.
Deconstructing the Price: Key Factors for Researchers
The sticker price of this compound can vary significantly. Understanding the underlying cost drivers is essential for efficient budget management without compromising experimental integrity.
Purity and Grade: Matching the Chemical to the Chemistry
The purity of a reagent is often the most significant factor influencing its cost. For this compound, suppliers typically offer grades ranging from 96-97% to 99% or higher.[4][5]
-
Standard Grade (e.g., 97%): This grade is often sufficient for routine synthetic applications where minor impurities are unlikely to interfere with the primary reaction pathway or can be easily removed during workup and purification.
-
High Purity Grade (e.g., 99%+): This grade is essential for applications where impurities could have detrimental effects, such as in the final steps of a multi-step synthesis of a drug candidate, in kinetic studies where impurities could alter reaction rates, or in developing analytical standards. The higher price reflects the additional purification steps (e.g., distillation, chromatography) and more rigorous analytical testing (e.g., GC-MS, NMR) required to achieve and certify this level of purity.
The distinction between grades like "industrial" and "pharmaceutical" lies in the stringency of testing and the potential presence of uncharacterized contaminants.[6] For research purposes, a well-characterized reagent with a certificate of analysis (CoA) is paramount.
Economies of Scale: Quantity and Cost-per-Gram
As with most chemical reagents, the price per unit of mass for this compound decreases as the purchase volume increases. A 25 g bottle may have a significantly higher cost-per-gram than a 100 g or 500 g container.
Causality: The overhead costs associated with packaging, quality control, documentation, and distribution are relatively fixed. These costs are spread over a larger mass in bulk quantities, leading to a lower unit price. Researchers should forecast their experimental needs to consolidate orders where possible, though this must be balanced against the chemical's stability and storage requirements.
The Supplier's Role: Manufacturing, Quality, and Support
The choice of supplier impacts both cost and confidence. Major suppliers like MilliporeSigma (Sigma-Aldrich) and Thermo Scientific Chemicals have established manufacturing processes and robust quality control systems, which can command a premium price.[4] Smaller or specialized suppliers may offer competitive pricing.
When evaluating suppliers, consider:
-
Availability of a Certificate of Analysis (CoA): This document is non-negotiable. It provides lot-specific data on purity and physical properties.
-
Technical Support: Reputable suppliers have experienced scientists available to answer questions about product specifications, stability, and handling.[2]
-
Supply Chain Reliability: Delays in obtaining a critical reagent can derail a research project. Established suppliers often have more robust logistics.[7]
Market Price Analysis
To provide a practical benchmark, the following table summarizes approximate market prices for this compound from various suppliers. Prices are subject to change and may vary based on institutional contracts and current promotions.
| Supplier | Catalog Number | Purity | Quantity | List Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | 255343-25G | 99% | 25 g | $83.81 | $3.35 |
| Thermo Scientific | AC412810250 | 97% | 25 g | $85.00[8] | $3.40 |
| Thermo Scientific | 412811000 | 97% | 100 g | $187.65[4] | $1.88 |
| Matrix Scientific | 133529 | N/A | 25 g | $98.00[9] | $3.92 |
| Matrix Scientific | 133529 | N/A | 100 g | $295.00[9] | $2.95 |
| American Custom Chem. | HCH0029525 | N/A | 100 g | $695.00[9] | $6.95 |
Note: Prices were retrieved on the date of this guide's generation and are for illustrative purposes. "N/A" indicates purity was not specified in the specific price listing.
Strategic Procurement and Laboratory Workflow
A systematic approach to procurement ensures that the right chemical is acquired and handled safely and efficiently.
Decision Workflow for Reagent Grade Selection
The following diagram outlines the logical process for choosing the appropriate grade of this compound for a given experiment.
Caption: Decision workflow for selecting the appropriate reagent grade.
Standard Protocol: Laboratory Procurement, Receipt, and Handling
A self-validating system for handling reagents is critical for both safety and experimental reproducibility.
Step 1: Pre-Procurement Safety Assessment
-
Action: Before placing an order, review the Safety Data Sheet (SDS) for this compound.[10] Note its primary hazards: causes severe skin burns and eye damage.[11]
-
Causality: This ensures that all necessary personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood) are available and operational before the chemical arrives.
Step 2: Procurement and Documentation
-
Action: Place the order, specifying the required grade and quantity. Upon receipt of the order confirmation, log the expected delivery date.
-
Causality: Proper documentation is the foundation of laboratory inventory management and regulatory compliance.
Step 3: Chemical Receipt and Inspection
-
Action: Upon delivery, inspect the package for any signs of damage or leakage. Verify that the product name, CAS number, and quantity on the label match the order.
-
Causality: This is a critical control point to prevent the wrong substance from entering the laboratory workflow.
Step 4: Inventory and Storage
-
Action: Log the chemical into the laboratory's inventory system, noting the date of receipt, lot number, and assigned storage location. Store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[12][13]
-
Causality: Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
Step 5: Safe Usage and Disposal
-
Action: When dispensing the liquid, always work within a certified chemical fume hood, wearing appropriate PPE including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] Dispose of waste according to institutional and local regulations.
-
Causality: this compound is corrosive and irritating to the respiratory system; engineering controls and PPE are mandatory to minimize exposure.[10]
The following diagram illustrates this workflow.
Caption: Standard workflow for reagent procurement and handling.
Conclusion
The price of this compound for research laboratories is a multi-faceted issue that extends beyond a simple monetary value. For the Senior Application Scientist, true value is found in procuring a reagent that is fit-for-purpose, reliable, and safe. By understanding the interplay of purity, quantity, and supplier quality, researchers can optimize their budgets. By implementing rigorous, self-validating workflows for procurement and handling, they can ensure the integrity of their experiments and the safety of their laboratory environment. This holistic approach empowers drug development professionals to leverage this valuable synthetic building block with confidence and efficiency.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 99 29921-57-1 [sigmaaldrich.com]
- 3. alkalisci.com [alkalisci.com]
- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. reddit.com [reddit.com]
- 7. spectrochem.in [spectrochem.in]
- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
Isopropyl Bromoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Role of Isopropyl Bromoacetate in Modern Organic Synthesis
This compound is a versatile and reactive chemical intermediate that has found significant utility in the synthesis of a wide array of organic compounds, particularly within the pharmaceutical and agrochemical industries.[1] As an α-halo ester, its reactivity is primarily defined by the presence of a good leaving group (bromide) alpha to a carbonyl, making it an excellent electrophile for various nucleophilic substitution reactions. This guide provides an in-depth exploration of the physical properties, reactivity, and practical applications of this compound, with a focus on its role in drug discovery and development.[1][2] We will delve into detailed experimental protocols, the rationale behind procedural choices, and the critical safety considerations necessary for handling this potent alkylating agent.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. These properties dictate optimal reaction conditions, purification strategies, and storage requirements. The key physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [3][4] |
| Molecular Weight | 181.03 g/mol | [3] |
| CAS Number | 29921-57-1 | [4] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 59-61 °C at 10 mmHg | |
| 65 °C at 15 mmHg | [1] | |
| Density | 1.399 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.444 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in most organic solvents. | [5][6] |
Chemical Reactivity and Mechanistic Considerations
This compound's utility stems from its role as a potent alkylating agent.[1][7] The carbon atom bonded to the bromine is electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom itself. This allows it to readily react with a wide range of nucleophiles in Sₙ2-type reactions.
Key Chemical Transformations:
-
N-Alkylation: It is frequently used to alkylate nitrogen-containing functional groups such as amines and the nitrogen of sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[8][9]
-
O-Alkylation: Phenols and carboxylic acids can be alkylated to form ethers and esters, respectively.
-
C-Alkylation: In the presence of a strong base, it can be used to alkylate carbon nucleophiles, such as enolates.
-
Reformatsky Reaction: this compound can react with zinc to form a zinc enolate, which then adds to aldehydes or ketones to produce β-hydroxy esters. This is a classic carbon-carbon bond-forming reaction.
-
Synthesis of Phosphonates: It serves as a precursor in the Arbuzov reaction for the synthesis of phosphonoacetates, which are valuable intermediates in organic synthesis, including in the Horner-Wadsworth-Emmons reaction.[10][11]
The choice of this compound over other alkylating agents, such as ethyl bromoacetate, can be influenced by several factors. The isopropyl ester group can offer different solubility profiles to intermediates and final products. Kinetically, while the difference is often subtle, the steric bulk of the isopropyl group might slightly modulate the reaction rate compared to an ethyl group.[12][13] In the context of drug development, the isopropyl ester may be a deliberate design choice, as it can be a pro-drug moiety that is hydrolyzed in vivo to release the active carboxylic acid.
Applications in Drug Discovery and Development
The ability of this compound to introduce a carboxymethyl group with a sterically moderate ester makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][14] Alkylating agents, in general, are a significant class of anticancer drugs due to their ability to crosslink DNA, leading to the inhibition of cell division.[1][2][7][14][15]
Case Study: Synthesis of Valsartan Intermediate
This compound has been implicated in synthetic routes towards valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[16] While various synthetic strategies exist, some routes may involve the alkylation of a valine ester derivative with a bromomethyl biphenyl species. Isopropyl acetate is also noted as a solvent for the purification of crude valsartan, highlighting the relevance of isopropyl esters in this context.[16][17][18][19][20]
Synthesis of Biaryl Sulfonamides
A notable application of this compound is in the synthesis of biaryl sulfonamide derivatives.[21] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves the N-alkylation of a sulfonamide with this compound.
Experimental Protocols
The following protocols are illustrative examples of reactions involving this compound. They are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation of a Sulfonamide
This protocol outlines a typical procedure for the N-alkylation of a sulfonamide, a key step in the synthesis of various pharmaceutical intermediates.
Caption: Workflow for the N-alkylation of a sulfonamide.
Detailed Steps:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water, which will precipitate the product and dissolve inorganic salts.[22][23][24][25] Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.
Rationale for Procedural Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as the presence of water can hydrolyze the this compound and compete with the sulfonamide nucleophile.
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the sulfonamide, increasing its nucleophilicity to facilitate the Sₙ2 reaction.
-
Solvent (DMF): DMF is a polar aprite solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.
-
Aqueous Work-up: The aqueous work-up is a self-validating step. The addition of water quenches the reaction and allows for the separation of the desired organic product from water-soluble byproducts and excess reagents.[22][23][24][25]
Protocol 2: Reformatsky Reaction with this compound
This protocol describes a typical Reformatsky reaction to form a β-hydroxy ester.
Caption: General workflow for a Reformatsky reaction.
Detailed Steps:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place zinc dust (2.0 equivalents). Briefly heat the zinc under vacuum and then allow it to cool under an inert atmosphere. Add a small crystal of iodine to activate the zinc surface.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Initiation: Add a small portion of this compound (1.5 equivalents total) to the zinc suspension and warm gently until the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing).
-
Addition of Reactants: Add a solution of the aldehyde or ketone (1.0 equivalent) and the remaining this compound in THF dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude β-hydroxy ester by column chromatography.
Rationale for Procedural Choices:
-
Zinc Activation: The zinc surface is often coated with a layer of zinc oxide, which inhibits the reaction. Activation with iodine or other methods is necessary to expose a fresh metal surface for the oxidative insertion into the carbon-bromine bond.
-
Anhydrous Conditions: The organozinc intermediate is sensitive to protic sources, so anhydrous conditions are essential.
-
Quenching: The quench with ammonium chloride, a mild acid, protonates the zinc alkoxide to form the desired β-hydroxy ester and converts the zinc salts into water-soluble species for easy removal.
Safety, Handling, and Disposal
This compound is a corrosive and lachrymatory compound that must be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is classified as a corrosive material that can cause severe skin burns and eye damage.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[7]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the spill area is well-ventilated.[7]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
-
Quenching Excess Reagent: Unused this compound can be quenched by slowly adding it to a stirred solution of sodium carbonate or another suitable base in a compatible solvent. The reaction can be exothermic, so it should be done with cooling.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for researchers in drug discovery and development. Its utility as an alkylating agent in the construction of key pharmaceutical scaffolds, such as biaryl sulfonamides, underscores its importance. A comprehensive understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the laboratory. The provided protocols serve as a foundation for developing robust and reliable synthetic methodologies, enabling the continued advancement of chemical and pharmaceutical research.
References
- 1. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nursingcecentral.com [nursingcecentral.com]
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- 4. This compound [webbook.nist.gov]
- 5. ブロモ酢酸エチル reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mobt3ath.com [mobt3ath.com]
- 11. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Alkylating agents -Medicinal Chemistry | PDF [slideshare.net]
- 16. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 17. Documents download module [ec.europa.eu]
- 18. d-nb.info [d-nb.info]
- 19. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 20. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 21. CN111410666A - Process for preparing sulfonamide compound - Google Patents [patents.google.com]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Workup [chem.rochester.edu]
- 25. m.youtube.com [m.youtube.com]
Key chemical reactions involving Isopropyl bromoacetate
An In-depth Technical Guide to the Core Chemical Reactions of Isopropyl Bromoacetate
Abstract
This compound (C₅H₉BrO₂) is a versatile bifunctional reagent that holds a significant position in modern organic synthesis and medicinal chemistry.[1] As an α-halo ester, its reactivity is dominated by the electrophilic α-carbon and the labile carbon-bromine bond, making it an ideal substrate for a variety of synthetic transformations.[2] This guide provides an in-depth exploration of the core chemical reactions involving this compound, offering mechanistic insights, field-proven experimental protocols, and an overview of its applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this compound.
Compound Profile and Significance
This compound is a clear, colorless to yellow liquid that serves as a potent alkylating agent and a key building block in the synthesis of more complex organic molecules.[1][3] Its structure combines an ester functional group with an α-halogen, rendering the α-carbon highly susceptible to nucleophilic attack. This dual reactivity is instrumental in its widespread use, particularly as an intermediate in the pharmaceutical industry for producing compounds like biaryl sulphonamide derivatives.[1][4][5]
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [1][6] |
| Molecular Weight | 181.03 g/mol | [6] |
| Boiling Point | 59-61 °C at 10 mmHg | [4][5] |
| Density | 1.399 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.444 | [4] |
| CAS Number | 29921-57-1 | [6] |
Synthesis of this compound
The most prevalent and industrially scalable method for producing this compound is through the Fischer esterification of bromoacetic acid with isopropanol.
Fischer Esterification
This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to yield the ester.[7]
Caption: Fischer esterification of bromoacetic acid.
Experimental Protocol: Synthesis via Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add bromoacetic acid (1.0 eq.), isopropanol (3.0 eq.), and an organic solvent capable of forming an azeotrope with water, such as toluene.[8][9]
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.).[9]
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[9]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[8][9]
Key Chemical Reactions
The reactivity of this compound is primarily centered on the α-carbon, which is both electrophilic and adjacent to a good leaving group (bromide).
Nucleophilic Substitution (Sₙ2) Reactions
This compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The mechanism involves a backside attack on the α-carbon by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[10][11][12] Sₙ1 pathways are disfavored due to the instability of the resulting α-carbocation.
Caption: General Sₙ2 mechanism for this compound.
Primary and secondary amines readily react with this compound to form the corresponding N-substituted isopropyl esters of amino acids. This N-alkylation is generally much faster than competing amide formation.[13]
-
Experimental Protocol: N-Alkylation of an Amine
-
Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.) or diisopropylethylamine (DIPEA), to neutralize the HBr byproduct.[13]
-
Slowly add this compound (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Filter off any solid salts and concentrate the solvent.
-
Purify the resulting product using column chromatography or extraction.
-
The reaction with carboxylate anions provides a straightforward route to α-acyloxy esters. The carboxylate acts as an oxygen-centered nucleophile, displacing the bromide.
-
Experimental Protocol: Synthesis of an α-Acyloxy Ester
-
In a flask, dissolve the desired carboxylic acid (1.0 eq.) and a base like potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as acetone or DMF.
-
Stir the mixture for 30 minutes to ensure the formation of the carboxylate salt.
-
Add this compound (1.0 eq.) and heat the reaction mixture (e.g., to 60 °C) until the starting material is consumed.
-
After cooling, filter the mixture and remove the solvent in vacuo.
-
The residue can be purified by standard extraction and chromatography techniques.
-
Alkoxides, generated from alcohols using a strong base, react with this compound to form α-alkoxy esters. This is a classic Williamson ether synthesis, proceeding via an Sₙ2 mechanism.[11][12][14] Because this compound is a primary-like halide, substitution is highly favored over elimination.[11][14]
-
Experimental Protocol: Williamson Ether Synthesis
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.[15]
-
Add this compound (1.0 eq.) dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until complete.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography.
-
Thiols are excellent nucleophiles and react efficiently with this compound, often under mild basic conditions, to yield thioethers (sulfides).[16] The high nucleophilicity of the thiolate anion drives the reaction.[17][18]
-
Experimental Protocol: S-Alkylation of a Thiol
-
Dissolve the thiol (1.0 eq.) in a solvent like ethanol or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to generate the thiolate in situ. The reaction can often be run at a controlled pH.[17]
-
Add this compound (1.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove salts.
-
Extract the product with an organic solvent and purify as necessary.
-
The Reformatsky Reaction
A hallmark reaction of α-halo esters is the Reformatsky reaction. This compound reacts with activated zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that adds specifically to the carbonyl carbon of aldehydes or ketones to form β-hydroxy esters upon acidic workup.
Caption: The Reformatsky reaction workflow.
Experimental Protocol: The Reformatsky Reaction
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, place zinc dust (2.0 eq.). Activate it by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Setup: Add anhydrous THF or a benzene/ether mixture to the activated zinc.
-
Initiation: Add a small portion of a solution of this compound (1.5 eq.) and the aldehyde or ketone (1.0 eq.) in the same solvent to the zinc suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.
-
Addition: Once the reaction begins (indicated by gentle refluxing or color change), add the remainder of the this compound/carbonyl solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until the zinc is consumed.
-
Workup: Cool the reaction to 0 °C and quench by adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Purification: Extract the aqueous layer with ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting β-hydroxy ester by column chromatography or distillation.
Summary and Outlook
This compound is a cornerstone reagent in synthetic chemistry, prized for its reliability in forming new carbon-carbon and carbon-heteroatom bonds. Its utility in Sₙ2 reactions with a wide range of nucleophiles and its central role in the Reformatsky reaction make it indispensable for constructing the complex molecular architectures required in drug discovery and materials science.[1] The protocols outlined in this guide represent robust, field-tested methodologies that can be adapted to a wide array of synthetic challenges, underscoring the enduring importance of this versatile chemical intermediate.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 3. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Isopropyl Bromoacetate
Abstract
Isopropyl bromoacetate is a versatile reagent in organic synthesis, prized for the reactivity of its alpha-carbon, which is strategically positioned between an electron-withdrawing ester group and a good leaving group, bromine. This guide provides a comprehensive technical overview of the factors governing the reactivity of this alpha-carbon, its participation in key chemical transformations, and its application in the synthesis of complex molecules, particularly within the pharmaceutical industry. We will delve into the mechanistic underpinnings of its reactions, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic building block.
Introduction: The Unique Chemical Environment of the Alpha-Carbon
This compound (BrCH₂CO₂CH(CH₃)₂) is a clear, colorless to yellow liquid that serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the enhanced reactivity of the alpha-carbon, the carbon atom bonded to the bromine atom. This reactivity is a consequence of two key electronic effects:
-
Inductive Effect: The electronegative bromine atom and the carbonyl oxygen of the ester group pull electron density away from the alpha-carbon, making it electron-deficient and thus highly susceptible to nucleophilic attack.
-
Resonance Effect: The adjacent carbonyl group can stabilize a negative charge on the alpha-carbon through resonance, facilitating the formation of an enolate intermediate. This enolate is a powerful nucleophile in its own right.
These electronic features make the alpha-carbon of this compound a focal point for a range of synthetic transformations, primarily nucleophilic substitution reactions and enolate-mediated carbon-carbon bond formations.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [2][3][4] |
| Molecular Weight | 181.03 g/mol | [5] |
| Boiling Point | 59-61 °C/10 mmHg | [6][7] |
| Density | 1.399 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.444 | [6][7] |
| CAS Number | 29921-57-1 | [2][3][4] |
Nucleophilic Substitution Reactions at the Alpha-Carbon
The primary mode of reactivity for the alpha-carbon in this compound is the SN2 (bimolecular nucleophilic substitution) reaction. In this concerted, one-step process, a nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the bromide leaving group.[8]
Factors Influencing SN2 Reactivity
The success and rate of SN2 reactions involving this compound are governed by several critical factors:
-
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[9][10] Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RO⁻ > ROH).[10]
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[8][11][12][13][14] this compound, being a primary halide, presents minimal steric hindrance, favoring the SN2 pathway.[8]
-
The Leaving Group: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is therefore a stable, weak base.[9][10]
-
Solvent: Polar aprotic solvents such as acetone, DMF, and DMSO are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thereby enhancing the nucleophile's reactivity.[15]
Alkylation of Amines: A Key Transformation
A prominent application of this compound is the alkylation of primary and secondary amines to form more substituted amines.[16][17] This reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom acts as the nucleophile.
However, a significant challenge in amine alkylation is the potential for over-alkylation. The product of the initial alkylation (a secondary amine from a primary amine, or a tertiary amine from a secondary amine) is often more nucleophilic than the starting amine, leading to a runaway reaction that can yield a mixture of products, including the quaternary ammonium salt.[18]
Protocol for the Mono-alkylation of a Secondary Amine:
To control the reaction and favor mono-alkylation, specific experimental conditions are crucial.
-
Reagents:
-
Secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Solvent: Acetonitrile or DMF
-
-
Procedure:
-
Dissolve the secondary amine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind the Protocol: The use of a base is critical to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[18] Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can also help to minimize over-alkylation.
Diagram: SN2 Alkylation of a Secondary Amine
Caption: SN2 mechanism for the alkylation of a secondary amine.
Enolate Chemistry of this compound
The alpha-protons of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyl group.[19][20] Treatment with a suitable base can deprotonate the alpha-carbon to form an enolate. This enolate is a soft nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom.
The Reformatsky Reaction: A Classic C-C Bond Formation
The Reformatsky reaction is a cornerstone of organic synthesis that utilizes an alpha-halo ester, such as this compound, and a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form a beta-hydroxy ester.[21][22]
Mechanism of the Reformatsky Reaction:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent, often referred to as a Reformatsky enolate.[22][23][24]
-
Coordination and Addition: The organozinc reagent then coordinates to the carbonyl oxygen of the aldehyde or ketone. This is followed by a nucleophilic addition of the enolate to the carbonyl carbon, forming a new carbon-carbon bond.[23]
-
Acid Workup: An acidic workup protonates the resulting alkoxide to yield the final beta-hydroxy ester.[22][23]
A key advantage of the Reformatsky reaction is that the organozinc enolates are less basic and less reactive than their lithium or magnesium (Grignard) counterparts.[24][25] This chemoselectivity prevents side reactions such as self-condensation of the ester or reaction with the ester carbonyl.
Protocol for a Reformatsky Reaction:
-
Reagents:
-
Zinc dust (activated) (1.5 eq)
-
This compound (1.2 eq)
-
Aldehyde or ketone (1.0 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (for workup)
-
-
Procedure:
-
Activate the zinc dust by stirring with a small amount of iodine or dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc and the anhydrous solvent.
-
Add a small portion of the this compound to initiate the reaction (indicated by a gentle reflux or color change).
-
Concurrently add the remaining this compound and the carbonyl compound dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind the Protocol: The activation of zinc is crucial to remove the passivating layer of zinc oxide from its surface, exposing the reactive metal. The reaction is performed under anhydrous conditions to prevent the quenching of the organozinc intermediate.
Diagram: The Reformatsky Reaction Mechanism
Caption: A simplified workflow of the Reformatsky reaction.
Applications in Drug Development
The synthetic versatility of this compound makes it a valuable building block in the pharmaceutical industry.[1][26] The ester and beta-hydroxy ester motifs are common structural features in many biologically active molecules.
For instance, this compound has been utilized in the synthesis of biaryl sulphonamide derivatives, which are a class of compounds with a wide range of pharmacological activities.[6][7] The ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions makes it an attractive reagent for the construction of complex molecular scaffolds.
Conclusion
The reactivity of the alpha-carbon in this compound is a finely tuned interplay of inductive and resonance effects, making it a powerful tool for synthetic chemists. Its propensity to undergo SN2 reactions and form enolates for carbon-carbon bond formation, as exemplified by the Reformatsky reaction, provides access to a diverse array of functionalized molecules. A thorough understanding of the factors governing these reactions, coupled with carefully designed experimental protocols, allows for the efficient and selective synthesis of valuable intermediates for research, drug discovery, and materials science. This guide has provided a foundational understanding of these principles, aiming to empower scientists to harness the full synthetic potential of this versatile reagent.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
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- 6. alkalisci.com [alkalisci.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aakash.ac.in [aakash.ac.in]
- 12. youtube.com [youtube.com]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 21. byjus.com [byjus.com]
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- 23. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Reformatsky Reaction [organic-chemistry.org]
- 26. nbinno.com [nbinno.com]
Isopropyl Bromoacetate: A Strategic Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Drug Development Professionals
This guide provides an in-depth examination of isopropyl bromoacetate (IBA), a pivotal reagent in the synthesis of active pharmaceutical ingredients (APIs). Moving beyond a simple cataloging of its properties, we will explore the strategic and mechanistic considerations that make IBA a versatile tool for medicinal chemists and process development scientists. This document is structured to deliver field-proven insights, focusing on the causality behind experimental choices to ensure reproducible and scalable outcomes.
Core Chemical Profile and Strategic Value
This compound is a bifunctional organic compound, featuring both a reactive carbon-bromine bond and an isopropyl ester.[1][2][3] This dual-functionality is the cornerstone of its utility in pharmaceutical development. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the isopropyl ester moiety can act as a protecting group or be incorporated as a stable structural feature in the final API.[4][5]
Its primary role is that of an alkylating agent , specifically for introducing the carboxymethoxyisopropyl group (-CH₂CO₂CH(CH₃)₂) onto nucleophilic substrates such as phenols, amines, and thiols.[4][6]
Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory or manufacturing setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [1][4][7] |
| Molecular Weight | 181.03 g/mol | [7][8] |
| CAS Number | 29921-57-1 | [1][3][7][8] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 59-61 °C at 10 mmHg | [8][9] |
| Density | 1.399 g/mL at 25 °C | [1][8] |
| Refractive Index (n20/D) | 1.444 | [8][9] |
| SMILES String | CC(C)OC(=O)CBr | [8] |
| InChI Key | JCWLEWKPXYZHGQ-UHFFFAOYSA-N | [3][8] |
The Cornerstone Reaction: Nucleophilic Alkylation
The primary utility of this compound in synthesis stems from its role as an electrophile in Sₙ2 reactions. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of both the adjacent bromine and the carbonyl group, making it highly susceptible to attack by nucleophiles.
This reaction is fundamental for creating carbon-oxygen (ether linkages), carbon-nitrogen (glycine ester derivatives), and carbon-sulfur bonds, which are prevalent in a vast number of pharmaceutical compounds.
Applications in the Synthesis of Key Drug Classes
This compound serves as a key building block in the synthesis of various pharmaceuticals. Its application is particularly notable in the production of biaryl sulphonamide derivatives, and it is a valuable reagent for synthesizing precursors for beta-blockers and ACE inhibitors.[1][8][9]
A. Synthesis of Beta-Blocker Precursors
Beta-blockers are a cornerstone in the management of cardiovascular diseases.[10] While many classical syntheses involve epichlorohydrin, an alternative and highly controlled approach involves the O-alkylation of a phenolic precursor with an α-halo ester like this compound. This introduces the side chain that is later converted to the characteristic amino-alcohol pharmacophore.
For example, the synthesis of a precursor for a beta-blocker like Practolol involves the alkylation of 4-acetamidophenol.
-
Deprotonation: The phenolic hydroxyl group of 4-acetamidophenol is deprotonated using a suitable base (e.g., K₂CO₃, NaH) in an aprotic polar solvent like acetone or DMF. This generates a potent phenoxide nucleophile.
-
Alkylation: this compound is added to the reaction mixture. The phenoxide attacks the electrophilic carbon of IBA, displacing the bromide ion and forming the isopropyl (4-acetamidophenoxy)acetate intermediate.
-
Further Conversion: This intermediate can then undergo further reactions, such as amidation and reduction, to yield the final beta-blocker structure.
B. Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are critical for treating hypertension and heart failure.[11][12] The synthesis of many "pril" drugs, such as Enalapril or Lisinopril, involves complex chiral intermediates.[13][14][15] this compound can be employed to install the ester side chains that are characteristic of these molecules. For instance, it can be used to alkylate an amine nucleophile on a core scaffold, forming an N-substituted glycine isopropyl ester derivative, a key structural component of many ACE inhibitors.
C. Biaryl Sulphonamide Derivatives
This compound is explicitly cited in the synthesis of biaryl sulphonamide derivatives.[1][8] These compounds are investigated for a wide range of therapeutic applications. In these syntheses, IBA is typically used to alkylate a nucleophilic site (often a phenol or amine) on one of the aryl rings, adding a functional handle for further molecular elaboration or for modulating the compound's pharmacokinetic properties.
Experimental Protocols and Methodologies
Trustworthiness in synthesis is built on robust and well-defined protocols. The following sections provide a generalized, self-validating procedure for a typical alkylation reaction and subsequent quality control.
Experimental Workflow: A Visual Guide
The logical flow from reaction setup to final analysis is a critical component of successful synthesis.
Protocol 1: General Procedure for O-Alkylation of a Phenolic Substrate
This protocol describes a representative lab-scale synthesis. Disclaimer: All chemical handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF, ~0.5 M concentration).
-
Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with extreme care).
-
Activation: Stir the suspension vigorously for 30-60 minutes at room temperature (or gentle heat) to ensure formation of the phenoxide.
-
Reagent Addition: Add this compound (1.1-1.2 eq) dropwise via syringe to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired O-alkylated product.
Protocol 2: Quality Control via Gas Chromatography (GC)
Purity assessment of both the starting this compound and the final product is essential.
-
Objective: To determine the purity of this compound or monitor reaction conversion.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar capillary column (e.g., DB-1 or equivalent).[16]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Detector Temp: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. The retention time of the principal peak should be consistent with a known reference standard.[17]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict handling protocols. It is corrosive and causes severe skin burns and eye damage.[7][18]
Hazard Information (GHS)
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H314: Causes severe skin burns and eye damage.[7][8] H318: Causes serious eye damage.[7][18] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[19][20] Ensure an eyewash station and safety shower are immediately accessible.[19][20]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Lab Coat: A flame-retardant lab coat must be worn.
-
-
Spill & First Aid:
Storage
Store containers tightly closed in a dry, cool, and well-ventilated place.[20] It is incompatible with strong oxidizing agents, strong bases, acids, and reducing agents.[19][21]
Conclusion and Future Outlook
This compound remains a highly relevant and cost-effective precursor in pharmaceutical synthesis. Its straightforward reactivity, governed by the principles of nucleophilic substitution, allows for the efficient introduction of the isopropyl ester moiety, a common feature in many drug scaffolds. As drug design trends toward more complex and highly functionalized molecules, the strategic use of versatile building blocks like IBA will continue to be indispensable. Future applications may see its use in novel synthetic routes, including flow chemistry processes and the development of new API classes where its specific structural contribution is beneficial. The principles of safety and methodical protocol development outlined in this guide are paramount to harnessing its full synthetic potential responsibly and effectively.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 29921-57-1 | FI57980 | Biosynth [biosynth.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. EP1660433A2 - Preparation and use of alkylating agents - Google Patents [patents.google.com]
- 7. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 99 29921-57-1 [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. jmedchem.com [jmedchem.com]
- 11. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 16. This compound [webbook.nist.gov]
- 17. adpharmachem.com [adpharmachem.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Reformatsky Reaction Using Isopropyl Bromoacetate
Abstract
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1] This application note provides a detailed protocol for conducting the Reformatsky reaction using isopropyl bromoacetate, a versatile and economically viable reagent. We delve into the underlying mechanism, offer a step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting. Furthermore, this document outlines critical safety precautions and discusses the reaction's applications in the realm of drug development, making it an essential resource for researchers, scientists, and professionals in the field.
Introduction: The Enduring Utility of the Reformatsky Reaction
First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction has remained a powerful tool for the synthesis of β-hydroxy esters, which are valuable intermediates in the creation of more complex organic molecules.[2][3] The reaction's appeal lies in its operational simplicity and the relatively mild conditions required. The use of organozinc reagents, also known as Reformatsky enolates, offers a distinct advantage over more reactive organometallic counterparts like Grignard reagents or organolithiums.[4] These zinc-based nucleophiles are less basic, which minimizes side reactions such as self-condensation of the carbonyl substrate.[5]
This compound is a particularly useful α-halo ester for this transformation. Its branched ester group can offer enhanced stability to the resulting β-hydroxy ester product and can influence the stereochemical outcome of the reaction. This guide will provide a comprehensive framework for successfully employing this compound in the Reformatsky reaction.
Reaction Mechanism: A Step-by-Step Look
The Reformatsky reaction proceeds through a series of well-defined steps:
-
Formation of the Organozinc Reagent: The reaction initiates with the oxidative addition of zinc metal into the carbon-bromine bond of this compound.[6] This step forms the key organozinc intermediate, often referred to as the Reformatsky reagent.[7]
-
Nucleophilic Addition: The Reformatsky reagent, which exists as a zinc enolate, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition proceeds through a six-membered, chair-like transition state, which helps to dictate the stereochemistry of the newly formed carbon-carbon bond.[8]
-
Formation of the Zinc Alkoxide: The nucleophilic attack results in the formation of a zinc alkoxide intermediate.
-
Acidic Workup: The final step involves an acidic workup, which protonates the zinc alkoxide to yield the desired β-hydroxy ester and removes the zinc salts.[6]
Caption: The mechanism of the Reformatsky reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Reformatsky reaction between this compound and a model ketone, acetophenone.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Zinc Dust (<10 micron, 98+%) | Reagent | Major Chemical Supplier | Must be activated prior to use. |
| Iodine | ACS Reagent | Major Chemical Supplier | For zinc activation. |
| This compound (98%) | Reagent | Major Chemical Supplier | Lachrymator, handle with care. |
| Acetophenone (99%) | Reagent | Major Chemical Supplier | Purify by distillation if necessary. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv™ or equivalent | Major Chemical Supplier | Anhydrous conditions are crucial. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | Major Chemical Supplier | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Major Chemical Supplier | For drying. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification
3.3. Zinc Activation
The success of the Reformatsky reaction is highly dependent on the reactivity of the zinc metal. Several methods can be employed for zinc activation.[3]
-
Method A: Iodine Activation: In a flame-dried flask under an inert atmosphere, add the zinc dust and a few crystals of iodine. Gently heat the flask until the purple vapor of iodine is observed. Cool to room temperature before proceeding.
-
Method B: Acid Washing: Stir the zinc dust with 1 M HCl for a few minutes, then decant the acid. Wash the zinc with deionized water, followed by ethanol and then ether. Dry thoroughly under vacuum.
3.4. Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.
-
Zinc Addition: To the flask, add activated zinc dust (1.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask to cover the zinc.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetophenone (1.0 eq) and this compound (1.2 eq) in anhydrous THF.
-
Initiation: Add a small portion of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exothermic event and the disappearance of the shiny zinc surface.
-
Reaction Progression: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure β-hydroxy ester.
Caption: Experimental workflow for the Reformatsky reaction.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents like THF, diethyl ether, or benzene are preferred.[2] | These solvents effectively solvate the organozinc intermediate without reacting with it. |
| Temperature | Gentle reflux is typically sufficient. | Higher temperatures may lead to side reactions, while lower temperatures can result in slow reaction rates. |
| Zinc Activation | Crucial for reproducible results. | Removes the passivating layer of zinc oxide, exposing the reactive metal surface. |
| Purity of Reagents | Use freshly distilled carbonyl compounds and high-purity α-halo esters. | Impurities can inhibit the reaction or lead to the formation of byproducts. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Inactive zinc, wet solvent or glassware. | Reactivate the zinc, ensure all solvents are anhydrous and glassware is flame-dried. |
| Low Yield | Incomplete reaction, side reactions. | Increase reaction time, optimize temperature, use a more activated form of zinc. |
| Formation of byproducts | Self-condensation of the carbonyl, dehydration of the product. | Ensure slow addition of the reagents, maintain a moderate temperature. |
Safety Precautions
-
This compound is a lachrymator and causes severe skin burns and eye damage.[9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Zinc dust is flammable. Avoid creating dust clouds and keep it away from ignition sources.
-
Anhydrous solvents like THF and diethyl ether are highly flammable.[12][13] Work in a fume hood and away from open flames or sparks.
-
The reaction can be exothermic. Ensure proper temperature control and be prepared for rapid cooling if necessary.
Applications in Drug Development
The Reformatsky reaction is a valuable tool in the synthesis of complex molecules with pharmaceutical applications. The β-hydroxy ester products can be further elaborated into a variety of functional groups, making them versatile building blocks. For example, they can be used in the synthesis of:
-
Statins: The β-hydroxy ester moiety is a key structural feature of many cholesterol-lowering drugs.
-
Antibiotics: The reaction has been employed in the synthesis of various antibiotic frameworks.
-
Anticancer agents: The carbon-carbon bond-forming nature of the reaction is useful in constructing the complex carbon skeletons of many anticancer drugs.
The ability to perform the reaction diastereoselectively, often with the aid of chiral auxiliaries or catalysts, further enhances its utility in the synthesis of enantiomerically pure drug candidates.[14]
Conclusion
The Reformatsky reaction using this compound remains a highly relevant and practical method for the synthesis of β-hydroxy esters. By understanding the reaction mechanism, carefully controlling the experimental conditions, and adhering to strict safety protocols, researchers can effectively utilize this reaction to construct complex molecules for a wide range of applications, particularly in the field of drug discovery and development. This application note serves as a comprehensive guide to empower scientists to successfully implement this valuable synthetic transformation.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. nj.gov [nj.gov]
- 13. chemos.de [chemos.de]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Biaryl Sulphonamide Derivatives via N-Alkylation with Isopropyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Sulphonamides
The biaryl sulphonamide motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] These structures are integral to drugs targeting a wide array of diseases, owing to the sulphonamide group's ability to act as a versatile hydrogen bond donor and acceptor, and its bioisosteric relationship with amide bonds.[2] Prominent examples include potent and selective inhibitors of voltage-gated sodium channel NaV1.7 for pain management, and inhibitors of the anti-apoptotic protein Mcl-1 in cancer therapy.[3][4][5] The biaryl framework provides a rigid, well-defined three-dimensional structure that allows for precise orientation of substituents to maximize interactions with biological targets.
This guide provides a comprehensive protocol for the synthesis of functionalized biaryl sulphonamide derivatives through a robust two-stage process: first, the construction of a core biaryl sulphonamide, followed by its N-alkylation using isopropyl bromoacetate. This alkylation step introduces an ester functionality, a common handle for further chemical modification or for improving the pharmacokinetic properties of a lead compound. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide a detailed, step-by-step protocol, and offer expert insights into process optimization and troubleshooting.
Synthetic Strategy: A Modular Approach to Complexity
The synthesis is logically divided into two primary phases: construction of the biaryl sulphonamide backbone and its subsequent functionalization. This modular approach allows for significant chemical diversity, as different aryl partners can be combined in the first phase, and various alkylating agents can be used in the second.
Phase 1: Assembling the Biaryl Sulphonamide Core
There are several robust methods for forming the crucial C-N and C-C bonds required for the biaryl sulphonamide core. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and highly versatile method for forming the C-N bond between an aryl halide and a primary sulphonamide, or an amine and an aryl sulphonyl chloride.[6][7][8][9] This reaction class is known for its excellent functional group tolerance and generally high yields.[10]
-
Classical Approach: A more traditional route involves the reaction of a pre-formed biaryl amine with an appropriate aryl sulphonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[11] The biaryl amine itself is typically synthesized via Suzuki or other palladium-catalyzed cross-coupling reactions.[12]
-
Ullmann Condensation: This classic copper-catalyzed reaction can also be used to form C-N bonds, though it often requires harsher conditions (high temperatures) compared to palladium-catalyzed methods.[13][14] Modern ligand systems have significantly improved the mildness and scope of Ullmann-type reactions.[15][16][17]
Phase 2: N-Alkylation with this compound
The second phase involves the alkylation of the sulphonamide nitrogen. The proton on the sulphonamide nitrogen is acidic (pKa ≈ 10) and can be readily removed by a suitable base. The resulting sulphonamide anion is a potent nucleophile that attacks the electrophilic methylene carbon of this compound in a classic SN2 reaction.[18][19]
Causality Behind Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. It is strong enough to deprotonate the sulphonamide without promoting significant hydrolysis of the this compound or the product ester. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the SN2 mechanism. These solvents solvate the cation (K⁺) but do not strongly solvate the nucleophilic anion, increasing its reactivity.
-
Alkylating Agent: this compound is a good electrophile. The bromine atom is an excellent leaving group, and while there is some steric hindrance from the isopropyl group, the primary carbon is highly accessible to nucleophilic attack.
Detailed Experimental Protocol
This protocol details a representative synthesis starting from a commercially available biaryl amine.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. This compound is a lachrymator and should be handled with care. Organic solvents are flammable.
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. | Notes |
| 4-Biphenylamine | 169.22 | 1.00 g | 5.91 | 1.0 | Starting material |
| Benzenesulphonyl chloride | 176.62 | 1.15 g | 6.50 | 1.1 | Reagent |
| Anhydrous Pyridine | 79.10 | 10 mL | - | - | Solvent/Base |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | - | Solvent |
| N-(biphenyl-4-yl)benzenesulphonamide | 309.39 | - | 5.91 (Theor.) | - | Intermediate |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.63 g | 11.82 | 2.0 | Base |
| This compound | 181.03 | 1.29 g | 7.10 | 1.2 | Alkylating agent |
| Anhydrous DMF | 73.09 | 25 mL | - | - | Solvent |
Step-by-Step Procedure
Part A: Synthesis of N-(biphenyl-4-yl)benzenesulphonamide (Intermediate)
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-biphenylamine (1.00 g, 5.91 mmol).
-
Dissolution: Add anhydrous pyridine (10 mL) followed by anhydrous dichloromethane (20 mL) to dissolve the amine completely.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve benzenesulphonyl chloride (1.15 g, 6.50 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes. A precipitate may form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude intermediate product, which can be purified by recrystallization from ethanol/water or used directly in the next step if sufficiently pure.[11]
Part B: N-Alkylation to Synthesize Isopropyl 2-((biphenyl-4-yl)(phenylsulfonyl)amino)acetate (Final Product)
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen or argon atmosphere, add the crude N-(biphenyl-4-yl)benzenesulphonamide (assuming 100% conversion, 5.91 mmol) and finely ground potassium carbonate (1.63 g, 11.82 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) via syringe.
-
Reagent Addition: Add this compound (1.29 g, 7.10 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. If an oil forms, stir vigorously until it solidifies.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold hexane to aid in drying.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11][20] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) can yield the highly pure final product.[20]
Characterization and Data Analysis
Structural confirmation of the final product is crucial. A combination of spectroscopic techniques should be employed.[21]
| Technique | Expected Observations for Isopropyl 2-((biphenyl-4-yl)(phenylsulfonyl)amino)acetate |
| ¹H NMR | Disappearance of the sulphonamide N-H proton singlet (typically >8 ppm).[22] Appearance of a septet (~5.0 ppm) and a doublet (~1.2 ppm) for the isopropyl group protons. Appearance of a singlet (~4.5 ppm) for the new methylene (CH₂) protons. Complex multiplets in the aromatic region (~7.0-8.0 ppm).[23][24] |
| ¹³C NMR | Appearance of new signals for the ester carbonyl (~168 ppm), the isopropyl methine (~70 ppm) and methyl carbons (~21 ppm), and the methylene carbon (~50 ppm).[22] |
| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulphonyl group (~1350 and 1160 cm⁻¹).[22] A strong stretching vibration for the ester C=O bond (~1740 cm⁻¹). |
| HRMS | The observed m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated exact mass to within 5 ppm. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-alkylation | 1. Incomplete deprotonation of the sulphonamide. 2. Moisture in the reaction. 3. Degradation of this compound. | 1. Use a stronger base (e.g., Cs₂CO₃) or increase the reaction temperature slightly. Ensure K₂CO₃ is finely powdered and dry. 2. Use anhydrous solvents and reagents; maintain a positive pressure of inert gas. 3. Use freshly opened or distilled this compound. |
| Reaction stalls or is incomplete | Steric hindrance around the nitrogen atom may slow the reaction. | Increase the reaction time or temperature (e.g., to 80 °C). Consider switching to a less hindered alkylating agent if the substrate allows. |
| Product oils out during work-up | The product has a low melting point or impurities are present that are acting as a eutectic. | Try adding the reaction mixture to a larger volume of more vigorously stirred ice water. If it remains an oil, proceed with extraction using an organic solvent (e.g., ethyl acetate) instead of filtration. |
| Difficult purification | The product and starting material have similar polarities. | Ensure the reaction goes to completion to minimize starting material contamination. Optimize the column chromatography solvent system using TLC; a shallow gradient or isocratic elution might be necessary.[20] |
Conclusion
The synthesis of biaryl sulphonamide derivatives via N-alkylation with reagents like this compound is a highly effective and versatile strategy in medicinal chemistry. The modular nature of the synthesis, combining robust cross-coupling methods with reliable SN2 chemistry, allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. By understanding the mechanistic principles behind each step and anticipating potential challenges, researchers can efficiently produce these valuable scaffolds for the development of next-generation therapeutics.
References
- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel biaryl sulfonamide based Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N- ALKYLATION OF SULFONAMIDES BY ALKYL HALIDES IN THE PRESENCE OF ELECTROPHILIC CATALYSTS AND TRANSFORMATIONS OF ALKYLATED COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 19. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note & Protocols: Isopropyl Bromoacetate as a Precision Tool for the O-Alkylation of Phenols
This guide provides an in-depth exploration of the use of isopropyl bromoacetate for the O-alkylation of phenols, a cornerstone reaction in modern organic synthesis and drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles, critical parameters, and practical considerations necessary to achieve high-yield, selective synthesis of aryl isopropyl acetates.
Strategic Overview: The Williamson Ether Synthesis with this compound
The alkylation of phenols with this compound is a specialized application of the venerable Williamson ether synthesis.[1] This reaction provides a reliable and versatile route to construct aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The overall transformation consists of two fundamental steps:
-
Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.[2][3]
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[1][4]
This compound, BrCH₂CO₂CH(CH₃)₂, is an ideal alkylating agent for this purpose. The carbon atom bonded to the bromine is primary and is activated by the adjacent electron-withdrawing ester group, making it highly susceptible to backside attack by the phenoxide nucleophile in an SN2 fashion.[5][6] This structural feature minimizes the likelihood of competing elimination (E2) reactions, which can plague reactions involving secondary or tertiary alkyl halides.[5]
References
Harnessing Isopropyl Bromoacetate for the Strategic Synthesis of Heterocyclic Compounds
An Application Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the application of isopropyl bromoacetate in the synthesis of medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Profile of a Versatile Reagent
This compound is a bifunctional organic compound that has carved a niche as a powerful building block in synthetic chemistry.[1] Its structure features a reactive carbon-bromine bond, making it an excellent electrophile for alkylation reactions, and an isopropyl ester group, which modulates solubility and can be readily hydrolyzed under various conditions. This duality makes it a strategic choice for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.
The decision to use the isopropyl ester over a simpler methyl or ethyl ester is often a deliberate one. The bulkier isopropyl group can influence the steric environment of a reaction, potentially improving regioselectivity. Furthermore, it can enhance solubility in less polar organic solvents, which can be advantageous for certain reaction setups and subsequent purification steps.
Core Physicochemical & Safety Data
Before any laboratory work, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a corrosive liquid that can cause severe skin burns and eye damage.[2][3] All handling must be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]
| Property | Value | Source |
| IUPAC Name | propan-2-yl 2-bromoacetate | [2] |
| CAS Number | 29921-57-1 | |
| Molecular Formula | C₅H₉BrO₂ | [5] |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 59-61 °C at 10 mmHg | |
| Density | 1.399 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.444 | |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [2] |
Application in Thiazole Synthesis: The Hantzsch Reaction
One of the most classic and reliable applications of α-halo esters like this compound is in the Hantzsch thiazole synthesis. This reaction provides a direct pathway to the thiazole core, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The general mechanism involves the condensation of an α-halocarbonyl compound with a thioamide.[6]
Mechanistic Rationale
The Hantzsch synthesis is a robust cyclocondensation. The causality of the steps is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion. This forms an S-alkylated intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ester. This step is often facilitated by heating.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
The use of an alcohol like ethanol or isopropanol as a solvent is strategic; it effectively dissolves the reactants and the intermediate salt, facilitating the reaction.[7]
Diagram: Hantzsch Thiazole Synthesis Mechanism
References
Application Note: A Robust Method for the Derivatization of Amino Acids with Isopropyl Bromoacetate for GC-MS Analysis
Introduction: The Analytical Imperative for Amino Acid Derivatization
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical drug development and food science. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical platform, providing high resolution, sensitivity, and structural elucidation capabilities. However, the inherent physicochemical properties of amino acids—namely their high polarity, low volatility, and thermal lability due to their zwitterionic nature—preclude their direct analysis by GC-MS.
To overcome these analytical hurdles, a chemical derivatization step is indispensable. This process transforms the polar functional groups (amino, carboxyl, and side-chain groups) into less polar, more volatile, and thermally stable moieties suitable for gas chromatographic separation. While numerous derivatization strategies exist, including silylation and acylation with various reagents, this application note details a comprehensive protocol for the derivatization of amino acids using isopropyl bromoacetate. This method proceeds via a two-step, one-pot reaction involving esterification of the carboxyl group and alkylation of the amino group, yielding derivatives with excellent chromatographic and mass spectrometric properties.
This document provides a detailed, step-by-step protocol, an exploration of the underlying reaction mechanisms, and expert insights into method optimization and troubleshooting, designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for amino acid quantification.
The Chemistry of Derivatization: Mechanism of Action
The derivatization of amino acids with this compound is a robust process that targets the primary functional groups responsible for their low volatility. The reaction proceeds in two key stages, which can be performed sequentially in a single reaction vessel:
-
Esterification of the Carboxyl Group: In the presence of an acidic catalyst and isopropanol, the carboxylic acid moiety of the amino acid is converted into its corresponding isopropyl ester. This reaction neutralizes the negative charge of the carboxyl group and significantly increases the volatility of the molecule.
-
Alkylation of the Amino Group: Following esterification, the amino group is alkylated by this compound. This step involves the nucleophilic attack of the primary amine on the electrophilic carbon of the bromoacetate, forming a secondary amine and neutralizing the positive charge of the amino group. This further enhances the volatility and thermal stability of the resulting derivative.
The final product is an N-alkoxycarbonyl amino acid isopropyl ester, which is amenable to GC-MS analysis.
Visualizing the Derivatization Workflow
Caption: Workflow for Amino Acid Derivatization and Analysis.
Materials and Reagents
| Item | Specification |
| Amino Acid Standards | Analytical Grade |
| This compound | ≥98% Purity |
| Isopropanol | Anhydrous, GC Grade |
| Acetyl Chloride | Reagent Grade |
| Pyridine | Anhydrous, GC Grade |
| Ethyl Acetate | HPLC Grade |
| Sodium Sulfate | Anhydrous, Granular |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Nitrogen Gas | High Purity (99.999%) |
| Sample Vials | 2 mL, Amber Glass, with PTFE-lined caps |
| Heating Block/Water Bath | Capable of maintaining ±1°C |
| Centrifuge | Capable of 10,000 x g |
| GC-MS System | With a suitable capillary column (e.g., DB-5ms) |
Experimental Protocol: A Step-by-Step Guide
Part 1: Sample Preparation
-
Standard Preparation: Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl.
-
Biological Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial.
-
-
Drying: Transfer 100 µL of the standard solution or the protein-free supernatant to a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 60°C. It is crucial to ensure the sample is completely dry as water will interfere with the derivatization reagents.
Part 2: Derivatization Procedure
-
Esterification:
-
Prepare the esterification reagent by slowly adding 200 µL of acetyl chloride to 1 mL of anhydrous isopropanol. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Add 100 µL of the freshly prepared esterification reagent to the dried sample.
-
Cap the vial tightly and heat at 110°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
-
Alkylation:
-
To the dried isopropyl esters, add 50 µL of ethyl acetate, 10 µL of anhydrous pyridine, and 10 µL of this compound.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
Part 3: Sample Clean-up and Analysis
-
Extraction:
-
Add 200 µL of deionized water and 400 µL of ethyl acetate to the reaction vial.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried organic extract to a GC vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Proposed GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Method Optimization and Troubleshooting: A Scientist's Perspective
The success of this derivatization protocol hinges on meticulous attention to detail and an understanding of the critical parameters that can be adjusted for optimal performance.
-
Moisture Control: The presence of water is the most common cause of poor derivatization efficiency. Ensure all glassware is thoroughly dried and use anhydrous solvents. The drying step after sample preparation and esterification is critical.
-
Reagent Purity and Preparation: Use high-purity reagents. The esterification reagent (isopropanol/acetyl chloride) should be prepared fresh daily. This compound can degrade over time and should be stored in a cool, dark place.
-
Reaction Temperature and Time: The provided temperatures and times are a starting point. For certain amino acids, particularly those with bulky side chains, longer reaction times or slightly higher temperatures may be required for complete derivatization. Conversely, for thermally labile amino acids, it may be beneficial to reduce the temperature and extend the reaction time.
-
Incomplete Derivatization: If chromatograms show broad, tailing peaks for some amino acids, this may indicate incomplete derivatization. Consider optimizing the reaction conditions as described above. The presence of multiple peaks for a single amino acid could also suggest partial derivatization.
-
Derivative Stability: While the N-alkoxycarbonyl amino acid isopropyl esters are generally stable, it is advisable to analyze the samples within 24 hours of derivatization for best reproducibility. If storage is necessary, keep the extracts at -20°C.
Data Interpretation: What to Expect
A successful derivatization and GC-MS analysis will yield a chromatogram with sharp, symmetrical peaks for the derivatized amino acids. The mass spectra of the derivatives will exhibit characteristic fragmentation patterns that can be used for identification and quantification. The molecular ion should be visible, along with fragments corresponding to the loss of the isopropyl group, the carboxyl group, and other characteristic fragments from the amino acid side chains.
Conclusion: A Versatile Tool for Amino Acid Analysis
The derivatization of amino acids with this compound offers a reliable and robust method for their quantification by GC-MS. By converting the polar amino acids into their volatile and thermally stable derivatives, this protocol enables high-sensitivity analysis with excellent chromatographic resolution. The detailed methodology and optimization strategies provided in this application note serve as a comprehensive guide for researchers to successfully implement this technique for a wide range of biological and pharmaceutical applications.
Isopropyl Bromoacetate in the Protection of Carboxylic Acids: Application Notes and Protocols
Introduction: Navigating the Landscape of Carboxylic Acid Protection
In the intricate world of multi-step organic synthesis, the carboxylic acid moiety presents a unique challenge. Its acidic proton and nucleophilic carbonyl oxygen render it reactive towards a broad spectrum of reagents, including bases, nucleophiles, and reducing agents.[1] To execute specific chemical transformations elsewhere in a molecule, it is often imperative to temporarily "mask" or protect the carboxylic acid group.[2] The ideal protecting group is one that can be introduced efficiently under mild conditions, remains inert during subsequent reaction steps, and can be removed selectively in high yield without affecting other functional groups—a concept known as orthogonality.[1]
While methyl, ethyl, benzyl, and tert-butyl esters are the conventional choices for carboxylic acid protection, each possesses inherent limitations regarding their cleavage conditions.[3][4] For instance, methyl and ethyl esters typically require harsh basic (saponification) or acidic conditions for hydrolysis, which may be incompatible with sensitive substrates.[3] Benzyl esters, though removable by mild hydrogenolysis, are unsuitable for molecules containing other reducible functional groups like alkenes or alkynes.[4][5][6] tert-Butyl esters are readily cleaved by acid, but this lability can be a drawback in syntheses requiring acidic steps.[4][7]
This guide focuses on the use of isopropyl bromoacetate as a reagent for the formation of isopropyl esters, an often-overlooked yet highly valuable protecting group strategy. Isopropyl esters offer a unique stability profile: they are generally more resistant to acidic conditions than tert-butyl esters and are stable to the hydrogenolysis conditions used to cleave benzyl esters.[8] Most significantly, they can be selectively deprotected under specific Lewis acidic conditions that leave other common alkyl esters intact, providing a valuable orthogonal tool in complex synthetic campaigns.[8]
Part 1: The Protection of Carboxylic Acids as Isopropyl Esters
The formation of an isopropyl ester from a carboxylic acid using this compound is a straightforward O-alkylation reaction. The process relies on the conversion of the carboxylic acid into its conjugate base, a carboxylate, which then acts as a nucleophile.
Mechanism of Protection: An SN2 Pathway
The protection reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][9]
-
Deprotonation: The carboxylic acid is first treated with a mild base to generate the corresponding carboxylate anion. Cesium carbonate (Cs₂CO₃) is particularly effective for this purpose due to the high solubility of cesium salts in organic solvents, which enhances the nucleophilicity of the carboxylate.[8][10]
-
Nucleophilic Attack: The generated carboxylate anion attacks the electrophilic methylene carbon of this compound.
-
Displacement: In a concerted step, the bromide ion is displaced as the leaving group, forming the isopropyl ester and cesium bromide as a byproduct.[2]
The choice of an α-haloester like this compound is strategic; the electron-withdrawing nature of the adjacent ester carbonyl group activates the carbon-bromine bond towards nucleophilic attack.
References
- 1. US3922294A - Process for the manufacture of isopropyl esters by the reaction of propylene with carboxylic acids - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
A Step-by-Step Guide for the N-alkylation of Amines with Isopropyl Bromoacetate: Principles, Protocol, and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of primary and secondary amines using isopropyl bromoacetate. The focus is on providing researchers and drug development professionals with a robust framework for achieving efficient and selective synthesis of N-alkylated amino acid esters, explaining the causality behind experimental choices to facilitate optimization and troubleshooting.
Mechanistic Rationale: The S_N2 Pathway
The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[2][3] The reaction is characterized by the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine) of the this compound. This attack occurs from the backside relative to the leaving group, leading to the simultaneous formation of a new carbon-nitrogen bond and the displacement of the bromide ion.[2]
-
Formation of Ammonium Salt: This initial attack results in the formation of an ammonium salt intermediate, where the nitrogen atom bears a positive formal charge.[4]
-
Deprotonation: A base present in the reaction mixture then deprotonates the ammonium salt. This step is crucial as it neutralizes the intermediate to yield the final N-alkylated product and regenerates a neutral amine that can participate in further reactions. The choice of base is critical to the reaction's success.[2]
A significant challenge in this reaction is the potential for over-alkylation.[5] The product of the initial reaction (a secondary amine from a primary amine, or a tertiary amine from a secondary amine) is often more nucleophilic than the starting amine.[6] This increased nucleophilicity can lead to a subsequent reaction with another molecule of this compound, resulting in a mixture of products and reduced yield of the desired compound.[2][6] Careful control of reaction conditions is therefore essential for achieving selective mono-alkylation.
Critical Parameters for Reaction Optimization
The success and selectivity of the N-alkylation reaction hinge on the careful selection and control of several key parameters.
Choice of Base
The base plays a dual role: it neutralizes the hydrogen bromide (HBr) generated during the reaction and prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]
-
Inorganic Bases: Weakly basic inorganic salts like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[8][9] They are generally effective and easy to remove during work-up.
-
Cesium Carbonate (Cs₂CO₃): This base is often highly effective for promoting selective mono-N-alkylation while suppressing undesired dialkylation.[10] Its solubility in organic solvents contributes to its efficacy.[10]
-
Organic Amine Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also widely used. They act as acid scavengers without competing with the substrate amine in the alkylation reaction.[7]
Solvent Selection
The solvent significantly influences the reaction rate. Polar aprotic solvents are generally the most effective for S_N2 reactions.[3][7]
-
Recommended Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the intermediate salt while leaving the amine nucleophile relatively unsolvated, thereby increasing its reactivity.[7]
-
Alternative Solvents: For greener chemistry considerations, higher boiling alcohols like butanol can be used, although care must be taken to avoid transesterification with the isopropyl ester.[3] In some cases, acetone can also serve as a suitable solvent.[9]
Stoichiometry and Temperature Control
Controlling the stoichiometry is a primary strategy to minimize over-alkylation.
-
Stoichiometry: Using a slight excess of the amine relative to the this compound can favor mono-alkylation. Conversely, to synthesize tertiary amines from secondary amines or quaternary ammonium salts, an excess of the alkylating agent is used.[6] For selective mono-alkylation of a primary amine, adding the alkyl halide dropwise to a solution of the amine is a common technique.[1]
-
Temperature: Many N-alkylation reactions proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 40–60 °C) can increase the rate.[1] However, higher temperatures can also increase the rate of side reactions, so temperature should be optimized for each specific substrate.
The following table summarizes typical starting conditions for optimization:
| Parameter | Primary Amine (for Mono-alkylation) | Secondary Amine (for Tert-alkylation) | Rationale |
| Amine : Alkyl Halide | 1.1 : 1.0 | 1.0 : 1.1 | Stoichiometry is key to controlling the extent of alkylation. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA (1.5-2.0 eq) | K₂CO₃ or DIPEA (1.2 eq) | A non-nucleophilic base is required to neutralize the acid byproduct.[7] |
| Solvent | Acetonitrile (MeCN) or DMF | Acetonitrile (MeCN) or DMF | Polar aprotic solvents accelerate S_N2 reactions.[3] |
| Temperature | 25 °C to 50 °C | 25 °C to 60 °C | Gentle heating may be required, but should be monitored to avoid side reactions.[1] |
| Monitoring | TLC or LC-MS | TLC or LC-MS | Essential for determining reaction completion and checking for byproduct formation.[1] |
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme care.
-
Corrosivity: It causes severe skin burns and serious eye damage.[11][12][13]
-
Toxicity: It may cause respiratory irritation and is harmful if inhaled or swallowed.[12]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[11][12]
-
Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[11]
Always consult the Safety Data Sheet (SDS) for this compound before beginning any experimental work.[12]
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-N-alkylation of a primary amine. It should be adapted and optimized for specific substrates.
Reagents and Equipment
-
Primary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and finely powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: Stir the suspension vigorously. Add this compound (1.05 eq) dropwise to the mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is complete when the starting amine is consumed (typically 4-24 hours).[1]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile or ethyl acetate.[1]
-
Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (DCM).[1]
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to remove residual water.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General workflow for N-alkylation of amines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Insufficiently reactive amine.- Base is too weak.- Low temperature. | - Increase the reaction temperature in 10 °C increments.- Use a stronger base like Cs₂CO₃.[10]- Switch to a more polar solvent like DMF.[7] |
| Formation of Dialkylated Product | - Starting amine is highly nucleophilic.- Reaction temperature is too high.- Alkylating agent added too quickly. | - Use a 1.5 to 2-fold excess of the starting amine.- Add the this compound slowly at a lower temperature (e.g., 0 °C).- Use a bulky base like DIPEA. |
| Hydrolysis of Ester | - Presence of water in reagents or solvents.- Strongly basic or acidic conditions during work-up. | - Use anhydrous solvents and reagents.- Use a mild inorganic base like NaHCO₃ for the aqueous wash.[8] |
| Difficult Purification | - Products and starting materials have similar polarity.- Formation of multiple byproducts. | - Optimize the reaction to improve conversion and selectivity.- Try a different eluent system or use a different stationary phase for chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Beyond the Backbone - Strategic Alkylation in Solid-Phase Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of isopropyl bromoacetate in solid-phase organic synthesis.
Solid-Phase Organic Synthesis (SPOS) has revolutionized the way complex molecules, particularly peptides and peptidomimetics, are constructed.[1][2] By anchoring a starting material to an insoluble resin, chemists can drive reactions to completion using excess reagents and simplify purification to mere filtration and washing.[2] Within this powerful paradigm, the ability to selectively introduce new functional groups is paramount. Alkylating agents are a cornerstone of this molecular engineering, serving as versatile tools for modifying structures and introducing diversity.[3][4]
This compound emerges as a particularly useful reagent in this context. As an α-halo ester, it is a potent electrophile, primed to react with a variety of nucleophiles via an SN2 mechanism.[3][5] Its utility in SPOS is multifaceted, ranging from the modification of amino acid side chains to the systematic construction of non-natural oligomers like peptoids. This guide provides a detailed exploration of its applications, grounded in mechanistic principles and supported by actionable protocols for the modern research laboratory.
Core Concepts: The Chemistry of this compound in a Solid-Phase Context
Alkylation is the transfer of an alkyl group from one molecule to another.[3] In the case of this compound, the electrophilic carbon is the one adjacent to the bromine atom. This carbon is highly susceptible to attack by electron-rich atoms (nucleophiles) like sulfur, nitrogen, or oxygen.[3][5]
The choice of the isopropyl ester over other analogs (like methyl, ethyl, or the free bromoacetic acid) is a deliberate one, driven by several factors:
-
Reactivity: The ester group activates the molecule for nucleophilic attack, while the bromine atom serves as an excellent leaving group.
-
Steric Hindrance: The isopropyl group provides moderate steric bulk, which can help prevent unwanted side reactions or dialkylation compared to less hindered esters.
-
Solubility: It exhibits good solubility in common organic solvents used in SPOS, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Cleavage Compatibility: The isopropyl ester is generally stable to the mildly basic conditions used for Fmoc-deprotection (e.g., piperidine in DMF) but can be cleaved under strong acidic conditions (e.g., Trifluoroacetic acid, TFA) if desired, or saponified under basic conditions post-cleavage.
The fundamental reaction involves a nucleophile on the resin-bound substrate attacking the α-carbon of this compound, displacing the bromide ion and forming a new covalent bond. This process is the foundation for the applications detailed below.
Application I: Synthesis of Peptoids via the Sub-monomer Method
Peptoids, or N-substituted glycine oligomers, are a major class of peptidomimetics that exhibit enhanced proteolytic stability and often possess unique biological activities.[6][7][8] The most common method for their synthesis is the "sub-monomer" approach, a two-step process for which this compound is ideally suited.[9][10]
The process involves:
-
Bromoacetylation: An amine-functionalized resin (e.g., Rink Amide resin after Fmoc deprotection) is acylated with bromoacetic acid, often activated in situ. While bromoacetic acid itself is used, an alternative and highly effective approach involves using this compound with a coupling agent, though the bromoacetylation with bromoacetic acid is more common. For the subsequent alkylation step, a primary amine is used.
-
Nucleophilic Displacement: A primary amine of choice is introduced, which acts as a nucleophile to displace the bromine atom on the newly formed resin-bound bromoacetamide. This step introduces the side chain "R" group onto the glycine nitrogen.
This two-step cycle is repeated to build the peptoid chain. This compound is a key reagent in the conceptual toolkit for this process.
Workflow for Peptoid Sub-monomer Synthesis
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative On-Resin and in Solution Peptidomimetics Synthesis via Metal-Free Photocatalytic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: Taming a Reactive Workhorse with Continuous Flow
An Application Guide to Flow Chemistry: Harnessing the Potential of Isopropyl Bromoacetate
This compound is a versatile and powerful C2 building block in organic synthesis, prized for its ability to introduce the isopropoxycarbonylmethyl moiety into a wide range of molecules. However, its utility is matched by its hazardous nature; it is a potent lachrymator and corrosive agent, and reactions involving it can be highly exothermic and difficult to control in traditional batch reactors.[1][2][3] These challenges often lead to issues with reproducibility, byproduct formation, and safety, particularly during scale-up.[4]
Continuous flow chemistry offers a transformative solution to these problems.[5][6] By confining reactions to the small volume of a tube or microreactor, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[7][8] This results in superior heat and mass transfer, enhanced safety by minimizing the quantity of hazardous material present at any given moment, and remarkable reproducibility.[5][9] This guide serves as a detailed application note for researchers, scientists, and drug development professionals, exploring the practical applications of this compound within continuous flow systems, from laboratory-scale optimization to industrial production considerations.
Part 1: Foundational Concepts
This compound: Properties and Hazards
Understanding the reagent is the first step to controlling it. This compound is a reactive alkylating agent belonging to the class of α-halo esters.
| Property | Value |
| Chemical Formula | C₅H₉BrO₂ |
| Molar Mass | 181.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~165-167 °C |
| Density | ~1.34 g/cm³ |
Safety and Handling: this compound is classified as a substance that causes severe skin burns and serious eye damage.[1][2] It is a potent lachrymator, meaning it irritates the eyes and causes tearing.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2]
-
Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][3]
-
Why Flow Chemistry is a Superior Handling Method: The enclosed nature of a flow reactor system drastically reduces operator exposure to the volatile and corrosive reagent. The small reactor volume limits the amount of hazardous material being processed at any time, mitigating the risk of thermal runaways from exothermic alkylation reactions.[5]
Core Principles of Continuous Flow Chemistry
Flow chemistry fundamentally changes how reactions are performed by moving from a static vessel to a dynamic stream.[5]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating or cooling, enabling precise temperature control and the safe handling of highly exothermic reactions.[10]
-
Superior Mass Transfer: Efficient mixing in microreactors ensures that reagents are brought together rapidly and uniformly, which can lead to cleaner reaction profiles and higher yields by minimizing side reactions.[8]
-
Precise Control of Residence Time: The reaction time is determined by the reactor volume and the flow rate of the pumps, allowing for precise control, from seconds to hours. This is crucial for controlling reactions with unstable intermediates.[11]
-
Facilitated Scale-Up: Scaling a flow process can be as simple as running the system for a longer duration ("scaling out") or by adding identical reactors in parallel ("numbering up"), which avoids the complex re-optimization often required when scaling up batch reactors.[9][12]
Part 2: Key Application: Alkylation Reactions
The primary use of this compound is as an electrophile in alkylation reactions. Flow chemistry provides robust and scalable methods for performing these transformations with various nucleophiles.
Application Note 2.1: C-Alkylation of Ketones via Enolate Intermediates
The α-alkylation of ketones is a fundamental C-C bond-forming reaction. In batch, this often requires cryogenic temperatures and careful addition of reagents to control side reactions like O-alkylation and dialkylation. Flow chemistry elegantly solves these issues.[13] The process can be divided into two sequential steps: rapid enolate formation followed immediately by alkylation.
Workflow:
-
A solution of the ketone and a strong base (e.g., Lithium diisopropylamide, LDA) are pumped separately and combined at a T-mixer. The mixture flows through a short residence time coil (Reactor 1) to ensure complete enolate formation.
-
The enolate stream is then immediately mixed with a solution of this compound at a second T-mixer and enters a second reactor coil (Reactor 2) where the alkylation occurs.
-
The product stream is collected into a quench solution (e.g., saturated NH₄Cl).[13]
Diagram 1: Continuous flow setup for the α-alkylation of a ketone.
Protocol: α-Alkylation of Cyclohexanone
1. Solution Preparation:
-
Solution A (Ketone): Prepare a 0.5 M solution of cyclohexanone in anhydrous THF.
-
Solution B (Base): Prepare a 0.55 M solution of LDA in anhydrous THF.
-
Solution C (Electrophile): Prepare a 0.6 M solution of this compound in anhydrous THF.
2. System Setup:
-
Assemble the flow system as shown in Diagram 1, using PFA or PTFE tubing.
-
Immerse Reactor Coil 1 in a cooling bath set to -20°C. Maintain Reactor Coil 2 at 25°C.
-
Use syringe pumps for precise, pulseless flow.
3. Reaction Execution:
-
Set the flow rates as follows:
-
Pump A: 1.0 mL/min
-
Pump B: 1.0 mL/min
-
Pump C: 1.0 mL/min
-
-
This corresponds to a residence time of ~30 seconds in Reactor 1 (1 mL volume) and ~5 minutes in Reactor 2 (15 mL volume).
-
Allow the system to reach a steady state (~3x total residence time) before collecting the product into a flask containing saturated aqueous NH₄Cl.
4. Work-up and Analysis:
-
Extract the quenched reaction mixture with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity.
| Parameter | Optimized Value | Rationale |
| Temperature (Enolate) | -20 °C | Sufficiently low to prevent side reactions but accessible without cryogenics. |
| Temperature (Alkylation) | 25 °C | Reaction is fast at room temperature; excellent heat dissipation in flow prevents exotherms. |
| Residence Time (Enolate) | 30 seconds | Rapid mixing and reaction kinetics allow for near-instantaneous enolate formation.[13] |
| **Residence Time (Alkylation) | 5 minutes | Provides sufficient time for the reaction to proceed to completion. |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Electrophile | A slight excess ensures full conversion of the starting ketone. |
Application Note 2.2: Heterogeneous Alkylation of Phenols, Thiols, and Amines
For less activated nucleophiles like phenols, thiols, and amines, a packed-bed reactor containing a solid-supported base offers a highly efficient and sustainable approach.[14] This method avoids the need for a soluble, strong base and simplifies purification, as the base is retained within the reactor and the product emerges as a clean solution. Potassium carbonate (K₂CO₃) is an inexpensive and effective heterogeneous base for this purpose.
Workflow:
-
A solution of the nucleophile (e.g., 4-methoxyphenol) and this compound are pre-mixed in a suitable solvent (e.g., acetonitrile).
-
This single solution is pumped through a heated column packed with granular potassium carbonate.
-
The reaction occurs on the surface of the solid base.
-
The product stream exits the column, free of the base, and is collected directly.
Diagram 2: Packed-bed flow setup for heterogeneous alkylation.
Protocol: O-Alkylation of 4-Methoxyphenol
1. Solution and Reactor Preparation:
-
Reagent Solution: Prepare a 0.2 M solution of 4-methoxyphenol and a 0.24 M (1.2 eq.) solution of this compound in acetonitrile.
-
Packed-Bed Reactor: Fill a suitable chromatography column (e.g., 10 mm ID x 100 mm length) with granular, anhydrous potassium carbonate.
2. System Setup:
-
Assemble the system as shown in Diagram 2. The back pressure regulator (BPR) is crucial for preventing solvent boiling at elevated temperatures.
-
Heat the packed-bed reactor to 80°C using a column heater.
3. Reaction Execution:
-
Pump the reagent solution through the system at a flow rate of 1.0 mL/min.
-
For a 10 mL column volume, this corresponds to a 10-minute residence time.
-
After the system stabilizes, collect the product stream. The only work-up required is the removal of the solvent under reduced pressure.[14]
4. Results:
-
This method typically provides near-quantitative conversion for a range of thiols, phenols, and amines with excellent purity, as the heterogeneous base minimizes side reactions and simplifies the process.[14][15]
Part 3: Advanced Synthetic Applications
Application Note 3.1: The Reformatsky Reaction in Flow
The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[16][17] In batch, the reaction requires activation of the zinc and can be sluggish. A flow system using a packed bed of zinc can generate the reactive organozinc intermediate (the "Reformatsky enolate") in situ for immediate reaction.
Proposed Workflow:
-
A solution of this compound in an anhydrous solvent like THF is pumped through a packed-bed reactor containing activated zinc dust. This forms the organozinc reagent.
-
Simultaneously, a solution of an aldehyde or ketone is pumped through a separate line.
-
The two streams merge at a T-mixer and flow through a heated residence coil to yield the zinc alkoxide of the β-hydroxy ester.
-
The output is collected in a weakly acidic solution to hydrolyze the product.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chimia.ch [chimia.ch]
- 5. syrris.com [syrris.com]
- 6. Flow Chemistry | SpiroChem [spirochem.com]
- 7. vapourtec.com [vapourtec.com]
- 8. scispace.com [scispace.com]
- 9. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. rsc.org [rsc.org]
- 14. vapourtec.com [vapourtec.com]
- 15. researchgate.net [researchgate.net]
- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 17. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Scale-up Synthesis of Isopropyl Bromoacetate Derivatives: From Benchtop Feasibility to Industrial Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl bromoacetate and its derivatives are pivotal intermediates in the pharmaceutical and fine chemical industries, serving as versatile building blocks for a wide array of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The transition from laboratory-scale synthesis to industrial production presents significant challenges related to reaction kinetics, thermodynamics, process safety, and product purity. This comprehensive guide provides a detailed exploration of the scale-up synthesis of this compound, focusing on robust and efficient methodologies. We will delve into the mechanistic underpinnings of key synthetic routes, process optimization strategies, critical safety considerations for handling brominating agents, and rigorous analytical protocols for quality control. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of scaling up the production of these valuable chemical entities.
Introduction: The Significance of this compound Derivatives
α-Haloesters, particularly α-bromoesters like this compound, are highly sought-after intermediates due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent chemical transformations.[3] These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other high-value organic molecules.[1][2] Their utility stems from their ability to participate in nucleophilic substitution reactions, making them excellent alkylating agents for introducing the isopropoxycarbonylmethyl moiety into a target molecule.
The successful scale-up of this compound synthesis is a critical step in the drug development pipeline, directly impacting the economic viability and timely delivery of new therapies. A scalable, safe, and cost-effective manufacturing process is therefore of paramount importance.
Synthetic Strategies for this compound
The synthesis of this compound can be broadly approached via two primary routes: the esterification of bromoacetic acid with isopropanol, or the bromination of isopropyl acetate. Each strategy has its own set of advantages and challenges, particularly when considering large-scale production.
Fischer-Speier Esterification of Bromoacetic Acid
The Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the bromoacetic acid, increasing the electrophilicity of the carbonyl carbon. Isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound and regenerate the catalyst.[6][7]
Challenges in Scale-up:
-
Reversibility: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the yield.[4][5]
-
Reaction Kinetics: The reaction rate can be slow, often requiring prolonged heating.[4]
-
Corrosion: The use of strong mineral acids like sulfuric acid as catalysts can lead to corrosion of standard reactors at industrial scale.[8]
To overcome these challenges, several process optimization strategies can be employed.
Caption: Fischer-Speier Esterification Workflow.
Bromination of Isopropyl Acetate
An alternative route involves the direct bromination of isopropyl acetate. This approach avoids the handling of bromoacetic acid, which is a corrosive solid.
Common Brominating Agents:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid that is a source of electrophilic bromine.[9] The reaction is typically initiated by a radical initiator or light.
-
Molecular Bromine (Br2): A highly reactive and corrosive liquid that can be used for direct bromination, often in the presence of a catalyst like phosphorus trichloride.[10]
Challenges in Scale-up:
-
Exothermic Reactions: Bromination reactions are often highly exothermic and require careful temperature control to prevent runaway reactions.[11]
-
Safety: Handling large quantities of molecular bromine poses significant safety risks due to its toxicity and corrosivity.[11][12]
-
Byproduct Formation: Over-bromination can occur, leading to the formation of di- and tri-bromo derivatives, which can be difficult to separate from the desired product.[1]
Caption: Bromination of Isopropyl Acetate Workflow.
Process Optimization for Scale-up
Driving the Equilibrium in Fischer Esterification
To maximize the yield of this compound via Fischer esterification, it is crucial to remove the water byproduct as it is formed.[5]
-
Azeotropic Distillation: Using a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, in conjunction with a Dean-Stark apparatus is a highly effective method for continuous water removal.[4][5]
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (isopropanol), can shift the equilibrium towards the product side.[5][6]
-
Drying Agents: The inclusion of anhydrous salts like copper(II) sulfate or molecular sieves can sequester water, though this is more common in laboratory-scale reactions.[4][13]
Catalyst Selection and Loading
The choice of catalyst can significantly impact reaction rate, yield, and downstream processing.
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive, highly effective.[14] | Corrosive, can cause side reactions, difficult to remove.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄.[4] | More expensive than H₂SO₄. |
| Acidic Ion-Exchange Resins | Reusable, non-corrosive, easily separated.[15][16] | Lower activity, may require higher temperatures. |
Temperature and Reaction Time
Optimizing the reaction temperature is a trade-off between reaction rate and the potential for side reactions or decomposition. For Fischer esterification, reflux temperatures of the alcohol or azeotropic solvent are commonly used.[4] For bromination reactions, precise temperature control is critical to manage the exotherm and prevent runaway reactions.[11] Reaction progress should be monitored by an appropriate analytical technique (e.g., GC, HPLC) to determine the optimal reaction time.
Safety Considerations in Scale-up
The scale-up of any chemical process requires a thorough safety assessment. The synthesis of this compound involves several hazards that must be carefully managed.
-
Handling of Brominating Agents:
-
Molecular Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[12] Requires specialized handling equipment, including dedicated storage with scrubber facilities, and appropriate personal protective equipment (PPE) such as respiratory protection and chemical-resistant gloves.[12]
-
N-Bromosuccinimide (NBS): A safer alternative to Br₂, but can still cause hazardous side reactions, especially with certain solvents like 2-methyltetrahydrofuran (2-MeTHF).[9][17] Thermal safety analysis, such as differential scanning calorimetry (DSC), is recommended to identify potential hazards.[17]
-
-
Corrosive Materials: Bromoacetic acid and strong acid catalysts are corrosive and require appropriate materials of construction for reactors and transfer lines, such as glass-lined steel or Hastelloy.
-
Exothermic Reactions: Continuous monitoring of the reaction temperature and a robust cooling system are essential to control the heat generated during bromination. A semi-batch process with controlled addition of the brominating agent is often employed to manage the exotherm.[17]
-
Waste Disposal: Acidic and brominated waste streams must be neutralized and disposed of in accordance with environmental regulations.
Analytical Methods for Quality Control
Rigorous quality control is essential to ensure the purity of the final product and to monitor the progress of the reaction.
| Analytical Technique | Application |
| Gas Chromatography (GC) | Purity assessment of the final product, monitoring of reaction progress by quantifying reactants and products.[18][19][20] |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile impurities and derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to confirm the presence of the ester and the absence of carboxylic acid. |
| Titration | Determination of residual acidity. |
Common Impurities:
-
Unreacted bromoacetic acid or isopropyl acetate.
-
Residual isopropanol.
-
Over-brominated byproducts (e.g., isopropyl dibromoacetate).[1]
-
Byproducts from side reactions (e.g., ethers from alcohol dehydration).[21]
Detailed Protocols
Protocol 1: Scale-up Synthesis of this compound via Fischer Esterification
Materials and Equipment:
-
100 L glass-lined reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and Dean-Stark trap.
-
Bromoacetic acid
-
Isopropanol
-
Toluene
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with bromoacetic acid (1.0 equiv.), isopropanol (1.5 equiv.), and toluene (2 L per kg of bromoacetic acid).
-
Begin stirring and slowly add concentrated sulfuric acid (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
-
Once the reaction is complete (typically >95% conversion), cool the mixture to room temperature.
-
Carefully transfer the reaction mixture to a suitable vessel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by vacuum distillation (boiling point: 59-61 °C at 10 mmHg).[22]
Protocol 2: Quality Control by Gas Chromatography
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Dilute a sample of the reaction mixture or final product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the prepared sample and compare the retention times and peak areas to those of a known standard of this compound to determine purity and quantify impurities.
Conclusion
The scale-up synthesis of this compound derivatives is a multifaceted endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting the synthetic route, optimizing reaction conditions to overcome thermodynamic limitations, and implementing robust safety and analytical protocols, researchers and drug development professionals can successfully transition from benchtop synthesis to efficient and safe industrial production. The methodologies and insights provided in this guide serve as a foundation for the development of scalable and economically viable processes for the manufacture of these critical chemical intermediates.
References
- 1. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 2. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents [patents.google.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. US5231222A - Esterification process - Google Patents [patents.google.com]
- 17. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 18. cdc.gov [cdc.gov]
- 19. This compound [webbook.nist.gov]
- 20. cdc.gov [cdc.gov]
- 21. US5231222A - Esterification process - Google Patents [patents.google.com]
- 22. alkalisci.com [alkalisci.com]
Application Note & Protocols: Catalytic Activation of Isopropyl Bromoacetate for C-C Bond Formation
Abstract: Isopropyl bromoacetate is a versatile C2 synthon fundamental to the synthesis of more complex molecular architectures in pharmaceutical and materials science. Its utility is predicated on the effective activation of the carbon-bromine bond to generate a nucleophilic or radical intermediate for subsequent carbon-carbon bond formation. This guide provides an in-depth analysis of key catalytic strategies for this transformation, including the classic Reformatsky reaction, modern Atom Transfer Radical Addition (ATRA), and photoredox-catalyzed couplings. We offer detailed mechanistic insights, step-by-step protocols, and practical considerations to empower researchers in drug development and organic synthesis to leverage these powerful methodologies.
Introduction: The Synthetic Value of this compound
This compound, a readily available α-halo ester, serves as a crucial building block for introducing an ester-functionalized ethyl group into organic molecules.[1] The formation of C-C bonds is a foundational pillar of organic synthesis, and methods that employ such building blocks are indispensable.[2] The primary challenge lies in the controlled cleavage of the C-Br bond to generate a reactive intermediate that can engage with a variety of carbon-based electrophiles or coupling partners. The choice of catalytic system is paramount, as it dictates the nature of the intermediate—be it an organometallic enolate, a free radical, or a radical ion—and thus governs the reaction's scope, selectivity, and functional group tolerance.
This document explores three primary catalytic manifolds for the activation of this compound:
-
Organometallic Enolate Formation: The venerable Reformatsky reaction, which utilizes metallic zinc to generate a stable organozinc enolate.[3][4]
-
Radical Generation via Atom Transfer: Copper-catalyzed Atom Transfer Radical Addition (ATRA), which provides a pathway to form C-C bonds with unsaturated systems like alkenes.[5]
-
Radical Generation via Photoredox Catalysis: A contemporary approach using visible light and a photocatalyst to generate radicals under exceptionally mild conditions for a broad range of coupling reactions.[6][7]
The Reformatsky Reaction: A Classic Approach to β-Hydroxy Esters
Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc.[3] It is a powerful alternative to the traditional aldol reaction, particularly because the organozinc enolate (the "Reformatsky enolate") can be formed in the presence of the carbonyl electrophile without premature reaction.[4][8] These zinc enolates are less basic and less reactive than their lithium or magnesium counterparts, which prevents undesired side reactions like self-condensation or proton transfer.[3][8]
Mechanistic Rationale
The reaction proceeds through several well-defined steps. The causality behind the choice of reagents and conditions is critical for success.
-
Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. Activation, typically with iodine, 1,2-dibromoethane, or TMSCl, is essential to expose a fresh metal surface for the reaction to initiate.
-
Oxidative Addition: The activated zinc metal undergoes a two-electron oxidative addition into the carbon-bromine bond of this compound.[4][9] This forms an organozinc halide species.
-
Enolate Formation: This intermediate rapidly rearranges to form the more stable zinc enolate. In solution, these reagents often exist as cyclic dimers, which have been characterized crystallographically.[3]
-
Carbonyl Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom, forming a six-membered, chair-like transition state (a Zimmerman-Traxler model analog).[4][9] This coordination pre-organizes the reactants and facilitates the nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon.
-
Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes the zinc salts.[9]
Visualization: The Reformatsky Reaction Mechanism
Caption: Workflow of the Zinc-mediated Reformatsky Reaction.
Experimental Protocol: Synthesis of Isopropyl 3-hydroxy-3-phenylpropanoate
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.5 eq)
-
Activated Zinc dust (<10 micron, 2.0 eq)
-
Iodine (catalytic, ~0.05 eq)
-
Anhydrous Toluene or THF
-
1 M Hydrochloric Acid (or saturated aq. NH₄Cl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or MTBE for extraction
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Zinc Activation: To the flask, add zinc dust (2.0 eq) and a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with nitrogen. This process helps activate the zinc surface. Add anhydrous toluene (~2 mL per mmol of aldehyde).
-
Reagent Addition: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and this compound (1.5 eq) in anhydrous toluene.
-
Initiation & Reaction: Add approximately 10% of the aldehyde/bromoacetate solution to the stirred zinc suspension. The solution should become warm, and the brown color of iodine should fade, indicating reaction initiation. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Causality Note: A controlled, slow addition prevents a violent exotherm and minimizes the formation of Wurtz-type homocoupling products from the bromoacetate.
-
-
Completion: After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure full consumption of the starting materials. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl or saturated aq. NH₄Cl until all the unreacted zinc and salts are dissolved.
-
Self-Validation: The quenching step should be exothermic and result in a clear biphasic solution. The aqueous layer contains the zinc salts, while the organic layer contains the product.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
Data Summary: Catalytic Variants
While stoichiometric zinc is classic, catalytic versions using other metals have been developed.[8]
| Metal System | Typical Conditions | Advantages | Reference |
| Fe(0) or Cu(0) | In situ reduction of Fe(III) or Cu(II) salts with Mg | Operationally simple, uses cheaper metals | [8] |
| SmI₂ | Stoichiometric, THF, room temperature | High yields, mild conditions | [3] |
| TiCl₂(II) | Stoichiometric, promoted by titanocene | Good for sterically hindered substrates | [3][8] |
Atom Transfer Radical Addition (ATRA)
ATRA is a powerful and atom-economical method for forming both a C-C and a C-X bond in a single step by adding an alkyl halide across an alkene.[7] Copper-catalyzed ATRA has emerged as a particularly robust strategy.[5] The reaction relies on a catalyst's ability to reversibly transfer a halogen atom, thereby controlling the concentration of radicals in the solution and suppressing unwanted polymerization.[5]
Mechanistic Rationale
The process is a radical chain reaction mediated by a transition metal catalyst, typically a Cu(I) complex.
-
Initiation (Activation): A Cu(I) complex reacts with this compound in an inner-sphere process. The bromine atom is transferred to the copper center, oxidizing it to a Cu(II)-Br species and generating an α-ester radical (•CH(CO₂iPr)).
-
Propagation (C-C Formation): This electrophilic radical rapidly adds to the double bond of an alkene (e.g., styrene). This addition occurs at the less substituted carbon to form a more stable benzylic radical intermediate.
-
Propagation (Deactivation): The newly formed radical abstracts the bromine atom back from the Cu(II)-Br complex. This crucial step forms the final product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.
-
Causality Note: The equilibrium between the active radical and the dormant alkyl halide, controlled by the relative rates of activation and deactivation, is the cornerstone of a controlled radical process. This keeps the radical concentration low, preventing radical-radical termination or polymerization.[5]
-
Visualization: Copper-Catalyzed ATRA Cycle
Caption: Catalytic cycle for Copper-mediated ATRA.
Experimental Protocol: ATRA of this compound to Styrene
Materials:
-
Styrene (1.0 eq)
-
This compound (1.2 eq)
-
Copper(I) Bromide (CuBr, 0.05 eq)
-
Tris(2-pyridylmethyl)amine (TPMA) or similar N-ligand (0.05 eq)
-
Anhydrous Acetonitrile (MeCN) or Toluene
Protocol:
-
Apparatus Setup: To a Schlenk tube equipped with a magnetic stir bar, add CuBr (0.05 eq) and the ligand (0.05 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous solvent (e.g., MeCN), followed by styrene (1.0 eq) and this compound (1.2 eq) via syringe.
-
Reaction: Immerse the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture for 12-24 hours.
-
Self-Validation: A successful reaction will show the consumption of styrene and the formation of a higher Rƒ product by TLC analysis. The solution typically turns from colorless/yellow to a green/blue color, indicative of the presence of Cu(II).
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and pass it through a short plug of silica gel, eluting with more solvent. This removes the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate the pure adduct.
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[6][10] This strategy uses a photocatalyst (PC) that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate like this compound.[7]
Mechanistic Rationale
The reaction can proceed via either an oxidative or reductive quenching cycle, depending on the chosen photocatalyst and coupling partner. For an α-halo ester, a reductive quenching pathway is common.
-
Photoexcitation: A photocatalyst (e.g., a Ru(II) or Ir(III) complex) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant. It can donate a single electron to this compound. This SET event causes the C-Br bond to fragment, releasing a bromide anion (Br⁻) and the desired isopropyl acetate radical. The photocatalyst is now in its oxidized form (PC⁺).
-
C-C Bond Formation: The generated radical can engage in various transformations, such as addition to an electron-rich alkene or coupling with another nucleophile.
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) must be reduced back to its ground state to complete the catalytic cycle. This is typically achieved by a sacrificial electron donor present in the reaction mixture.
Visualization: General Photoredox Activation Workflow
Caption: General workflow for photoredox-catalyzed radical generation.
Experimental Protocol: Photoredox-Mediated Addition to an Alkene
Materials:
-
Alkene (e.g., 1,1-diphenylethylene, 1.0 eq)
-
This compound (1.5 eq)
-
Photocatalyst (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.5-2 mol%)[7]
-
Hantzsch Ester or a tertiary amine (sacrificial donor, 2.0 eq)
-
Anhydrous, degassed DMSO or DMF
Protocol:
-
Setup: In a vial suitable for irradiation (e.g., a borosilicate vial), combine the alkene (1.0 eq), photocatalyst, and sacrificial donor. Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Degas the solvent (e.g., DMSO) by sparging with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the vial, followed by the this compound (1.5 eq) via syringe.
-
Causality Note: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the reaction. Thorough degassing is therefore critical for reproducibility and efficiency.
-
-
Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a blue LED lamp, 15-25 W) and begin stirring.[11] Use a fan to maintain the reaction at or near room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-36 hours), dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired product.
Concluding Remarks
The catalytic activation of this compound for C-C bond formation is a cornerstone of modern organic synthesis. The choice of methodology depends critically on the desired product and the functional groups present in the coupling partners.
-
The Reformatsky reaction remains a highly reliable and straightforward method for synthesizing β-hydroxy esters from aldehydes and ketones.
-
Copper-catalyzed ATRA offers an atom-economical route to the difunctionalization of alkenes, providing access to γ-bromo esters.
-
Photoredox catalysis represents the state-of-the-art, enabling these transformations under exceedingly mild conditions with high functional group tolerance and opening avenues for previously challenging couplings.
By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively harness the synthetic potential of this compound to accelerate innovation in drug discovery and materials science.
References
- 1. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isopropyl Bromoacetate
Welcome to the technical support center for the synthesis of isopropyl bromoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve yields. This compound is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals.[1][2] This guide offers practical, experience-driven insights to navigate the common challenges encountered during its preparation.
I. Synthesis Strategies: An Overview
There are two primary approaches to synthesizing this compound:
-
Fischer Esterification: This classic method involves the direct reaction of bromoacetic acid with isopropanol in the presence of an acid catalyst.
-
Halogen Exchange (Finkelstein Reaction): This method involves converting an alkyl chloride or bromide to an alkyl iodide, and can be adapted for bromoacetate synthesis.[3][4][5]
This guide will focus on troubleshooting and optimizing both of these critical synthetic routes.
II. Troubleshooting Guide & FAQs: Fischer Esterification
The Fischer esterification is a reversible reaction, and achieving a high yield often requires careful control of reaction conditions to shift the equilibrium towards the product.[6][7]
Q1: My reaction yield is consistently low, with a significant amount of unreacted bromoacetic acid remaining. What are the likely causes and how can I fix this?
A1: Low conversion in Fischer esterification is a common issue stemming from the reaction's equilibrium nature.[6][7] Several factors could be at play:
-
Equilibrium Limitation: The reaction has simply reached equilibrium, with substantial amounts of reactants and products present.[6][7]
-
Solution: To drive the reaction forward, you need to disrupt the equilibrium. This can be achieved by:
-
Using an Excess of a Reactant: Employing a large excess of isopropanol can significantly shift the equilibrium towards the formation of the ester.[8][9] Using isopropanol as the solvent is a common and effective strategy.[9]
-
Water Removal: Water is a byproduct of the reaction, and its presence can push the equilibrium back towards the starting materials.[6][7][8] Continuously removing water as it forms is one of the most effective ways to maximize yield.[8][9]
-
-
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[8]
-
Solution: Use a fresh, anhydrous acid catalyst.[8] Ensure the catalytic amount is appropriate for the scale of your reaction (typically 1-5 mol%).
-
-
Low Reaction Temperature: The reaction may be proceeding too slowly.
-
Solution: Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate.[8] The optimal temperature will depend on the solvent system used.
-
-
Presence of Water in Reagents: Using wet isopropanol or bromoacetic acid will inhibit the forward reaction.[6]
-
Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use. Molecular sieves can be added to the reaction mixture to scavenge any residual water.[8]
-
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
A2: Side reactions can significantly reduce the yield of the desired this compound. Potential side reactions include:
-
Dehydration of Isopropanol: At high temperatures and in the presence of a strong acid catalyst, isopropanol can dehydrate to form diisopropyl ether or propene.
-
Solution: Maintain careful temperature control and avoid excessively high temperatures. Using a milder catalyst, such as an acidic ion-exchange resin, can also mitigate this.
-
-
Self-condensation of Bromoacetic Acid: While less common under typical esterification conditions, it's a possibility.
-
Solution: Ensure the reaction temperature is not excessively high and that the catalyst concentration is optimized.
-
Experimental Protocol: High-Yield Fischer Esterification of Bromoacetic Acid
This protocol incorporates strategies to maximize the yield of this compound.
Materials:
-
Bromoacetic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add bromoacetic acid, a significant excess of isopropanol (e.g., 5-10 equivalents), and an azeotroping solvent like toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the bromoacetic acid).[8]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.[8][9]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when water no longer collects. You can also monitor the reaction by Thin Layer Chromatography (TLC).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of isopropanol was used, remove most of it using a rotary evaporator.[8]
-
Dilute the residue with an organic solvent like ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[8]
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]
Data Summary: Fischer Esterification Optimization
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Isopropanol Molar Ratio | 1.1 - 2 equivalents | > 5 equivalents (or as solvent) | Shifts equilibrium towards product formation (Le Chatelier's Principle).[7][9] |
| Water Removal | None | Continuous removal with Dean-Stark trap | Prevents the reverse reaction (hydrolysis) from occurring.[8][9] |
| Catalyst | Sulfuric Acid | Sulfuric Acid or p-TsOH (anhydrous) | Ensures high catalytic activity.[8] |
| Temperature | Room Temperature to Reflux | Gentle Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Workflow Visualization: Fischer Esterification
Caption: High-yield Fischer esterification workflow.
III. Troubleshooting Guide & FAQs: Halogen Exchange (Finkelstein-type Reaction)
While the classic Finkelstein reaction involves the synthesis of alkyl iodides, the principles can be applied to the synthesis of other alkyl halides.[3][4] A relevant approach for this compound would be the reaction of isopropyl chloroacetate with a bromide salt.
Q3: I am attempting a Finkelstein-type reaction to produce this compound from isopropyl chloroacetate and sodium bromide, but the reaction is very slow or doesn't proceed. Why?
A3: The success of the Finkelstein reaction is highly dependent on the solubility of the halide salts in the chosen solvent.[3][4]
-
Solvent Choice is Critical: The classic Finkelstein reaction uses acetone as the solvent because sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[3] This insolubility of the byproduct salt drives the reaction to completion.[3][4] For the synthesis of a bromo-compound from a chloro-compound, you need a solvent where the bromide salt is more soluble than the chloride salt. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used.
-
Leaving Group Ability: While chlorine is a reasonable leaving group, the reaction is still an equilibrium process.
-
Reactivity of the Substrate: The Finkelstein reaction works well for primary and secondary alkyl halides.[3][10]
Q4: Can I use Phase Transfer Catalysis to improve the yield of my Finkelstein-type reaction?
A4: Yes, Phase Transfer Catalysis (PTC) is an excellent strategy to improve the yield and reaction rate of nucleophilic substitution reactions like the Finkelstein reaction, especially when dealing with reactants in different phases.[11][12][13][14]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the bromide anion from an aqueous or solid phase into the organic phase where the isopropyl chloroacetate is dissolved.[12][13][14] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.
-
Benefits of PTC:
Experimental Protocol: Phase Transfer Catalyzed Synthesis of this compound
Materials:
-
Isopropyl chloroacetate
-
Sodium bromide or Potassium bromide
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
An organic solvent (e.g., toluene, chlorobenzene)
-
Water (if using a liquid-liquid system)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a powerful mechanical stirrer
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine isopropyl chloroacetate, the organic solvent, the bromide salt (either as a solid for solid-liquid PTC or as a concentrated aqueous solution for liquid-liquid PTC), and a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to a temperature that ensures a good reaction rate (e.g., 80-100 °C). The vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a two-phase system was used, separate the layers. If a solid was present, filter it off.
-
Wash the organic layer with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation and purify the resulting crude this compound by vacuum distillation.
Logical Relationship Visualization: PTC Mechanism
Caption: PTC mechanism for halogen exchange.
IV. Purification and Characterization
Q5: What is the best way to purify the final product, and what are its key physical properties?
A5: Vacuum distillation is the most effective method for purifying this compound.[8]
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [1][15] |
| Molecular Weight | 181.03 g/mol | [1][15] |
| Boiling Point | 59-61 °C at 10 mmHg; 65 °C at 15 mmHg | [1] |
| Density | ~1.399 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | ~1.444 | |
| Appearance | Clear, colorless to yellow liquid | [1] |
Characterization: The purity of the final product can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
V. Safety Considerations
-
This compound is corrosive and can cause severe skin burns and eye damage.[15]
-
It is a lachrymator, meaning it is irritating to the eyes and can cause tearing.
-
Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
VI. References
-
Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from --INVALID-LINK--
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from --INVALID-LINK--
-
Esterification Lab Answers. (n.d.). Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Write the reaction mechanism for the synthesis of isopropyl acetate. Label each step. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from --INVALID-LINK--
-
Online Organic Chemistry Tutor. (n.d.). Finkelstein Reaction. Retrieved from --INVALID-LINK--
-
Unacademy. (n.d.). Finkelstein Reaction. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 29921-57-1, this compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from --INVALID-LINK--
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from --INVALID-LINK--
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from --INVALID-LINK--
-
Chemiz. (2025, July 19). Finkelstein Reaction [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 99 29921-57-1. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound | C5H9BrO2 | CID 121593. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. Retrieved from --INVALID-LINK--
-
Oriental University Journal of Chemistry and Innovation. (n.d.). Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 99 29921-57-1. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). This compound, 1 X 25 g (255343-25G). Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of isopropyl bromide. Retrieved from --INVALID-LINK--
-
Journal of Engineering & Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from --INVALID-LINK--
-
Food and Agriculture Organization of the United Nations. (n.d.). ISOPROPYL ACETATE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 99 29921-57-1. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. WebBook. Retrieved from --INVALID-LINK--
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. alkalisci.com [alkalisci.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Finkelstein Reaction [unacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. ijirset.com [ijirset.com]
- 15. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with Isopropyl bromoacetate and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isopropyl Bromoacetate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the effective use of this compound in your research. This resource addresses common challenges and frequently asked questions, offering field-proven insights and solutions to help you navigate potential side reactions and optimize your experimental outcomes. Our focus here is on understanding the "why" behind experimental choices, ensuring both the success and safety of your work.
Introduction to this compound
This compound is a versatile reagent commonly employed in organic synthesis for the introduction of an isopropyl acetoxy group onto a variety of nucleophiles. It is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, its high reactivity, while advantageous, can also lead to a number of side reactions if not properly controlled. This guide will walk you through the most common issues and provide robust strategies to mitigate them.
Chemical Profile:
| Property | Value |
| Chemical Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 59-61 °C at 10 mmHg |
| Density | 1.399 g/mL at 25 °C |
| Key Hazards | Corrosive, Lachrymator, Toxic[2][3][4] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with this compound.
Q1: My primary amine alkylation is resulting in a mixture of mono-, di-, and even some tri-alkylated products. How can I achieve selective mono-alkylation?
A1: This phenomenon, known as polyalkylation or over-alkylation , is a classic challenge in amine alkylation.[5][6][7] It occurs because the mono-alkylated amine product is often more nucleophilic than the starting primary amine, making it more likely to react with another molecule of this compound.[5][7]
To favor mono-alkylation, you can employ several strategies:
-
Use a Large Excess of the Amine: By using a 5- to 10-fold excess of the primary amine, you statistically increase the probability that the this compound will encounter and react with a molecule of the starting amine rather than the mono-alkylated product.[5] This method is most practical when the amine is inexpensive and readily available.
-
Slow Addition of the Alkylating Agent: Adding the this compound dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant starting amine.
-
Use of a Protecting Group: Protecting the amine with a group like di-tert-butyl dicarbonate (Boc₂O) reduces its nucleophilicity, preventing alkylation.[5] After the desired modification elsewhere in the molecule, the Boc group can be removed.
-
Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of a suitable ketone or aldehyde is an excellent method for synthesizing secondary amines with high selectivity.[5][7]
Q2: I am observing the formation of an alkene byproduct in my reaction. What is causing this and how can I prevent it?
A2: The formation of an alkene suggests a competing E2 elimination reaction . This is more likely to occur with sterically hindered substrates or when using a strong, bulky base.[8] this compound itself is a primary halide, which generally favors substitution over elimination. However, the structure of your nucleophile and the reaction conditions play a crucial role.
Here’s how to minimize elimination:
-
Choice of Base: Use a non-hindered, weaker base if possible. Strong, bulky bases like potassium tert-butoxide are more likely to act as a base and promote elimination. For many alkylations, weaker bases like potassium carbonate or sodium bicarbonate are sufficient.
-
Temperature Control: Elimination reactions are favored at higher temperatures.[8] Running your reaction at a lower temperature will favor the SN2 substitution pathway.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions. Protic solvents can stabilize the nucleophile and may slightly increase the propensity for elimination, though this effect is often secondary to base and temperature.[8][9]
Q3: My reaction with a phenol is giving me a mixture of O-alkylated (ether) and C-alkylated (on the ring) products. How can I control the regioselectivity?
A3: Phenoxide ions, formed by deprotonating phenols, are ambident nucleophiles , meaning they can react at two different sites: the oxygen or the aromatic ring (ortho and para positions). The selectivity between O- and C-alkylation is primarily influenced by the reaction conditions.
-
For O-Alkylation (Ether Formation): This is typically the kinetically favored product. To promote O-alkylation, use a polar aprotic solvent like DMF or acetone. In these solvents, the oxygen anion is less solvated and therefore more reactive, leading to a rapid SN2 reaction.
-
For C-Alkylation (Ring Alkylation): This is often the thermodynamically favored product. To encourage C-alkylation, use a protic solvent such as water or ethanol. These solvents will solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and allowing the less reactive carbon of the aromatic ring to act as the nucleophile.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nucleophile (e.g., protonated amine).2. Insufficiently activated nucleophile (base is too weak).3. This compound has hydrolyzed.4. Reaction temperature is too low. | 1. Ensure the nucleophile is deprotonated by using an appropriate base.2. Use a stronger base if necessary, but be mindful of promoting elimination.3. Use fresh or purified this compound. Ensure anhydrous reaction conditions.4. Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
| Formation of Multiple Products | 1. Polyalkylation of amines.2. Mixture of O- and C-alkylation of phenols.3. Competing elimination reaction.4. Reaction with solvent (solvolysis). | 1. See FAQ Q1 for strategies to promote mono-alkylation.2. See FAQ Q3 for controlling regioselectivity.3. See FAQ Q2 for minimizing elimination.4. Use an aprotic solvent if the solvent is acting as a competing nucleophile. |
| Difficult Product Purification | 1. Unreacted this compound remaining.2. Formation of water-soluble byproducts.3. Emulsion formation during workup. | 1. Unreacted this compound can often be removed by washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to hydrolyze it, followed by aqueous washes.[10] For non-basic sensitive products, a wash with dilute acid can also be effective.[11]2. Perform an aqueous workup to remove water-soluble salts and byproducts.3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10] |
Experimental Protocols: Best Practices
General Protocol for Amine Alkylation (Favoring Mono-alkylation)
This protocol is designed to minimize the over-alkylation of a primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (5-10 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 2-3 equivalents) to the solution.
-
Addition of this compound: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at 0 °C using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to separate the desired mono-alkylated product from any remaining starting amine and potential di-alkylated byproduct.
Protocol for Thiol Alkylation with pH Control
The reaction of this compound with thiols is highly pH-dependent. At neutral or slightly acidic pH, the thiol is protonated and less nucleophilic. At higher pH, the thiolate anion is formed, which is a much stronger nucleophile. However, at very high pH, other nucleophilic groups (like amines) can compete.
-
Reaction Setup: Dissolve the thiol-containing compound in a buffered aqueous solution or a mixture of an organic solvent and buffer. For selective reaction with thiols in the presence of amines, a pH of around 7.0-8.0 is often optimal. A study on the differential reactivity of maleimide and bromoacetyl groups with thiols found that the bromoacetyl function reacts at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity.[12]
-
Addition of this compound: Add a solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO) to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by an appropriate method (e.g., LC-MS). Once complete, extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
Visualizing Reaction Pathways
Workflow for Troubleshooting this compound Reactions
Caption: A flowchart for troubleshooting common issues in reactions involving this compound.
Controlling O- vs. C-Alkylation of Phenols
Caption: The influence of solvent on the regioselectivity of phenol alkylation.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]
-
Lachrymator: The vapors are irritating to the eyes and respiratory system, causing tearing.[3][4] All work with this compound should be conducted in a well-ventilated chemical fume hood.[3][13]
-
Toxicity: It is toxic if swallowed or in contact with skin.[4] In case of exposure, seek immediate medical attention.[4][14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][14] Keep the container tightly closed.
By understanding the reactivity of this compound and implementing the strategies outlined in this guide, you can minimize side reactions, improve your product yields, and ensure a safer laboratory environment.
References
- 1. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Troubleshooting the Reformatsky Reaction with Isopropyl Bromoacetate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in organic synthesis: low conversion and yield in the Reformatsky reaction, specifically when using the sterically demanding reagent, isopropyl bromoacetate. Our goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Challenge
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, yielding valuable β-hydroxy esters from aldehydes or ketones and α-haloesters in the presence of metallic zinc.[1][2] While versatile, its success is highly sensitive to substrate structure and reaction conditions. This compound, with its bulky isopropyl group, presents a significant steric challenge compared to its less hindered counterparts like ethyl bromoacetate. This steric hindrance can impede the formation of the key organozinc intermediate (the Reformatsky reagent) and its subsequent nucleophilic attack on the carbonyl substrate, often leading to frustratingly low yields.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Troubleshooting Guide: Low Conversion & Yield
Question 1: My reaction with this compound is not initiating or is extremely sluggish. What is the primary cause and how can I fix it?
Answer:
The most common culprit for a non-starting or sluggish Reformatsky reaction is the failure to form the organozinc intermediate, also known as the Reformatsky enolate.[4][5] This initial step involves the oxidative addition of zinc into the carbon-bromine bond of this compound. The surface of commercially available zinc is typically coated with a passivating layer of zinc oxide, which prevents this crucial insertion. The steric bulk of the isopropyl group can further slow this process compared to less hindered haloesters.
Causality & Solution Workflow:
The key is to activate the zinc surface, removing the oxide layer and exposing fresh, reactive metal. The choice of activation method can significantly impact your success.
Caption: Troubleshooting workflow for reaction initiation failure.
Detailed Protocols for Zinc Activation:
Here are several field-proven methods for zinc activation, ranging from simple to more aggressive. For a sterically hindered substrate like this compound, more rigorous activation is often necessary.
| Activation Method | Procedure | Key Considerations & Causality |
| Iodine | In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), stir the zinc dust with a few crystals of iodine in a small amount of the reaction solvent (e.g., THF). A gentle warming may be applied until the purple color of the iodine disappears. The iodine chemically etches the zinc oxide layer. | Simple and common, but may not be sufficient for highly passivated zinc or hindered substrates. |
| 1,2-Dibromoethane (DBE) | Add a small amount of DBE to the zinc suspension in the reaction solvent and gently heat. The formation of ethene gas is an indicator of activation. DBE reacts with the zinc surface to form zinc bromide and ethene, exposing a fresh metal surface.[6] | Effective, but introduces a bromide source that could potentially lead to side reactions. |
| Acid Washing | Stir zinc dust in dilute HCl (e.g., 2% HCl) for several minutes until the surface appears bright. Decant the acid and wash thoroughly with distilled water, followed by ethanol and then anhydrous ether. Dry the activated zinc under vacuum immediately before use.[7] | Highly effective at removing the oxide layer. Crucially , the zinc must be thoroughly dried and used immediately to prevent re-oxidation. |
| TMSCl (Trimethylsilyl chloride) | Add TMSCl to a suspension of zinc dust in an anhydrous solvent. This method is effective at disrupting the oxide layer. | Can be performed in situ. TMSCl reacts with the zinc oxide to form zinc chloride and hexamethyldisiloxane. |
| Rieke Zinc | This involves the reduction of zinc halides (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide to produce highly reactive, finely divided zinc.[6] | Provides the most active form of zinc, often overcoming the challenges of hindered substrates. However, it requires the preparation of the Rieke reagent separately. |
Recommendation for this compound: Start with acid-washed zinc or the in situ use of TMSCl. If conversion remains low, preparing Rieke zinc is a highly reliable but more involved solution.
Question 2: I'm observing the formation of significant byproducts and my desired β-hydroxy ester yield is low. What are the likely side reactions?
Answer:
With sterically hindered α-bromoesters, the rate of the desired reaction can become comparable to or slower than potential side reactions. The two most common culprits are:
-
Wurtz-type Coupling: The Reformatsky reagent, once formed, can react with another molecule of this compound instead of the carbonyl substrate. This results in the formation of a dimer, diisopropyl 2,3-dimethylsuccinate. This is more prevalent when the concentration of the bromoacetate is high, or its addition is too rapid.
-
Enolization of the Carbonyl Substrate: If your aldehyde or ketone has acidic α-protons, the Reformatsky reagent can act as a base, deprotonating the substrate to form an enolate. Upon workup, this simply regenerates the starting carbonyl compound, leading to low conversion.[8]
Mitigation Strategies:
| Side Reaction | Causality | Recommended Solution |
| Wurtz-type Coupling | The organozinc intermediate reacts with another molecule of the α-bromoester. | Slow Addition: Add the this compound solution dropwise to the suspension of activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the bromoester low, favoring the reaction with the more electrophilic carbonyl compound. |
| Enolization | The organozinc reagent acts as a base instead of a nucleophile. | Lower Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can favor the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation. |
| Thermal Decomposition | This compound can undergo thermal decomposition, especially under prolonged heating. | Temperature Control: Avoid unnecessarily high reflux temperatures. If the reaction requires heating, maintain the minimum temperature necessary for a reasonable reaction rate. |
graph TD { subgraph "Reaction Pathways" A[Reformatsky Reagent + Carbonyl] --> B(Desired β-Hydroxy Ester); A --> C{Side Reactions}; C --> D[Wurtz-Type Coupling]; C --> E[Enolization of Carbonyl]; endsubgraph "Troubleshooting" F[Low Yield] --> G{Identify Primary Issue}; G -->|Byproduct Observed| H[Implement Slow Addition of Bromoester]; G -->|Starting Material Recovered| I[Lower Reaction Temperature]; end B -- style fill:#34A853,stroke:#333,stroke-width:2px D -- style fill:#EA4335,stroke:#333,stroke-width:2px E -- style fill:#EA4335,stroke:#333,stroke-width:2px edge[color="#4285F4"] A--B A--C C--D C--E; edge[color="#FBBC05"] F--G G--H G--I;
}
Caption: Competing reaction pathways and corresponding solutions.
Frequently Asked Questions (FAQs)
Q1: Does the choice of solvent matter for the Reformatsky reaction with this compound?
A: Absolutely. The solvent plays a critical role in stabilizing the intermediates and influencing reaction rates.
-
Ethereal Solvents (THF, Diethyl Ether): These are the most common and generally effective solvents.[9] Tetrahydrofuran (THF) is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures, and its ability to better solvate the organozinc intermediate.
-
Aprotic Polar Solvents (DMF, DMSO): While less common, highly polar aprotic solvents can sometimes accelerate SN2-type reactions by solvating the cation of the organozinc intermediate, leaving the enolate more nucleophilic.[10] However, they can be more difficult to remove and may introduce side reactions.
-
Non-Polar Solvents (Benzene, Toluene): These are also frequently used, often in combination with an ether.[9] They can be advantageous for reactions that require higher temperatures.
For this compound, anhydrous THF is the recommended starting point due to its excellent balance of solvating ability and temperature range.
Q2: Can I use magnesium instead of zinc for this reaction?
A: While magnesium can be used in Reformatsky-type reactions, it is generally not recommended as a direct substitute for zinc when using ester substrates.[11] The organomagnesium reagent formed (a Grignard-like reagent) is significantly more reactive and basic than its zinc counterpart.[12] This heightened reactivity often leads to a loss of selectivity, with the reagent readily attacking the ester group of another bromoacetate molecule, leading to self-condensation and other side products.[12] Zinc's milder reactivity is key to the success of the classic Reformatsky reaction.[1]
Q3: How can I improve the yield if I'm still facing issues after optimizing zinc activation and addition rates?
A: If core parameters are optimized and yields are still low, consider these advanced strategies:
-
Use of Additives: Catalytic amounts of certain additives can facilitate the reaction. For example, some protocols report the use of copper(I) salts to accelerate the formation of the organozinc reagent.[3]
-
Sonication: The use of ultrasound can help to mechanically activate the zinc surface and promote the reaction, especially in heterogeneous systems.[13]
-
Alternative Reagents: If feasible, switching to the more reactive isopropyl iodoacetate can significantly increase the rate of organozinc formation, though this reagent is more expensive and less stable.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Troubleshooting Isopropyl Bromoacetate Alkylations
Welcome to the technical support center for isopropyl bromoacetate alkylations. This compound is a versatile and widely used reagent for introducing a protected carboxymethyl group onto various nucleophiles, a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. However, its reactivity can also lead to a range of undesired byproducts, complicating purification and reducing yields.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and solve common issues encountered during these reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
Frequently Asked Questions: First-Line Troubleshooting
This section addresses the most common initial observations when an alkylation reaction with this compound does not proceed as expected.
Q1: My reaction is complete, but the yield of my desired mono-alkylated product is low, and I see a higher molecular weight byproduct. What is happening?
A1: The most probable cause is poly-alkylation . This occurs when your initially formed mono-alkylated product is sufficiently nucleophilic to react again with another molecule of this compound. This is particularly common when alkylating primary amines, which can proceed to form secondary, tertiary, and even quaternary ammonium salts.[1]
Core Cause & Mitigation Strategy:
-
Cause: The mono-alkylated product competes with the starting material for the alkylating agent. This is a kinetically controlled issue.
-
Solution: Control the stoichiometry precisely. Instead of using an excess of this compound, try using a slight excess (1.1 to 1.5 equivalents) of your nucleophile. Additionally, the slow, dropwise addition of this compound to the reaction mixture can help maintain its low concentration, favoring the reaction with the more abundant starting nucleophile over the newly formed product.
Q2: My TLC or LC-MS shows a complex mixture of products, and purification is difficult. What are the likely side reactions?
A2: A complex reaction profile often points to a combination of issues. The most common culprits, beyond the poly-alkylation mentioned above, are:
-
Self-Condensation: If your nucleophile is an enolizable species (like a ketone or another ester), it can react with itself in an aldol-type reaction, especially under strong basic conditions.[2]
-
Hydrolysis: this compound can be hydrolyzed back to bromoacetic acid and isopropanol, especially if water is present in the reaction mixture or during an aqueous workup with a base.[3][4] The resulting bromoacetic acid can complicate the reaction and purification.
-
O- vs. C-Alkylation: For ambident nucleophiles like enolates, alkylation can occur at two different sites (e.g., oxygen and carbon), leading to a mixture of isomers.[5][6][7]
Mitigation Strategy: Address the most likely cause first. For enolates, pre-forming the enolate under controlled conditions is key.[2] For all reactions, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis.[8]
Q3: My reaction is sluggish or stalls completely. How can I increase the reaction rate?
A3: Stalled reactions are typically due to insufficient nucleophilicity, poor solubility, or a deactivated electrophile.
-
Increase Reactivity with Catalysis: A common and highly effective strategy is to add a catalytic amount (0.1 eq) of sodium or potassium iodide (NaI or KI). In-situ, the iodide displaces the bromide on the this compound via the Finkelstein reaction. The resulting isopropyl iodoacetate is a much more reactive alkylating agent, which can significantly accelerate the reaction.[9]
-
Optimize Solvent and Base: The choice of solvent and base has a profound impact on reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are generally preferred as they solvate the cation of the base, leaving the nucleophilic anion more "free" and reactive.[8][10] The base should be strong enough to deprotonate the nucleophile effectively.
Troubleshooting Guide 1: The Challenge of Ambident Nucleophiles (O- vs. C-Alkylation)
One of the most intricate challenges involves directing the alkylation of an enolate to either the carbon or the oxygen atom. The outcome is a delicate balance of kinetics and thermodynamics, governed by the principles of Hard and Soft Acids and Bases (HSAB).[6]
Q4: I am trying to form a new C-C bond by alkylating my ketone, but I am isolating the O-alkylated enol ether instead. How can I control the selectivity?
A4: This is a classic problem of regioselectivity. O-alkylation is often the kinetically favored pathway, while C-alkylation is thermodynamically favored.[11][12] You can steer the reaction towards your desired product by carefully selecting the reaction conditions.
-
The "Hard" Oxygen vs. the "Soft" Carbon: The oxygen atom of an enolate is a "hard" nucleophile (high charge density), while the α-carbon is a "soft" nucleophile (more polarizable). This compound is a relatively "soft" electrophile. According to HSAB theory, soft-soft and hard-hard interactions are favored. However, other factors often dominate.[6][13]
-
Controlling Factors:
-
Counter-ion: Smaller, more coordinating cations like Li⁺ associate tightly with the oxygen, blocking it and favoring C-alkylation. Larger, "freer" cations like K⁺ (especially with a crown ether) favor O-alkylation.[13]
-
Solvent: Protic solvents (e.g., alcohols) can hydrogen-bond with the oxygen, solvating it and hindering O-alkylation, thus promoting C-alkylation. Polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen more exposed and nucleophilic, favoring O-alkylation.[13]
-
Temperature: Lower temperatures (e.g., -78 °C) favor the kinetic product, which can sometimes be the C-alkylated product if the enolate is pre-formed and stable.
-
| Feature | Favors C-Alkylation (Thermodynamic Product) | Favors O-Alkylation (Kinetic Product) | Rationale |
| Counter-ion | Li⁺ | K⁺, Na⁺, Cs⁺ | Small Li⁺ coordinates strongly with oxygen, sterically hindering O-attack.[13] |
| Base | Lithium Diisopropylamide (LDA) | Potassium Hydride (KH), KHMDS | LDA provides a lithium counter-ion. |
| Solvent | Tetrahydrofuran (THF), Protic Solvents | DMF, DMSO, HMPA | Polar aprotic solvents solvate the cation, freeing the "hard" oxygen atom.[13] |
| Temperature | Higher temperatures (equilibration) | Low temperatures (-78 °C) | Lower temperatures favor the pathway with the lower activation energy, often O-alkylation. |
| Electrophile | Soft (Alkyl Iodides, Bromides) | Hard (Alkyl Tosylates, Chlorides) | Follows the HSAB principle.[6] |
This protocol utilizes a strong, non-nucleophilic base to irreversibly form the lithium enolate at low temperature, maximizing the chances of C-alkylation.[2][8]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add Lithium Diisopropylamide (LDA) (1.05 eq) to the cold THF. Then, add your ketone (1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the enolate solution over 30 minutes, keeping the internal temperature below -70 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. CN107501042B - Method for preparing isopropanol by hydrolyzing isopropyl acetate - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
Optimizing reaction conditions for Isopropyl bromoacetate with sterically hindered amines
Welcome to the technical support guide for optimizing the N-alkylation of sterically hindered amines with isopropyl bromoacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Q1: My reaction shows low conversion or fails to proceed to completion. What are the likely causes and solutions?
This is the most common issue when dealing with sterically demanding substrates. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is highly sensitive to steric bulk around both the nucleophilic amine and the electrophilic carbon of the alkylating agent.[1][2][3][4]
Root Cause Analysis & Solutions:
-
Cause A: Insufficient Thermal Energy
-
Explanation: The high activation energy barrier caused by steric repulsion between the bulky amine and the this compound prevents the reactants from achieving the necessary crowded transition state at lower temperatures.[4]
-
Solution: Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[5][6] Start at room temperature and incrementally raise it to 50 °C, 80 °C, or even higher, while monitoring for potential decomposition.
-
-
Cause B: Inappropriate Solvent Choice
-
Explanation: Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine nucleophile. This "caging" effect, known as solvation, stabilizes the nucleophile and sterically encumbers it, drastically reducing its reactivity in an SN2 reaction.[7][8]
-
Solution: Employ a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal.[9][10] They effectively dissolve the reactants but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive.[7][9]
-
-
Cause C: Ineffective Base
-
Explanation: The base may be too weak to effectively neutralize the hydrobromic acid (HBr) generated during the reaction. If not neutralized, the HBr will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Switch to a more suitable base. For sterically hindered amines, a strong, non-nucleophilic base is critical.
-
Inorganic Bases: Cesium carbonate (Cs₂CO₃) and Potassium carbonate (K₂CO₃) are excellent choices.[10] Cesium hydroxide has also been shown to be highly effective in promoting selective mono-alkylation.[11]
-
Organic Bases: Hindered organic bases like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-Lutidine are designed to be strong proton scavengers without competing as nucleophiles.[5][12]
-
-
-
Cause D: Leaving Group Reactivity
-
Explanation: While bromide is a good leaving group, its reactivity may be insufficient to overcome the high steric barrier.
-
Solution: Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). In a Finkelstein-type reaction, the iodide will displace the bromide in situ to form the more reactive isopropyl iodoacetate, which can significantly accelerate the SN2 reaction.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Q2: I'm observing significant formation of an unexpected side product. What is it and how can I prevent it?
Side reactions can compromise yield and complicate purification. Identifying the impurity is the first step to mitigation.
-
Side Product A: Over-alkylation Product
-
Identification: A product with a mass corresponding to the addition of two isopropyl acetate groups to the starting amine.
-
Explanation: The N-alkylated product may still possess some nucleophilicity and can react with another molecule of this compound. This is a common problem in amine alkylations, although less prevalent with highly hindered amines.[13][14]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the sterically hindered amine (e.g., 1.2-1.5 equivalents) relative to the this compound. This ensures the alkylating agent is more likely to encounter the starting material.[10]
-
Slow Addition: Add the this compound slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[10]
-
-
-
Side Product B: Isopropyl Acrylate (from Elimination)
-
Identification: A volatile, low molecular weight impurity.
-
Explanation: If the base used is too strong or sterically unhindered, it can act as a base in an E2 elimination reaction, abstracting a proton from the α-carbon of this compound to form an alkene.
-
Prevention:
-
Choose a Non-Nucleophilic Base: Use a hindered base like DIPEA or an inorganic base like K₂CO₃, which are less likely to promote elimination.
-
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
-
Q3: How can I effectively monitor the progress of this reaction?
Careful reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Co-spot the starting amine, this compound (if UV active), and the reaction mixture on a silica plate. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for unambiguous monitoring. Dilute a small aliquot of the reaction mixture and inject it. This allows you to track the consumption of starting materials and the formation of the desired product by their respective masses, while also detecting any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a reaction aliquot can provide quantitative information on the conversion by integrating the signals of the starting material and product.[15]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism at play?
The reaction is a classic Bimolecular Nucleophilic Substitution (SN2) . The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.
Caption: Simplified SN2 mechanism for amine alkylation.
Q2: How do I select the optimal solvent for my reaction?
Solvent choice is critical for SN2 reaction efficiency. The key is to maximize the nucleophilicity of your amine.
| Solvent Type | Examples | Interaction with Nucleophile (Amine) | Effect on SN2 Rate | Recommendation |
| Polar Aprotic | DMF, DMSO, ACN, THF | Solvates the cation but leaves the amine nucleophile "naked" and reactive. | Strongly Favored [7][9] | Highly Recommended |
| Polar Protic | H₂O, EtOH, MeOH | Forms strong hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to attack.[8] | Strongly Disfavored | Avoid |
| Non-Polar | Hexane, Toluene | Poor solubility for the amine salt and the polar transition state. | Disfavored | Not Recommended |
Q3: What is the role of the base, and which one is best?
The base serves a single, vital purpose: to neutralize the HBr acid produced during the reaction. This prevents the protonation of the starting amine, which would deactivate it.
| Base Type | Example(s) | Key Characteristics | Best For... |
| Hindered Organic | DIPEA, 2,6-Lutidine | Strong base, but sterically bulky, making it non-nucleophilic.[12] Soluble in organic solvents. | General purpose, especially when precise stoichiometry is needed. |
| Inorganic Carbonate | K₂CO₃, Cs₂CO₃ | Inexpensive, non-nucleophilic, and easy to remove by filtration. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.[10] | Robust, scalable reactions. Often the first choice for optimization. |
| Strong Inorganic | NaH, t-BuOK | Very strong bases. Can deprotonate even very weak nucleophiles. | Reactions that fail with weaker bases, but caution is needed to avoid elimination side reactions.[5] |
Q4: Are there any safety considerations for this compound?
Yes. This compound is a lachrymator and a strong alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.[16] Alkylating agents are potential mutagens and should always be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
Standard Experimental Protocol
This protocol provides a general starting point. Optimization of temperature, time, and reagent stoichiometry will likely be necessary for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the sterically hindered amine (1.2 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2-0.5 M solution with respect to the limiting reagent.
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress every 2-4 hours using LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Dilute the filtrate with ethyl acetate and wash with water (3x) to remove the DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure N-alkylated amine.
-
Factors Influencing Reaction Success
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. benchchem.com [benchchem.com]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 12. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Unreacted Isopropyl Bromoacetate
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted isopropyl bromoacetate from reaction mixtures. As a common and highly reactive alkylating agent, its effective removal is critical for ensuring the purity of your target compound and the reliability of downstream applications.[1] This document is designed for researchers, scientists, and drug development professionals, offering practical solutions grounded in chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific, common challenges encountered during the purification process.
Q1: I see a persistent spot corresponding to this compound in my TLC analysis after a standard aqueous workup. How can I improve its removal?
Answer: A persistent presence of this compound after a simple water or brine wash is common due to its moderate water solubility and stability in neutral pH. To enhance its removal, you should employ a basic aqueous wash and optimize the extraction solvent system.
Detailed Protocol & The Science Behind the Method:
This compound, an α-halo ester, is a potent electrophile. Its reactivity can be leveraged for its removal. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), will significantly accelerate its hydrolysis into the highly water-soluble byproducts, bromoacetic acid (as its carboxylate salt) and isopropanol.[2][3]
Step-by-Step Enhanced Extractive Workup:
-
Initial Quench (Optional but Recommended): If your product is stable to weak nucleophiles, consider adding a small amount of a primary or secondary amine (e.g., a few drops of diethylamine or piperidine) to the cooled reaction mixture and stirring for 30 minutes. This will convert the highly electrophilic this compound into a more polar and easily extractable amide.
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent is crucial; ethyl acetate is often preferred as it has lower water co-extraction levels compared to some other solvents.[4][5]
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step cautiously as CO₂ evolution may occur if the reaction mixture is acidic. Vent the funnel frequently. Repeat this wash 2-3 times.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
This multi-step washing procedure is designed to systematically remove different types of impurities, with the basic wash specifically targeting the hydrolysis and removal of the unreacted alkylating agent.[3]
Q2: My target compound is sensitive to basic conditions or is highly polar and water-soluble. How can I remove this compound without an extensive aqueous workup?
Answer: For sensitive or highly polar substrates, non-hydrolytic removal methods such as scavenger resins, chromatography, or distillation are the preferred strategies.
The Science Behind the Method:
When aqueous basic washes are not viable, the goal shifts from hydrolyzing the impurity to separating it based on other differential physical or chemical properties.
-
Scavenger Resins: These are solid-supported reagents, typically polymers functionalized with nucleophilic groups (e.g., amine or thiol functionalities). When added to the reaction mixture, they covalently bind to the excess electrophile (this compound). The resin is then simply filtered off, leaving the desired product in solution. This method is exceptionally clean and avoids aqueous workups entirely.
-
Chromatography: Flash column chromatography is a highly effective method for separating compounds based on polarity. This compound is a relatively nonpolar molecule and can often be separated from more polar products.[7][8]
-
Distillation: Given its volatility, vacuum distillation can be used to remove this compound, especially on a larger scale. This is most effective when the desired product is significantly less volatile.
Recommended Protocol (Chromatography):
-
Solvent Removal: Carefully concentrate the reaction mixture in vacuo to remove the reaction solvent.
-
Adsorption: Adsorb the crude residue onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a nonpolar solvent system (e.g., hexanes/ethyl acetate).
-
Elution: Load the adsorbed material and elute the column. This compound will typically elute in the early, less polar fractions. A gradient elution (gradually increasing the percentage of the more polar solvent) can help achieve a clean separation from your target compound.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should consider for its removal?
Answer: Understanding the physical properties of this compound is fundamental to selecting the most effective purification strategy.
| Property | Value | Implication for Removal |
| Molecular Weight | 181.03 g/mol [10] | Relatively small, making it suitable for removal by distillation or filtration of scavenger resin adducts. |
| Boiling Point | 59-61 °C at 10 mmHg | Volatile enough for removal by vacuum distillation, especially if the product is a high-boiling liquid or solid. |
| Density | 1.399 g/mL at 25 °C | Denser than water. In extractions with solvents like hexanes or ether, it may partition to the lower aqueous layer. In extractions with DCM, both product and impurity will be in the lower organic layer. |
| Solubility | Slightly soluble in water; miscible with most organic solvents.[11][12] | Its slight water solubility necessitates multiple aqueous washes for effective removal by extraction. |
| Appearance | Clear, colorless to yellow liquid.[13][14] | Does not interfere with visual monitoring during chromatography unless a colored byproduct is formed. |
| Flash Point | 113 °C (235.4 °F) | Combustible. Avoid open flames and ensure proper ventilation, especially during distillation. |
Q2: Can I "quench" unreacted this compound in the reaction mixture? What reagents are suitable?
Answer: Yes, quenching is an excellent strategy, particularly for reactions where a significant excess of the alkylating agent is used. A suitable quenching agent should be a potent nucleophile that reacts quickly with this compound to form a byproduct that is easily removed.
Recommended Quenching Agents:
-
Secondary Amines (e.g., Diethylamine, Piperidine): These react rapidly to form stable, tertiary amides. These amides are typically more polar than this compound and can be easily removed with a dilute acid wash (e.g., 1M HCl), which protonates the amide and moves it to the aqueous layer.
-
Thiols (e.g., Thiophenol, 1-Butanethiol): Thiols are excellent soft nucleophiles that readily displace the bromide to form thioethers. These byproducts can often be removed via chromatography or extraction.
-
Aqueous Ammonia: A simple quench with aqueous ammonia can convert the ester to bromoacetamide, which has different solubility and chromatographic properties.
The choice of quencher should be made based on the stability of your desired product and the ease of removing the resulting byproduct.
Q3: What are the primary safety concerns when handling this compound and implementing these removal procedures?
Answer: this compound is a hazardous chemical that requires strict safety protocols.
-
Corrosive and Lachrymatory: It causes severe skin burns and serious eye damage.[10][15][16] It is also a lachrymator (tear-inducing agent). All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a lab coat, and chemical splash goggles with a face shield.[15]
-
Disposal: All waste containing this compound, including aqueous washes and contaminated materials, must be disposed of as hazardous chemical waste according to your institution's guidelines.[15]
Q4: How does the stability of my target molecule influence the choice of removal method?
Answer: The stability of your product is the most critical factor guiding your purification strategy. The diagram below provides a decision-making framework.
Decision Workflow for Removal Method Selection
Caption: Decision workflow for selecting a purification method.
-
Base-Stable Products: If your compound can tolerate mild bases like sodium bicarbonate, an extractive workup is the most straightforward and scalable method.
-
Base-Sensitive but Silica-Stable Products: If your compound degrades in the presence of base but is stable on silica gel, column chromatography is the ideal choice.
-
Thermally Stable Products: For non-volatile, thermally robust products, vacuum distillation offers a solvent-free method to remove the more volatile this compound.
-
Highly Sensitive Products: For molecules that are sensitive to acid, base, and prolonged exposure to silica, using a scavenger resin is the gentlest and most efficient approach.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 12. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. echemi.com [echemi.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
Navigating the Nuances of Solvent Effects on Isopropyl Bromoacetate Reactivity: A Technical Support Guide
For Immediate Release
Shanghai, China – December 31, 2025 – In the intricate landscape of pharmaceutical and chemical synthesis, the choice of solvent can be the determining factor between a high-yielding, clean reaction and a complex mixture of undesired byproducts. This is particularly true for versatile yet sensitive reagents like isopropyl bromoacetate. To empower researchers, scientists, and drug development professionals in harnessing the full potential of this key building block, we present a comprehensive technical support guide. This document, structured in a user-friendly question-and-answer format, delves into the critical role of the solvent in modulating the reactivity of this compound, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation reaction with this compound so sluggish?
A sluggish reaction is one of the most common hurdles. The primary suspect is often the solvent's interaction with your nucleophile.
-
The Culprit of Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds that allow them to form strong hydrogen bonds with anionic nucleophiles.[1][2] This "solvation cage" effectively shields the nucleophile, drastically reducing its reactivity and slowing down the desired SN2 reaction.[1][2] For instance, the rate of an SN2 reaction can be up to 5000 times faster in a polar aprotic solvent like acetonitrile compared to methanol.[3]
-
The Solution with Aprotic Solvents: To enhance reaction rates, switching to a polar aprotic solvent is highly recommended. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile dissolve both the this compound and many nucleophilic salts while poorly solvating the anion.[1][2] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 pathway.[1]
Q2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution?
This compound, being a secondary halide, is susceptible to elimination reactions (E2), especially under certain conditions.
-
The Influence of the Base/Nucleophile: The strength and steric bulk of your base/nucleophile play a crucial role. Strongly basic and sterically hindered nucleophiles, such as tert-butoxide, strongly favor the E2 pathway.[4] Weaker, less hindered nucleophiles like acetate or azide are more likely to proceed via SN2 substitution.[5] For example, the reaction of isopropyl bromide with the strongly basic ethoxide ion yields predominantly the elimination product, while the less basic acetate ion gives almost exclusively the substitution product.[1]
-
Solvent's Role in the Substitution-Elimination Balance: While polar aprotic solvents generally favor SN2, the choice of a protic solvent can sometimes inadvertently promote elimination over substitution. This is because the solvation of the nucleophile by the protic solvent can increase its effective steric bulk, making it a better base than a nucleophile.[6]
-
Temperature as a Deciding Factor: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can help to favor the SN2 product.[6]
Q3: My product seems to be degrading during workup or purification. What could be the cause?
This compound and its subsequent products can be sensitive to certain conditions.
-
Hydrolysis: The ester functionality in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which will yield bromoacetic acid and isopropanol.[7] When working up your reaction, it is advisable to use neutral or mildly acidic/basic washes and to minimize contact time with aqueous layers.
-
Thermal Stability: While stable under normal storage conditions, prolonged heating of this compound, particularly in certain solvents, can lead to decomposition.[8] Gas-phase pyrolysis studies have shown that it can decompose to propene and bromoacetic acid.[8] It is recommended to perform reactions at the lowest effective temperature and to avoid unnecessarily long reaction times at elevated temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - Increase the concentration of the nucleophile.- If applicable, switch to a stronger, less hindered nucleophile. |
| Inappropriate Solvent | - If using a protic solvent, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[2] |
| Insufficient Temperature | - Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or GC-MS. |
| Reagent Quality | - Ensure this compound and the nucleophile are pure and dry. Moisture can quench anionic nucleophiles. |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Potential Cause | Troubleshooting Steps |
| Di- or Poly-alkylation | - Use a stoichiometric excess of the nucleophile if it is inexpensive and easily separable.- Alternatively, add the this compound slowly and at a low temperature to the nucleophile solution to maintain a low instantaneous concentration of the alkylating agent.[1] |
| Reaction with Solvent | - In rare cases, particularly with highly reactive intermediates, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol in Acetone
This protocol details a standard procedure for the O-alkylation of a phenolic substrate using this compound in acetone, a common polar aprotic solvent.
Materials:
-
Phenolic substrate (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)
-
Anhydrous Acetone
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add the phenolic substrate and potassium carbonate.
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Begin vigorous stirring and add the this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: O-Alkylation of a Phenol
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. cheminent.fi [cheminent.fi]
- 3. Eliminations to Form Alkenes, Allenes and Alkynes and Related Reactions | Semantic Scholar [semanticscholar.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. 423. Mechanism of elimination reactions. Part XIII. Kinetics of olefin elimination from isopropyl-, sec.-butyl-, and 1-phenylethyl-dimethylsulphonium salts in alkaline alcoholic media - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Isopropyl Bromoacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling reactions involving isopropyl bromoacetate. As a highly reactive and valuable alkylating agent, this compound is frequently used in pharmaceutical and fine chemical synthesis. However, its utility is matched by its potential for significant exothermic activity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing these reactions, troubleshooting common issues, and ensuring reproducible, safe outcomes.
Section 1: Core Principles of Thermal Hazard Management
This section addresses the fundamental knowledge required before working with this compound. Understanding the "why" behind the precautions is the first step toward safe experimental design.
Q: Why are reactions involving this compound considered thermally hazardous?
A: The thermal risk associated with this compound stems from two primary factors: its chemical reactivity and the nature of the reactions it's used in.
-
Inherent Reactivity: this compound is a potent electrophile and alkylating agent. The carbon-bromine bond is labile, making it susceptible to rapid nucleophilic substitution. These substitution reactions (e.g., N-alkylation with amines, C-alkylation) are often highly exothermic. The heat generated is proportional to the rate of reaction; if the rate is too high, heat accumulates faster than it can be removed, leading to a dangerous temperature increase.
-
Reaction Types: It is a key reagent in powerful C-C bond-forming reactions like the Reformatsky reaction.[1][2] This reaction involves the oxidative insertion of zinc into the C-Br bond to form an organozinc enolate.[3][4] This initial step can have an induction period followed by a sudden, highly exothermic initiation, which can easily become uncontrollable if not properly managed.
-
Decomposition Hazards: While stable under normal conditions, thermal decomposition at elevated temperatures can lead to the release of irritating and toxic gases, such as hydrogen bromide, carbon monoxide, and carbon dioxide.[5][6] A runaway reaction can easily reach these decomposition temperatures, adding a secondary hazard of toxic gas evolution and pressure buildup.
Q: What are the absolute key parameters I must control to prevent a thermal runaway event?
A: Preventing a thermal runaway is a matter of ensuring that the rate of heat generation never exceeds the rate of heat removal. This is achieved by controlling four critical parameters:
-
Reagent Addition Rate: This is the most crucial control parameter. This compound should always be added slowly and incrementally to the reaction mixture. This ensures that the reagent reacts as it is added, preventing a dangerous accumulation of unreacted material that could later react all at once.
-
Temperature: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice-salt bath or a cryostat). The internal reaction temperature, not the bath temperature, must be monitored continuously with a calibrated thermometer. Define a maximum safe operating temperature and never exceed it.
-
Agitation (Stirring): Efficient stirring is non-negotiable. It serves two purposes: it ensures homogenous mixing of reagents to prevent localized "hot spots" where concentrations are high, and it facilitates efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
Concentration: Running reactions at a lower concentration (i.e., in more solvent) provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes. While this may slow the reaction, it significantly improves safety.
Section 2: Troubleshooting Guide for Common Scenarios
This section provides direct, actionable advice for specific problems you may encounter during your experiment.
Q: My reaction temperature is rising alarmingly fast, even though I've only added a fraction of the this compound. What should I do, and what went wrong?
A: Immediate Corrective Actions:
-
Stop the Addition Immediately: Cease adding this compound.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, add more ice and salt to lower the temperature further.
-
Do NOT Increase Stirring Speed Drastically: A sudden, large increase in agitation can sometimes accelerate the reaction of accumulated reagents. Ensure stirring is adequate but avoid violent changes.
-
Prepare for Emergency Quench (If Necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point, have a pre-chilled, appropriate quenching agent ready. See Protocol 2 for safe quenching.
Causality Analysis (What Went Wrong): This scenario is a classic sign of heat generation overwhelming the system's cooling capacity. The most likely causes are:
-
Addition Rate Too High: You added the reagent faster than it could react and dissipate heat.
-
Insufficient Cooling: Your cooling bath may be too small, not cold enough, or there might be poor thermal contact with the reaction flask.
-
Inadequate Agitation: Poor stirring created a localized region of high concentration and heat, which then mixed with the bulk, causing a sudden temperature jump.
Prevention Strategy:
-
Perform a "Single-Shot" Test: Before your main addition, add a very small portion (~1-2%) of the this compound and monitor the temperature rise. This gives you an empirical feel for the reaction's exotherm.
-
Use an Addition Funnel: For liquid reagents, always use a dropping funnel for controlled, dropwise addition. For solids, add them in small portions over time.
-
Maintain a Temperature Differential: Keep the cooling bath significantly colder than your target reaction temperature to provide a strong driving force for heat removal.
Q: I'm attempting a Reformatsky reaction. I've added all the reagents, but nothing is happening. Is it safe to apply heat to get it started?
A: Absolutely not. Applying external heat to a stalled Reformatsky reaction is extremely dangerous. The reaction is notorious for having a long and unpredictable induction period, often due to a passivating layer of zinc oxide on the metal surface.[4]
Causality Analysis (Why It's Stalled):
-
Inactive Zinc: The surface of the zinc dust or turnings is likely coated with an oxide layer, preventing the oxidative insertion of the metal into the C-Br bond.[4]
-
Presence of Water: The reaction is highly moisture-sensitive. Any water in the solvent or on the glassware will inhibit initiation.
-
Low-Quality Reagents: Impurities in the this compound or the carbonyl compound can interfere with the reaction.
Safe Initiation and Prevention Strategy:
-
Zinc Activation: The zinc must be activated immediately before use. Common methods include stirring with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with dry solvent.[4]
-
Initiation Tricks: A gentle and safe way to initiate the reaction is to sonicate the flask in an ultrasonic bath for a few minutes or to carefully warm a tiny spot on the flask with a heat gun to create a local hot spot for initiation. Once a slight temperature rise or turbidity is observed, the flask should be immediately returned to the cooling bath.
-
Rigorous Dry Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Q: I quenched my reaction mixture containing unreacted this compound with a large volume of water, and it got very hot and released fumes. Why?
A: This is a hazardous but common mistake arising from the hydrolysis of the unreacted alkylating agent. This compound can be hydrolyzed by water, a reaction that is significantly accelerated by acidic or basic conditions and generates heat.
Causality Analysis (What Happened):
-
Exothermic Hydrolysis: The addition of water initiated the hydrolysis of the ester, which is an exothermic process. If your reaction mixture was acidic or basic (from other reagents or byproducts), this hydrolysis can be very rapid.
-
Release of HBr: The hydrolysis product is bromoacetic acid, which can be unstable. More importantly, the heat generated can cause decomposition, releasing hydrogen bromide (HBr) gas, which is a corrosive and irritating vapor.[5][6]
Prevention and Safe Quenching Protocol: A sequential quenching protocol is essential to manage the exotherm safely. The principle is to use progressively more reactive quenching agents, starting with the mildest one.[7][8]
-
Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C or below in an ice bath.
-
Slowly Add Isopropanol: Begin by adding isopropanol dropwise.[8][9] It is less reactive than water and will safely consume highly reactive species with a manageable exotherm.
-
Monitor Temperature: Continue adding isopropanol slowly, ensuring the internal temperature does not rise significantly. Wait until the exotherm subsides.
-
Sequential Addition: Once the reaction with isopropanol is complete, you can proceed to a more reactive alcohol like methanol, and finally, water, all added slowly and with continued cooling.[7][8]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the single best piece of equipment for adding this compound to a reaction? A: A syringe pump. It provides the most precise and consistent control over the addition rate, which is critical for managing the exotherm. If a syringe pump is unavailable, a pressure-equalizing dropping funnel is the next best choice for liquid additions.
Q: Can I scale up my successful 1-gram reaction to 100 grams by simply multiplying all reagents by 100? A: No, this is a dangerous practice that can lead to a runaway reaction. The ability to remove heat does not scale linearly with volume. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making cooling much less efficient. Any scale-up must be accompanied by a thorough safety review, considering the reactor's heat transfer capabilities, cooling power, and a more conservative (slower) addition rate.
Q: What are the early warning signs of a developing runaway reaction? A: Be vigilant for:
-
A steady, unexpected increase in temperature even after reagent addition has stopped.
-
A sudden increase in pressure in a closed or vented system.
-
Noticeable gas evolution or bubbling.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the flask walls even when the bulk temperature is lower.
Q: What should be in my emergency plan when working with this reagent? A: Your plan should include:
-
Immediate access to a larger cooling bath (e.g., a dry ice/acetone slurry).
-
A pre-prepared, appropriate quenching agent and a means to add it safely.
-
Knowledge of the location and operation of the emergency shower and eyewash station.
-
A clear path of egress from the fume hood.
-
Informing colleagues in the lab that you are running a potentially hazardous reaction.
Section 4: Key Experimental Protocols
These protocols are designed as self-validating systems with integrated safety checks.
Protocol 1: Controlled Addition of this compound
-
System Setup: Assemble the reaction glassware, including a multi-neck flask equipped with a mechanical stirrer, a thermocouple or thermometer to monitor internal temperature, a reflux condenser, and an inert gas inlet. Place the flask in a cooling bath of appropriate size and temperature.
-
Charge Initial Reagents: Add the solvent and all other reagents except for the this compound to the flask.
-
Equilibration: Start stirring and allow the flask contents to cool to the desired initial temperature.
-
Controlled Addition: Load the this compound into a syringe pump or dropping funnel. Begin adding the reagent at a slow, predetermined rate.
-
Critical Monitoring: Continuously monitor the internal reaction temperature. Self-Validating Check: The temperature should remain stable or rise only slightly and predictably. If the temperature rises more than 5-10 °C above the set point, immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Completion: Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm before proceeding with the work-up.
Protocol 2: Safe Stepwise Quenching Protocol
-
Initial Cooling: Regardless of the reaction temperature, cool the completed reaction mixture to 0 °C in an ice-water bath. Ensure stirring is maintained.
-
Step 1 (Isopropanol): Slowly add isopropanol dropwise via an addition funnel.[8]
-
Monitor for Exotherm: Watch the internal thermometer closely. You may observe a small, controlled temperature rise. Continue adding isopropanol at a rate that keeps this rise minimal (e.g., < 5 °C).
-
Self-Validating Check: Continue adding isopropanol until no further temperature increase is observed upon its addition.[8] This indicates that the most reactive species have been consumed.
-
Step 2 (Methanol/Ethanol): Once the isopropanol exotherm has ceased, you may slowly add methanol or ethanol to quench any remaining, less reactive components. Again, monitor the temperature.
-
Step 3 (Water): Only after the exotherms from the alcohols have completely subsided should you slowly and carefully add water to fully quench the mixture.
-
Final Stir: Allow the quenched mixture to stir and slowly warm to room temperature before proceeding with extraction or disposal.[9]
Section 5: Data Tables & Visualizations
Table 1: Key Safety & Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [10][11] |
| Molecular Weight | 181.03 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid | [12] |
| Boiling Point | 59-61 °C @ 10 mmHg | |
| Density | 1.399 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - Closed Cup | [13] |
| Primary Hazards | Causes severe skin burns and eye damage.[6][14] | Corrosive (GHS05)[13] |
Diagrams
Caption: A generalized workflow for safely managing potentially exothermic reactions involving this compound.
Caption: A decision-making tree for troubleshooting a sudden temperature spike during a reaction.
Section 6: References
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. --INVALID-LINK--
-
University of Notre Dame. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet: this compound. --INVALID-LINK--
-
Sigma-Aldrich. Product Page: this compound, 99%. --INVALID-LINK--
-
The Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials. --INVALID-LINK--
-
Benchchem. Technical Support Center: Post-Reaction Purification of Bromoacetic Acid-d3. --INVALID-LINK--
-
Cheméo. Chemical Properties of this compound (CAS 29921-57-1). --INVALID-LINK--
-
Abdel-Rahman, M. A., et al. (2022). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. Computational and Theoretical Chemistry.
-
Fisher Scientific. (2010). Safety Data Sheet: Isopropyl bromide. --INVALID-LINK--
-
BYJU'S. Reformatsky reaction. --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl bromoacetate. --INVALID-LINK--
-
Wikipedia. Reformatsky reaction. --INVALID-LINK--
-
The Sarpong Group, University of California, Berkeley. (2016). Quenching of Pyrophoric Materials. --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: this compound. --INVALID-LINK--
-
Sigma-Aldrich. Safety Information: this compound. --INVALID-LINK--
-
École Polytechnique Fédérale de Lausanne (EPFL). Protocol for quenching reactive chemicals. --INVALID-LINK--
-
PubChem, National Center for Biotechnology Information. This compound. --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: this compound (Mass Spectrum). --INVALID-LINK--
-
NROChemistry. Reformatsky Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Reformatsky Reaction. --INVALID-LINK--
-
Thermo Fisher Scientific. Reformatsky Reaction. --INVALID-LINK--
-
CAMEO Chemicals, NOAA. Reactivity Profile: Isopropyl Acetate. --INVALID-LINK--
-
ResearchGate. ESI‐MS of the reaction mixture: (A) Isopropyl acetate, 4‐bromoaniline.... --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: this compound (Gas Chromatography). --INVALID-LINK--
-
InfochemsDB. Synthesis: this compound. --INVALID-LINK--
-
Thermo Scientific Chemicals. Product Page: this compound, 97%. --INVALID-LINK--
-
ACS Publications, Organic Letters. (2024). α-Bromoacetate as a Mild and Safe Brominating Agent.... --INVALID-LINK--
-
U.S. Chemical Safety and Hazard Investigation Board (CSB). Runaway Industrial Chemical Reactions. --INVALID-LINK--
-
CAMEO Chemicals, NOAA. Reactivity Profile: Methyl bromoacetate. --INVALID-LINK--
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. --INVALID-LINK--
-
Italian Association of Chemical Engineering (AIDIC). Emergency Runaway Reaction - What Precedes? What Follows?. --INVALID-LINK--
-
Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. --INVALID-LINK--
-
Royal Society of Chemistry, Chemical Communications. Transaminations with isopropyl amine.... --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. epfl.ch [epfl.ch]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. This compound (CAS 29921-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound [webbook.nist.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 14. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isopropyl bromoacetate stability and degradation pathways in solution
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the Technical Support Center for Isopropyl Bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for experiments involving this versatile but highly reactive alkylating agent. As a potent electrophile, the stability of this compound in solution is a critical factor for reproducible and successful experimental outcomes. This document provides a detailed analysis of its degradation pathways, influencing factors, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: What is the general stability of this compound and what are the optimal storage conditions?
A1: this compound is stable under normal, anhydrous conditions when stored properly. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Many suppliers recommend refrigeration. The primary threats to its stability are moisture, high temperatures, and incompatible reagents. As an alkylating agent, it is highly susceptible to degradation by nucleophiles.[1]
Q2: What materials and reagents are incompatible with this compound?
A2: this compound should not be used with strong oxidizing agents, strong acids, and strong bases. More broadly, any nucleophilic species can react with and degrade the compound. This includes water, alcohols, and primary or secondary amine-containing buffers (e.g., TRIS). The presence of these reagents, even in small amounts, can lead to the degradation of the starting material and the formation of byproducts.
Degradation in Solution
Q3: What are the primary degradation pathways for this compound in solution?
A3: this compound has two primary points of reactivity that lead to its degradation in solution: the electrophilic α-carbon (bearing the bromine) and the ester carbonyl group. The two main degradation pathways are:
-
Nucleophilic Substitution (SN2 Reaction): The carbon atom attached to the bromine is highly electrophilic. Nucleophiles will attack this carbon, displacing the bromide ion, which is an excellent leaving group. This is the most common and typically fastest degradation pathway in the presence of even weak nucleophiles.
-
Ester Hydrolysis: The ester group can be hydrolyzed, particularly under acidic or basic conditions, to yield isopropanol and bromoacetic acid. This reaction is generally slower than nucleophilic substitution at the α-carbon under neutral conditions but can become significant at pH extremes.
dot graph "Degradation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes IPBA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sub_Product [label="Isopropyl Nucleophile-acetate"]; Isopropanol [label="Isopropanol"]; Bromoacetic_Acid [label="Bromoacetic Acid"]; Hydrolysis_Product [label="Isopropyl Hydroxyacetate"];
// Edges IPBA -> Sub_Product [label="Nucleophilic Substitution\n(e.g., R-NH2, R-SH, RS-)"]; IPBA -> Hydrolysis_Product [label="Hydrolysis (H2O)\n(Neutral/Acidic)"]; IPBA -> Isopropanol [label="Ester Hydrolysis\n(Acidic/Basic)"]; IPBA -> Bromoacetic_Acid [label="Ester Hydrolysis\n(Acidic/Basic)"]; } dot Caption: Primary degradation pathways of this compound in solution.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly pH-dependent.
-
Acidic Conditions (pH < 6): Acid-catalyzed ester hydrolysis can occur, leading to the formation of isopropanol and bromoacetic acid. While this reaction happens, the rate is generally slower than under basic conditions.
-
Neutral Conditions (pH ≈ 7): The compound is most stable at neutral pH, though slow hydrolysis to form isopropyl hydroxyacetate can still occur. For its non-brominated analog, isopropyl acetate, the half-life at neutral pH and 25°C is over two years.[2] However, the presence of the electron-withdrawing bromine atom in this compound is expected to make the ester carbonyl more electrophilic and thus more susceptible to hydrolysis.
-
Basic Conditions (pH > 8): The compound degrades rapidly under basic conditions through two primary mechanisms:
-
Saponification: Base-catalyzed hydrolysis of the ester is rapid.
-
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) is a potent nucleophile and will readily attack the α-carbon, displacing the bromide to form isopropyl hydroxyacetate. For isopropyl acetate, the half-life drops to just 88 days at pH 8.[2] This effect is expected to be much more pronounced for this compound.
-
Q5: How do different types of solvents affect the stability of this compound?
A5: The choice of solvent is critical for maintaining the integrity of this compound.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as nucleophiles in a process called solvolysis, leading to the displacement of the bromide. For example, in ethanol, ethyl isopropyl ether and bromoacetic acid could be formed. Due to their ability to solvate ions, polar protic solvents can facilitate the departure of the bromide leaving group.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for reactions with this compound as they are not nucleophilic and can effectively dissolve a wide range of reactants. However, it is crucial to use anhydrous (dry) grades of these solvents, as residual water can cause hydrolysis.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): this compound is stable in these solvents, but their utility is often limited by the poor solubility of other polar reactants or reagents.
| Condition | Primary Degradation Pathway(s) | Expected Major Degradation Products | Relative Rate of Degradation |
| Aqueous, pH 3-5 | Acid-catalyzed ester hydrolysis | Isopropanol, Bromoacetic Acid | Slow to Moderate |
| Aqueous, pH 7 | Nucleophilic substitution by water (hydrolysis) | Isopropyl hydroxyacetate, HBr | Slow |
| Aqueous, pH > 8 | Base-catalyzed ester hydrolysis (saponification), Nucleophilic substitution by OH⁻ | Isopropanol, Bromoacetate salt, Isopropyl hydroxyacetate | Very Rapid |
| Alcohol (e.g., Ethanol) | Solvolysis (Nucleophilic substitution by alcohol), Alcoholysis of ester | Isopropyl alkoxyacetate, HBr, Ethyl acetate, Bromoacetic acid | Moderate to Rapid |
| Anhydrous Aprotic (DMSO, DMF) | None (stable if truly anhydrous) | N/A | Very Slow |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Low or no yield of the desired product in an alkylation reaction.
| Possible Cause | Explanation | Recommended Solution |
| Degradation of this compound | The reagent may have degraded due to improper storage (exposure to moisture) or after being dissolved in an inappropriate solvent. | Purchase fresh, high-purity reagent. Prepare solutions immediately before use in an anhydrous aprotic solvent (e.g., dry DMF or acetonitrile). |
| Reaction with Solvent or Buffer | The solvent (e.g., water, alcohol) or buffer (e.g., TRIS) is acting as a competing nucleophile, consuming the this compound. TRIS buffer, a primary amine, is known to react with electrophiles.[3][4] | Switch to a non-nucleophilic solvent system. Use a non-nucleophilic buffer such as HEPES or phosphate buffer, ensuring the pH is maintained in the optimal range (typically near neutral) for your reaction. |
| Incorrect pH | If the reaction is run under basic conditions, the this compound may be rapidly hydrolyzed or react with hydroxide ions before it can react with the intended nucleophile. | Maintain the reaction pH as close to neutral as possible, unless basic conditions are required for deprotonating your nucleophile. If a base is needed, consider using a non-nucleophilic hindered base (e.g., 2,6-lutidine or diisopropylethylamine) and add it slowly to the reaction mixture. |
| Low Reactivity of Nucleophile | Your intended nucleophile may be too weak to react efficiently with this compound under the chosen conditions. | Consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a suitable base). Alternatively, increasing the reaction temperature or time may be necessary, but this must be balanced against the potential for thermal degradation. |
Problem 2: Multiple unexpected byproducts are observed in the reaction mixture.
| Possible Cause | Explanation | Recommended Solution |
| Solvent/Buffer Contamination | Small amounts of water or other nucleophilic impurities in the solvent or reagents are reacting with the this compound. | Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried before use. If using a buffer, ensure it is free from nucleophilic contaminants. |
| Thermal Degradation | If the reaction is heated for an extended period, thermal decomposition may occur. Gas-phase studies show pyrolysis can yield propene and bromoacetic acid.[] While solution-phase degradation may differ, high temperatures increase the rate of all degradation pathways. | Run the reaction at the lowest effective temperature. Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. |
| Complex Reaction Pathways | The initial product of the alkylation may be undergoing further reactions, or the this compound may be participating in side reactions. | Analyze the byproducts by mass spectrometry to identify their structures. This can provide clues about the unintended reaction pathways. Consider using a protecting group strategy if your molecule has multiple nucleophilic sites. |
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Low Yield or\nUnexpected Byproducts", shape=ellipse, fillcolor="#EA4335"]; Check_Reagent [label="1. Verify Reagent Quality\n(Fresh? Stored Properly?)", fillcolor="#4285F4"]; Check_Solvent [label="2. Analyze Solvent & Buffer\n(Anhydrous? Non-nucleophilic?)", fillcolor="#4285F4"]; Check_pH [label="3. Measure Reaction pH\n(Is it optimal?)", fillcolor="#4285F4"]; Check_Temp [label="4. Review Reaction Conditions\n(Temperature? Time?)", fillcolor="#4285F4"]; Solution_Solvent [label="Switch to Anhydrous,\nAprotic Solvent (e.g., DMF)", shape=parallelogram, fillcolor="#34A853"]; Solution_Buffer [label="Use Non-Nucleophilic Buffer\n(e.g., HEPES, Phosphate)", shape=parallelogram, fillcolor="#34A853"]; Solution_Base [label="Use Hindered Base if needed\n(e.g., DIPEA)", shape=parallelogram, fillcolor="#34A853"]; Solution_Optimize [label="Optimize Temp & Time\n(Monitor by TLC/LC-MS)", shape=parallelogram, fillcolor="#34A853"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Check_Reagent; Check_Reagent -> Check_Solvent [label="Reagent OK"]; Check_Solvent -> Check_pH [label="Solvent/Buffer OK"]; Check_pH -> Check_Temp [label="pH OK"]; Check_Temp -> Success [label="Conditions OK\n(Re-evaluate hypothesis)"];
Check_Solvent -> Solution_Solvent [label="Solvent is protic"]; Check_Solvent -> Solution_Buffer [label="Buffer is nucleophilic\n(e.g., TRIS)"]; Check_pH -> Solution_Base [label="pH too high/low"]; Check_Temp -> Solution_Optimize [label="Conditions too harsh"];
Solution_Solvent -> Success; Solution_Buffer -> Success; Solution_Base -> Success; Solution_Optimize -> Success; } dot Caption: A workflow for troubleshooting common issues in reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve it in a class A volumetric flask with a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Preparation of Test Solutions:
-
In separate vials, add an aliquot of the stock solution to the solution you wish to test (e.g., PBS buffer at pH 7.4, cell culture medium, ethanol). The final concentration should be suitable for your HPLC system (e.g., 10-100 µg/mL).
-
Prepare a control solution by diluting the stock solution in your HPLC mobile phase or acetonitrile.
-
-
Incubation:
-
Incubate the test solutions under the desired experimental conditions (e.g., 25°C, 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each test solution and the control solution onto the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the chromophore is weak.
-
Analysis: Monitor the decrease in the peak area of this compound over time relative to the t=0 time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products. These can be further characterized by LC-MS.[2]
-
-
References
Technical Support Center: Monitoring Reactions with Isopropyl Bromoacetate using TLC
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance and troubleshooting for monitoring chemical reactions involving isopropyl bromoacetate using thin-layer chromatography (TLC). The content is structured to address specific challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.
Introduction to Reaction Monitoring with this compound
This compound is a versatile reagent commonly used in organic synthesis, particularly in alkylation reactions to introduce an isopropyl acetate moiety.[1][2] Monitoring the progress of reactions involving this compound is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. Thin-layer chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose.[3][4][5][6]
This guide will walk you through the principles and practicalities of using TLC to monitor reactions with this compound, from initial setup to troubleshooting common issues.
Core Principles: Why TLC Works for this compound Reactions
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][7] The separation is driven by polarity. This compound, an ester with a halogen, has a moderate polarity. In a typical reaction, for instance, the alkylation of a nucleophile, the product will have a different polarity than the starting materials. This difference in polarity is what allows for separation on a TLC plate.[8][9]
Generally, the less polar a compound, the further it will travel up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value.[9][10] Conversely, more polar compounds interact more strongly with the polar stationary phase and will have lower Rf values.[8][9] By observing the disappearance of the starting material spot and the appearance of a new product spot, one can effectively monitor the reaction's progress.[5][6]
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the critical steps for successfully monitoring a reaction involving this compound by TLC.
Caption: Workflow for TLC Monitoring of a Reaction.
Frequently Asked Questions (FAQs)
Q1: What is a "co-spot" and why is it essential?
A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[11] This is a critical control for several reasons:
-
Confirmation of Identity: It helps to confirm if a spot in the reaction mixture corresponds to the starting material. If the starting material is still present, the co-spot will appear as a single, albeit potentially elongated, spot at the same Rf as the pure starting material.
-
Resolving Similar Rf Values: If the product has an Rf value very close to the starting material, the co-spot may appear as an elongated or "snowman" shaped spot, indicating that two different compounds are present.[6][12]
-
Matrix Effects: The solvent and other components in the reaction mixture can sometimes slightly alter the Rf of the starting material. The co-spot helps to account for these "matrix effects."[11]
Q2: How do I choose the right solvent system (mobile phase)?
The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.3-0.5.[13][14] This provides a good range for the product to appear either above or below the starting material.
-
Starting Point: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5][15] A 4:1 or 3:1 mixture of hexane:ethyl acetate is often a good initial choice.[4]
-
Adjusting Polarity:
-
If your spots are all at the bottom (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 4:1 to 1:1 hexane:ethyl acetate).[9][16]
-
If your spots are all at the top (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.[9][16]
-
-
For Very Polar Products: If your product is significantly more polar (e.g., hydrolysis of the ester to a carboxylic acid), you may need to add a small amount of an even more polar solvent like methanol to your mobile phase or switch to a more polar system like dichloromethane/methanol.[15][17]
Q3: this compound isn't strongly UV-active. How can I visualize the spots?
While esters can sometimes be visualized under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator, they are often weak absorbers.[18][19] Therefore, chemical staining is usually necessary.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose oxidizing stain.[20] this compound and many organic products will be oxidized by the permanganate, appearing as yellow-brown spots on a purple background.[21][22] This is a destructive method, so you should circle the spots with a pencil after visualization as the colors can fade.
-
p-Anisaldehyde Stain: This stain is also a good general reagent that can produce a range of colors with different functional groups upon heating, which can be helpful for distinguishing between spots.[23] It is particularly good for visualizing nucleophilic groups like alcohols and amines, which might be reactants or products in your reaction.[18]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a simple, often non-destructive method.[18] Iodine vapor adsorbs onto organic compounds, making them appear as brown spots.[24] This method is particularly effective for unsaturated compounds.
Q4: Can I quantify the reaction progress using TLC?
While TLC is primarily a qualitative technique, it can be used for semi-quantitative or even quantitative analysis.[25][26]
-
Semi-Quantitative Analysis: By observing the relative intensity and size of the starting material and product spots over time, you can estimate the progression of the reaction. A significant decrease in the intensity of the starting material spot and a corresponding increase in the product spot intensity indicate that the reaction is proceeding.
-
Quantitative Analysis: For more precise measurements, techniques like densitometry can be used to measure the intensity of the spots. Modern methods even involve using smartphone cameras and image analysis software to quantify reaction conversion from TLC plates.[27][28][29]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or "tailing" | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and strongly interacting with the silica gel (e.g., a carboxylic acid byproduct from hydrolysis).3. The sample was not spotted in a small, tight circle. | 1. Dilute your sample before spotting it on the TLC plate.[3][16]2. Add a small amount of a polar modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine may be necessary.[5][16]3. Ensure the spotting capillary is fine and apply the sample in small, repeated applications, allowing the solvent to dry between each application.[8][30] |
| No spots are visible after visualization | 1. The sample is too dilute.2. The compound is volatile and evaporated from the plate.3. The chosen visualization method is not suitable for your compounds.4. The solvent level in the developing chamber was above the baseline where the samples were spotted. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry in between each application.[16][30]2. This can be an issue with low-boiling point compounds. Visualize the plate immediately after development.[18]3. Try a different, more general stain, such as potassium permanganate or p-anisaldehyde.[16]4. Ensure the solvent level is always below the baseline on the TLC plate.[30] |
| Spots are not moving off the baseline (Rf ≈ 0) | 1. The mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[13][16] |
| All spots run to the top of the plate (Rf ≈ 1) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[9][16] |
| The solvent front is uneven | 1. The TLC plate was touching the side of the chamber or the filter paper.2. The bottom of the TLC plate is not level.3. The chamber was not properly sealed, allowing for uneven solvent evaporation. | 1. Ensure the plate is centered in the chamber and not touching the sides.[30]2. Make sure the bottom edge of the plate is smooth and sits flat in the solvent.3. Ensure the chamber is securely covered during development. |
| Unexpected spots appear | 1. Contamination of the sample or TLC plate.2. Decomposition of the compound on the silica gel plate.3. Formation of side products in the reaction. | 1. Handle TLC plates by the edges to avoid transferring oils from your fingers. Use clean spotting capillaries for each sample.[30]2. To test for decomposition, you can run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. Decomposition products will appear off the diagonal.[12]3. This is valuable information! The appearance of new spots indicates the formation of other species in your reaction mixture. |
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. This compound (29921-57-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. How To [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. TLC stains [reachdevices.com]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. Magic Formulas [chem.rochester.edu]
- 24. silicycle.com [silicycle.com]
- 25. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. silicycle.com [silicycle.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bitesizebio.com [bitesizebio.com]
Strategies to minimize di-alkylation when using Isopropyl bromoacetate
Technical Support Center: Isopropyl Bromoacetate Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in synthetic chemistry: controlling the selectivity of N-alkylation reactions using this compound. Our focus is to provide actionable strategies and in-depth explanations to minimize the formation of di-alkylated byproducts, ensuring higher yields of your desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant di-alkylation when reacting my primary amine with this compound?
This is the most common issue in N-alkylation of primary amines. The root cause lies in the relative nucleophilicity of the species in your reaction flask. The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[1] Consequently, once formed, it can compete with the remaining primary amine for the electrophile (this compound), leading to the formation of a di-alkylated tertiary amine.[2] This competitive reaction is often faster than the initial alkylation, creating a mixture of products that can be difficult to separate.[1]
Caption: Reaction pathway illustrating the competitive formation of mono- and di-alkylation products.
Q2: What is the fundamental mechanism of this alkylation?
The reaction between an amine and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This forms a new carbon-nitrogen bond and displaces the bromide ion as the leaving group.
Q3: How does steric hindrance from the isopropyl group affect the reaction?
The isopropyl group on the ester provides a moderate level of steric bulk compared to a methyl or ethyl ester. This bulk can slightly disfavor the second alkylation step, as the mono-alkylated amine is more sterically crowded around the nitrogen than the primary amine.[3][4] However, this effect is often not sufficient on its own to prevent di-alkylation, especially if the amine substrate is small. The steric properties of the amine itself play a crucial role.[5][6]
Troubleshooting Guide: Minimizing Di-alkylation
This section provides solutions to specific problems you might be encountering during your experiment.
Issue: My reaction produces almost equal amounts of mono- and di-alkylated product, or even favors the di-alkylated product.
This outcome suggests that the reaction conditions favor thermodynamic control or that the rate of the second alkylation is significantly faster than the first. Here are several strategies to shift the selectivity towards the mono-alkylated (kinetic) product.
Solution 1: Adjust Stoichiometry
-
Causality: By using a large excess of the primary amine (e.g., 3 to 10 equivalents), you increase the probability that a molecule of this compound will collide with the starting amine rather than the mono-alkylated product. This is a simple and often effective method to statistically favor the desired reaction.
-
Downside: This approach is only practical if the amine is inexpensive and easily separable from the product mixture after the reaction.
Solution 2: Implement Kinetic Control (Temperature & Addition Rate)
-
Causality: The formation of the di-alkylated product, while often thermodynamically more stable, requires the mono-alkylated product to first be present. By slowing down the reaction, you can favor the product that forms fastest (the kinetic product).[7][8][9] Running the reaction at a low temperature (e.g., 0 °C or -20 °C) reduces the overall reaction rate, giving you more control.[10] Combining this with the slow, dropwise addition of this compound ensures that its concentration remains low at all times, further minimizing the chance of it reacting with the newly formed secondary amine.
-
Key Insight: This strategy aims to have the first alkylation consume the electrophile before the second alkylation can significantly occur.
Solution 3: Optimize Your Choice of Base
-
Causality: A base is typically required to neutralize the HBr formed during the reaction, which would otherwise protonate and deactivate the starting amine.[2] The choice of base is critical.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often preferred as they are non-nucleophilic and their heterogeneous nature can sometimes help moderate the reaction rate. Cesium carbonate (Cs₂CO₃) has been reported to be particularly effective for selective mono-alkylation, an observation sometimes referred to as the "cesium effect".[11]
-
Organic Bases (Triethylamine, DIPEA): These are homogeneous and can be effective. However, they can sometimes interfere with purification. A bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally a better choice than triethylamine (Et₃N).
-
Avoid Strong, Nucleophilic Bases: Bases like NaOH or NaH can promote side reactions, including hydrolysis of the ester or deprotonation of the α-carbon on the bromoacetate.[12]
-
Solution 4: Select the Appropriate Solvent
-
Causality: SN2 reactions are highly dependent on the solvent.[13][14]
-
Recommended (Polar Aprotic): Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal.[15] They solvate the cation of the base but leave the nucleophilic amine relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[15][16]
-
Avoid (Polar Protic): Solvents like water, methanol, or ethanol should be avoided. They form strong hydrogen bonds with the amine nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity and the overall reaction rate.[17]
-
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | 1.0 eq. This compound / 3-5 eq. Amine | Statistically favors reaction with the more abundant primary amine. |
| Temperature | 0 °C to -20 °C, then warm to RT | Kinetic Control: Slows the second alkylation, which has a higher activation energy.[7][10] |
| Addition Method | Slow, dropwise addition of this compound | Keeps electrophile concentration low, minimizing reaction with the product. |
| Solvent | Polar Aprotic (ACN, DMF) | Maximizes nucleophilicity of the amine for an efficient SN2 reaction.[15][16] |
| Base | 1.5-2.0 eq. K₂CO₃, Cs₂CO₃, or DIPEA | Neutralizes acid byproduct without competing as a nucleophile.[18][19] |
Detailed Experimental Protocols
Protocol 1: Kinetically Controlled Mono-N-Alkylation
This protocol is designed to maximize the yield of the mono-alkylated product by employing kinetic control.
Caption: Experimental workflow for selective mono-alkylation.
Step-by-Step Methodology:
-
Reactant Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (3.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous acetonitrile (ACN).[18]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: In a separate flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous ACN. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the cooled amine solution over 1-2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[18] The goal is to see the consumption of the starting amine and the appearance of a new, higher Rf spot for the mono-alkylated product, with minimal formation of the di-alkylated byproduct.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.
Protocol 2: Monitoring the Reaction by TLC
Properly monitoring the reaction is key to achieving good results.
-
Prepare the TLC Chamber: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives the starting amine an Rf value of approximately 0.3-0.4.[20]
-
Spotting the Plate: On a single TLC plate, spot three lanes[21]:
-
Lane 1 (Reference): A dilute solution of your starting primary amine.
-
Lane 2 (Co-spot): Spot the starting amine first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): A sample taken directly from your reaction.
-
-
Develop and Visualize: Develop the plate in the prepared chamber. Visualize the spots using a UV lamp and/or a chemical stain (e.g., ninhydrin for amines).
-
Interpretation: As the reaction proceeds, you should observe the spot in Lane 1 (starting material) diminish in intensity in Lane 3. A new spot, corresponding to your product, will appear. The reaction is complete when the starting material spot is no longer visible in Lane 3. The co-spot helps confirm the identity of the starting material spot in the reaction lane.[20][21]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. fiveable.me [fiveable.me]
- 8. jackwestin.com [jackwestin.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. reddit.com [reddit.com]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying and Characterizing Impurities in Isopropyl Bromoacetate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Isopropyl Bromoacetate (IPBA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. As a highly reactive and versatile alkylating agent, IPBA is a cornerstone in the synthesis of many pharmaceutical intermediates.[1] However, its reactivity can also lead to a variety of side reactions and degradation pathways. Understanding, identifying, and controlling these impurities is not just a matter of optimizing yield; it is a critical requirement for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[2][3][4]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues, present validated protocols for analysis, and provide a logical framework for characterizing unknown impurities.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is this compound (IPBA) and what is its primary role in synthesis?
This compound (CAS 29921-57-1) is an ester of bromoacetic acid and isopropanol.[5][6] Its principal role in organic synthesis is as an electrophile in nucleophilic substitution reactions, specifically SN2 reactions. The carbon atom bonded to the bromine is electron-deficient, making it an excellent target for attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This reactivity makes it a valuable building block for introducing an isopropoxycarbonylmethyl moiety (-CH₂CO₂CH(CH₃)₂) into a target molecule, a common step in the synthesis of active pharmaceutical ingredients (APIs).[1]
Q2: Why is impurity profiling so critical for reactions involving IPBA?
Impurity profiling—the identification, characterization, and quantification of impurities in drug substances and products—is a mandate from regulatory bodies like the ICH and FDA.[7][8] For a potent alkylating agent like IPBA, this scrutiny is heightened for several key reasons:
-
Potential Genotoxicity: Alkylating agents as a class are often flagged for potential genotoxicity.[9][10] Any process-related impurity that retains an alkylating functional group could pose a safety risk, even at trace levels.
-
Process Control: The presence and level of specific impurities can provide critical insights into the reaction's consistency and control. An unexpected impurity may signal a deviation in raw material quality, reaction temperature, or moisture levels.
-
Product Stability: Certain impurities can impact the stability of the final API, leading to the formation of new degradants over time.[11]
According to ICH guidelines, any impurity present at a level greater than 0.1% must typically be identified and characterized to ensure product safety.[12][13]
Q3: What are the general classes of impurities I should anticipate in my IPBA reaction mixture?
Impurities are broadly categorized by the ICH into three main types, all of which can be relevant to IPBA chemistry:[11][12][14]
-
Organic Impurities: These are the most common and structurally diverse. They can be starting materials, by-products from side reactions, intermediates, or products of degradation.[13][14]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[12] For example, bromide salts may be present after the reaction.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[4][7]
Our focus in this guide will be on the organic impurities, which present the greatest challenge in identification and control.
Section 2: Troubleshooting Guide - Common Impurities and Their Mitigation
This section addresses specific analytical observations and links them to probable causes, providing actionable strategies to resolve the issue.
Table 1: Common Impurities in this compound Reactions and Their Likely Sources
| Impurity Name | Chemical Formula | Common Source(s) | Mitigation Strategy |
|---|---|---|---|
| Bromoacetic Acid | BrCH₂COOH | Hydrolysis of IPBA; Impurity in starting material | Use anhydrous conditions; Source high-purity IPBA |
| Isopropanol | (CH₃)₂CHOH | Hydrolysis of IPBA; Impurity in starting material | Use anhydrous conditions; Source high-purity IPBA |
| Di-alkylated Product | Product-CH₂CO₂-iPr | Over-alkylation of the desired product | Slow addition of IPBA; Stoichiometric control; Lower temperature |
| Isopropyl Acetate | CH₃CO₂CH(CH₃)₂ | By-product from IPBA synthesis; Potential side reaction | Source high-purity IPBA; Control reaction conditions |
Problem 1: My analysis shows significant levels of unreacted bromoacetic acid and isopropanol.
This is a classic sign of hydrolysis . This compound, like many esters, is susceptible to cleavage by water. The presence of even trace amounts of moisture in your reactants or solvent can lead to the degradation of your starting material back into bromoacetic acid and isopropanol. This not only consumes your electrophile, reducing the yield of your desired product, but also introduces acidic byproducts that can potentially catalyze other unwanted side reactions.
Caption: Workflow for ensuring anhydrous reaction conditions.
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent. If not available, dry the solvent using appropriate methods (e.g., distillation from a drying agent, passage through a column of activated alumina, or storage over 3Å or 4Å molecular sieves).
-
Reagent Handling: Ensure all reagents, including your nucleophile and any base, are anhydrous. Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven if appropriate.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching.
Problem 2: I'm observing a high-molecular-weight impurity that seems related to my desired product.
Yes, this is a strong indication of over-alkylation .[15] This occurs when your mono-alkylated product, which may still be nucleophilic (e.g., a secondary amine product), competes with the starting nucleophile and reacts with a second molecule of IPBA. This side reaction is particularly common when the nucleophilicity of the product is comparable to or greater than that of the starting material.
Caption: Competing pathways for desired reaction vs. over-alkylation.
To favor the desired mono-alkylation (making rate k₁ >> k₂), you must carefully control the reaction conditions. The goal is to ensure a molecule of IPBA is statistically more likely to encounter the starting nucleophile than the product.
-
Rate of Addition: Instead of adding all the IPBA at once, add it dropwise to the solution of the nucleophile over an extended period (e.g., 1-2 hours) using a syringe pump or dropping funnel. This keeps the instantaneous concentration of the electrophile very low.[16]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures will decrease the rate of both reactions, but can often improve the selectivity, as the activation energy for the second alkylation may be higher.[16]
-
Stoichiometry: Use a slight excess of the nucleophile relative to the IPBA (e.g., 1.1 to 1.2 equivalents). This increases the probability of IPBA reacting with the starting material. Be aware that this will necessitate a purification step to remove the unreacted nucleophile.
Problem 3: My reaction is messy, and I'm seeing byproducts related to my base or solvent.
The choice of base and solvent is critical for maximizing the yield of the desired SN2 product while minimizing side reactions like E2 elimination or reaction with the solvent.[17][18]
-
Solvent: The ideal solvent for an SN2 reaction is polar aprotic . These solvents can dissolve the reagents but do not engage in hydrogen bonding, which can "cage" and deactivate the nucleophile.[17]
-
Base: The base should be non-nucleophilic and sterically hindered . Its only role should be to deprotonate the nucleophile (if necessary) or to act as an acid scavenger for the HBr generated during the reaction. A nucleophilic base (e.g., NaOH, NaOEt) could compete with your desired nucleophile and react with IPBA itself.
Table 2: Recommended Solvents and Bases for SN2 Reactions with IPBA
| Category | Recommended Choices | Rationale |
|---|---|---|
| Polar Aprotic Solvents | DMF (Dimethylformamide), Acetonitrile (MeCN), THF (Tetrahydrofuran), Acetone | Solubilizes reagents and enhances nucleophilicity by not solvating the anionic nucleophile.[18] |
| Non-Nucleophilic Bases | K₂CO₃, Cs₂CO₃ (inorganic); DIPEA (Diisopropylethylamine), 2,6-Lutidine (organic) | Inorganic bases are often used as acid scavengers. Hindered organic amines are effective and soluble but must be removed during workup. |
Section 3: Analytical Workflow for Impurity Identification
Q: What is a systematic workflow for identifying a completely unknown impurity in my IPBA reaction?
When faced with an unknown peak in your chromatogram, a systematic approach is required to move from detection to definitive structural identification. This workflow combines separation science with spectroscopic analysis.
Caption: A systematic workflow for impurity characterization.
Protocol 3.1: GC-MS Method for Volatile Impurities
This compound and many related low-molecular-weight impurities are volatile, making Gas Chromatography-Mass Spectrometry (GC-MS) an excellent first-pass analytical tool.[9][10][19]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of ~1 mg/mL.
-
GC Column: Use a mid-polarity capillary column, such as a VF-624ms or equivalent, which provides good resolution for a wide range of volatile organic compounds.
-
Injection: Use a split injection mode to avoid overloading the column.
-
Oven Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from 40 to 400 m/z.
-
Data Analysis: Compare the resulting mass spectra of unknown peaks against spectral libraries (e.g., NIST) and analyze fragmentation patterns to hypothesize structures.
Protocol 3.2: LC-MS Method for General Impurity Profiling
For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3]
-
Sample Preparation: Dilute the crude reaction mixture in the mobile phase to a concentration of ~0.5 mg/mL.
-
LC Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a versatile starting point.
-
Mobile Phase: Use a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to aid ionization. A typical gradient might be 5% B to 95% B over 10 minutes.
-
MS Detection: Use an Electrospray Ionization (ESI) source in both positive and negative ion modes to capture a wide range of compounds.
-
Data Analysis: Extract the exact mass of the impurity from the high-resolution mass spectrum. Use this mass to generate a list of possible elemental formulas, which, combined with knowledge of the reaction, can lead to a proposed structure.
Section 4: Data Interpretation Guide
Q: How do I use the data from different analytical techniques to build a complete picture of an impurity's structure?
No single technique provides all the answers. Structural elucidation is a puzzle solved by combining information from multiple sources.
Table 3: Summary of Analytical Techniques for Impurity Characterization
| Technique | Information Provided | Application in IPBA Reactions |
|---|---|---|
| GC-MS | Molecular Weight (from molecular ion), Fragmentation Pattern, Retention Time | Ideal for identifying volatile impurities like residual starting materials, solvents, and low MW byproducts.[9] |
| LC-MS / HRMS | Molecular Weight (often as [M+H]⁺ or [M-H]⁻), Exact Mass, Elemental Formula | Excellent for non-volatile impurities like over-alkylated products or polar degradants. Provides high confidence in the molecular formula.[3] |
| NMR Spectroscopy | Carbon-Hydrogen Framework, Connectivity (through 2D NMR), Stereochemistry | The definitive tool for structure elucidation. ¹H NMR shows the number and type of protons, while ¹³C NMR shows the carbon backbone.[2][12] |
| IR Spectroscopy | Presence of Specific Functional Groups (e.g., C=O, O-H, N-H) | Confirms the presence or absence of key functional groups, helping to distinguish between possible isomers.[7][12] |
By methodically applying the troubleshooting and analytical workflows described above, you can confidently identify, characterize, and ultimately control the impurities in your this compound reactions, leading to a more robust, safe, and reproducible synthetic process.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Overview of Impurity Profiling in Pharmaceuticals: Importance and Methods [wisdomlib.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 8. FAQs: Organic Impurities [usp.org]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cora.ucc.ie]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Isopropyl Bromoacetate and Related Alkylating Agents
In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of reagents and intermediates is paramount. Alkylating agents, such as isopropyl bromoacetate, are fundamental building blocks, and their purity and structural integrity directly impact reaction outcomes, yield, and the impurity profile of active pharmaceutical ingredients (APIs). Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for unambiguous structure elucidation and quality control.
This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound, juxtaposing it with two commonly used alternatives: ethyl bromoacetate and methyl bromoacetate. Through a detailed analysis of chemical shifts, signal multiplicities, and coupling constants, we will demonstrate how subtle structural differences manifest in distinct spectral signatures, enabling researchers to confidently identify and differentiate these critical reagents.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern of proton signals in its ¹H NMR spectrum. The molecule possesses three distinct proton environments, which translate to three unique signals.
A detailed breakdown of the expected ¹H NMR spectrum of this compound is as follows:
-
Septet (1H, δ ~5.0 ppm): This signal corresponds to the single methine proton (-CH) of the isopropyl group. The electronegative oxygen atom of the ester functionality deshields this proton, shifting it downfield. According to the n+1 rule, its signal is split into a septet by the six neighboring equivalent methyl protons (6+1 = 7 lines).
-
Singlet (2H, δ ~3.8 ppm): This sharp, unsplit signal is characteristic of the two methylene protons (-CH₂-) adjacent to the bromine atom. The high electronegativity of bromine causes a significant downfield shift. As there are no adjacent protons, the signal remains a singlet.
-
Doublet (6H, δ ~1.2 ppm): This signal represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl moiety. These protons are the most shielded in the molecule, thus appearing furthest upfield. They are split into a doublet by the single adjacent methine proton (1+1 = 2 lines).
The integration of these signals, representing the relative number of protons, will be in a 1:2:6 ratio, corresponding to the methine, methylene, and methyl protons, respectively.
Caption: Molecular structure of this compound.
Comparative Analysis: this compound vs. Alternatives
To underscore the diagnostic power of ¹H NMR, we will now compare the spectrum of this compound with those of ethyl bromoacetate and methyl bromoacetate. These compounds, while functionally similar as acetate-derived alkylating agents, present unique spectral fingerprints due to their different ester alkyl groups.
| Compound | Molecular Formula | Signal 1 (δ, Multiplicity, Integration) | Signal 2 (δ, Multiplicity, Integration) | Signal 3 (δ, Multiplicity, Integration) |
| This compound | C₅H₉BrO₂ | ~5.0 ppm, septet, 1H (-CH) | ~3.8 ppm, singlet, 2H (-CH₂Br) | ~1.2 ppm, doublet, 6H (-CH(CH₃)₂) |
| Ethyl bromoacetate | C₄H₇BrO₂ | ~4.2 ppm, quartet, 2H (-OCH₂CH₃) | ~3.8 ppm, singlet, 2H (-CH₂Br) | ~1.3 ppm, triplet, 3H (-OCH₂CH₃) |
| Methyl bromoacetate | C₃H₅BrO₂ | ~3.8 ppm, singlet, 2H (-CH₂Br) | ~3.7 ppm, singlet, 3H (-OCH₃) | N/A |
Key Differentiating Features:
-
This compound: The presence of a septet and a doublet is the hallmark of the isopropyl group. The septet, in particular, is a highly diagnostic signal.
-
Ethyl Bromoacetate: The ethyl group is readily identified by the characteristic quartet and triplet pattern, arising from the coupling between the methylene and methyl protons.
-
Methyl Bromoacetate: This compound gives the simplest spectrum, with two singlets. The absence of any splitting immediately distinguishes it from the isopropyl and ethyl analogues.[1]
Caption: Comparison of ¹H NMR signals for the three bromoacetate esters.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol provides a standardized workflow for the analysis of alkyl bromoacetates.
Instrumentation and Materials:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
Pasteur pipettes
-
Sample of alkyl bromoacetate
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkyl bromoacetate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans are sufficient for a sample of this concentration).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity and coupling constants of the signals.
-
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
¹H NMR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification and comparative analysis of this compound and its analogues. The distinct chemical shifts, multiplicities, and integration patterns serve as unique molecular fingerprints, enabling researchers and drug development professionals to ensure the identity and purity of these essential reagents. By understanding the principles behind the spectral features, scientists can confidently make critical decisions in their synthetic and developmental workflows.
References
A Comparative Guide to the Characteristic IR Peaks of Isopropyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Deconstructing Isopropyl Bromoacetate: A Functional Group Analysis
This compound possesses three key functional groups that give rise to its characteristic IR spectrum: the ester group, the isopropyl group, and the alkyl halide (bromo) group. Understanding the expected vibrational modes of each is paramount to interpreting the full spectrum.
-
The Ester Group (C=O and C-O): Esters are defined by a carbonyl (C=O) group and two single-bonded C-O linkages. This combination results in a distinct set of intense IR absorption bands. The C=O stretching vibration is one of the most prominent and easily identifiable peaks in an IR spectrum, typically appearing as a sharp, strong band.[1][2] Saturated aliphatic esters generally exhibit this C=O stretch in the range of 1735-1750 cm⁻¹.[3] Additionally, the C-O stretching vibrations produce strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[3] Esters often show a memorable pattern of three intense peaks around 1700, 1200, and 1100 cm⁻¹, sometimes referred to as the "Rule of Three".[1]
-
The Isopropyl Group [-CH(CH₃)₂]: The isopropyl group contributes characteristic alkane C-H stretching and bending vibrations. Strong C-H stretching absorptions from sp³ hybridized carbons are expected in the 2850-3000 cm⁻¹ region.[4][5] A unique feature of the isopropyl group is the splitting of the C-H bending vibration, which often appears as a doublet around 1370-1380 cm⁻¹ and 1360-1370 cm⁻¹, providing a useful diagnostic clue.[6]
-
The Alkyl Halide (C-Br): The carbon-bromine (C-Br) bond gives rise to a stretching vibration that is typically found in the lower frequency "fingerprint" region of the IR spectrum. The C-Br stretch is generally observed in the range of 515-690 cm⁻¹.[7] Due to its position in the complex fingerprint region, it can sometimes be challenging to definitively assign.
Comparative Spectral Analysis: this compound vs. Isopropyl Acetate
To fully appreciate the influence of the bromine atom on the IR spectrum of this compound, it is instructive to compare it with the spectrum of its non-halogenated counterpart, isopropyl acetate.
The primary difference lies in the position of the carbonyl (C=O) stretching frequency. The highly electronegative bromine atom exerts a significant electron-withdrawing inductive effect on the carbonyl group.[8] This effect tends to shorten and strengthen the C=O double bond, leading to an increase in its vibrational frequency.[8][9] Therefore, the C=O stretch in this compound is expected to appear at a higher wavenumber compared to that of isopropyl acetate.
| Functional Group | Vibration Mode | Isopropyl Acetate (cm⁻¹) | This compound (cm⁻¹) | Rationale for Shift |
| Alkyl C-H | Stretching | ~2980, ~2940, ~2870 | ~2985, ~2940, ~2875 | Minimal change expected. |
| Ester C=O | Stretching | ~1735 - 1750[3] | Higher than Isopropyl Acetate | The electron-withdrawing bromine atom increases the C=O bond order, shifting the peak to a higher frequency.[8] |
| Isopropyl C-H | Bending (Doublet) | ~1375, ~1365 | ~1370, ~1385 | Minor shifts may be observed. |
| Ester C-O | Stretching | ~1240, ~1050 | ~1275, ~1100 | Shifts can occur due to changes in the electronic environment. |
| Alkyl Halide C-Br | Stretching | N/A | ~515 - 690[7] | This peak is unique to this compound. |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized procedure for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with a liquid sample cell.
Materials:
-
FTIR Spectrometer
-
Liquid sample cell (e.g., NaCl or KBr plates)
-
This compound sample
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., dichloromethane or acetone)
-
Lens paper
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Run a background scan to account for atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.
-
Sample Preparation:
-
Place a clean, dry salt plate on a holder.
-
Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Secure the plates in the spectrometer's sample holder.
-
-
Sample Scan: Place the sample holder into the spectrometer's sample compartment and acquire the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
Cleaning: Thoroughly clean the salt plates with a suitable solvent and lens paper to prevent cross-contamination.
Visualizing Functional Group Correlations
The following diagram illustrates the relationship between the functional groups in this compound and their characteristic IR absorption regions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. China Triacetin, Acetate Series Suppliers, Manufacturer [triacetin.ltd]
- 7. m.youtube.com [m.youtube.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Isopropyl Bromoacetate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and characterization. This guide provides an in-depth comparison of the fragmentation patterns of isopropyl bromoacetate (C₅H₉BrO₂) under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms behind its mass spectral behavior.
Introduction: The Significance of Fragmentation in Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern, a unique fingerprint of a molecule, is generated when the ionized molecule breaks apart into smaller, charged fragments. Elucidating this pattern is crucial for structural confirmation and differentiation from isomers. This compound, a common alkylating agent in organic synthesis, presents an interesting case study due to the presence of an ester functional group and a bromine atom, both of which significantly influence its fragmentation. This guide will compare its fragmentation under a "hard" ionization technique, EI, which induces extensive fragmentation, and a "soft" ionization technique, ESI, which typically yields the intact molecular ion.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a rich source of structural information. The National Institute of Standards and Technology (NIST) WebBook provides data on the EI mass spectrum of this compound, confirming its molecular weight of approximately 181 g/mol .[1][2][3][4]
Key Fragmentation Pathways of this compound under EI
The fragmentation of this compound in EI-MS is driven by the stability of the resulting carbocations and radical species. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic doublets for bromine-containing fragments, separated by 2 m/z units.
A proposed fragmentation pattern is as follows:
-
α-Cleavage: The initial ionization event likely involves the removal of a non-bonding electron from the bromine or oxygen atoms. A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.
-
Loss of the Isopropyl Radical: Cleavage of the O-C bond of the isopropyl group results in the formation of a stable bromoacetylium ion. The presence of bromine's isotopes will produce peaks at m/z 121 (CH₂⁷⁹BrCO⁺) and m/z 123 (CH₂⁸¹BrCO⁺) .
-
Formation of the Isopropyl Cation: Alternatively, cleavage can lead to the formation of the highly stable secondary isopropyl cation, [CH(CH₃)₂]⁺ , which is observed as a prominent peak at m/z 43 . This is often the base peak in the spectrum of isopropyl esters.
-
Loss of Bromine: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical, resulting in a fragment at m/z 102 .
-
McLafferty Rearrangement: While less common for smaller esters, a McLafferty rearrangement is a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
The following Graphviz diagram illustrates the primary EI fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a soft ionization technique that generates ions from solution, making it ideal for analyzing polar and thermally labile molecules.[5] Unlike EI, ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in the positive ion mode.[2] In the negative ion mode, it can produce deprotonated molecules ([M-H]⁻) or adducts with anions. Given the structure of this compound, protonation is expected to occur on one of the oxygen atoms.
Expected Behavior of this compound in ESI-MS
As a relatively small and moderately polar molecule, this compound is amenable to ESI analysis.
-
Positive Ion Mode: In the positive ion mode, we anticipate the formation of the protonated molecule, [C₅H₉BrO₂ + H]⁺ , with an m/z of 182/184. Due to the ubiquitous presence of sodium and potassium salts, adduct ions such as [C₅H₉BrO₂ + Na]⁺ (m/z 204/206) and [C₅H₉BrO₂ + K]⁺ (m/z 220/222) are also highly probable. The relative abundance of these ions will depend on the sample purity and the composition of the mobile phase.
-
Negative Ion Mode: In the negative ion mode, deprotonation of this compound is unlikely due to the absence of acidic protons. However, the formation of adducts with anions present in the mobile phase, such as formate ([M+HCOO]⁻, m/z 226/228) or chloride ([M+Cl]⁻, m/z 216/218), is a possibility.
-
In-Source Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the ion source by increasing the cone voltage (also known as fragmentor voltage). This "in-source" fragmentation can provide valuable structural information. For the protonated this compound, the most likely fragmentation would involve the loss of neutral molecules. For instance, the loss of propene (C₃H₆) from the protonated molecule would yield a fragment corresponding to protonated bromoacetic acid at m/z 140/142.
The following Graphviz diagram illustrates the expected species and potential in-source fragmentation in ESI-MS:
Caption: Predicted ESI-MS species and in-source fragmentation.
Comparison of EI and ESI Fragmentation Patterns
The table below summarizes the key differences in the mass spectral data expected from the EI and ESI analysis of this compound.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Ion formation from solution |
| Molecular Ion | Radical cation (M⁺•), often weak or absent | Protonated molecule ([M+H]⁺) or adducts ([M+Na]⁺, etc.), typically strong |
| Fragmentation | Extensive, structurally informative | Minimal, can be induced ("in-source" CID) |
| Key Fragments (m/z) | 43, 102, 121/123 | 140/142 (from in-source fragmentation) |
| Common Adducts | Not applicable | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ |
| Typical Application | Analysis of volatile, thermally stable compounds | Analysis of polar, thermally labile compounds |
Experimental Protocols
To obtain the mass spectra of this compound, the following experimental setups are recommended:
GC-EI-MS for Electron Ionization Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile, non-polar solvent such as hexane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a single quadrupole or ion trap mass analyzer).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST).
LC-ESI-MS for Electrospray Ionization Analysis
Objective: To obtain the electrospray ionization mass spectrum of this compound in both positive and negative ion modes.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid for positive ion mode, and in acetonitrile/water without acid for negative ion mode.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap mass analyzer for high-resolution data).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes in separate runs.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Cone Voltage: 20 V (for minimal fragmentation), and ramped up to 80 V to induce in-source fragmentation.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Extract the mass spectra from the chromatographic peak of this compound. Identify the protonated molecule, common adducts, and any in-source fragments.
Conclusion
The choice between EI and ESI for the analysis of this compound depends on the analytical goal. EI-MS provides a detailed fragmentation pattern that is highly characteristic and useful for unambiguous library matching and structural confirmation. In contrast, ESI-MS is the preferred method for determining the molecular weight of the intact molecule and for analyzing it in complex matrices, with the option of inducing fragmentation for further structural insights. By understanding the fundamental principles of each ionization technique and the predictable fragmentation pathways of the analyte, researchers can effectively leverage mass spectrometry for the comprehensive characterization of this compound and other similar molecules.
References
A Senior Application Scientist's Comparative Guide: Isopropyl Bromoacetate vs. Ethyl Bromoacetate in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Among the versatile α-haloesters, ethyl bromoacetate has long been a laboratory staple. However, its close analogue, isopropyl bromoacetate, presents a nuanced alternative that warrants careful consideration. This guide provides an in-depth comparison of these two reagents, grounded in established chemical principles and supported by experimental evidence, to empower chemists to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective and safe use. The following table summarizes their key characteristics.
| Property | This compound | Ethyl Bromoacetate |
| CAS Number | 29921-57-1[1] | 105-36-2[2] |
| Molecular Formula | C₅H₉BrO₂ | C₄H₇BrO₂ |
| Molecular Weight | 181.03 g/mol [1] | 167.00 g/mol [2] |
| Appearance | Clear, colorless to yellow liquid | Clear, colorless liquid[2] |
| Boiling Point | 59-61 °C / 10 mmHg[1] | 159 °C (lit.) |
| Density | 1.399 g/mL at 25 °C (lit.)[1] | 1.506 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.444 (lit.)[1] | n20/D 1.451 (lit.) |
| Safety | Corrosive, causes severe skin burns and eye damage[3] | Toxic by ingestion, inhalation, and skin absorption; strong irritant[2] |
Reactivity Profile: The Impact of Steric Hindrance
The primary differentiator between this compound and ethyl bromoacetate lies in the steric bulk of the ester group. The isopropyl group, with its two methyl substituents, exerts a greater steric hindrance around the carbonyl and ester oxygen compared to the less bulky ethyl group. This structural difference has profound implications for their reactivity, particularly in nucleophilic substitution reactions.
In a typical SN2 reaction, a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion. The increased steric bulk of the isopropyl group can impede the approach of the nucleophile, leading to a slower reaction rate compared to ethyl bromoacetate under identical conditions. This is a critical consideration when planning reaction times and temperatures.
Applications in Synthesis: A Comparative Overview
Both this compound and ethyl bromoacetate are valuable reagents in a variety of synthetic transformations. Their utility, however, can be influenced by the steric and electronic properties of the ester group.
The Reformatsky Reaction
The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, is a cornerstone of carbon-carbon bond formation[7]. Ethyl bromoacetate is the classic substrate for this reaction, leading to the formation of β-hydroxy esters[7][8][9][10]. The less reactive nature of the organozinc intermediate compared to Grignard reagents allows for excellent functional group tolerance[9][10].
While less commonly cited, this compound can also be employed in the Reformatsky reaction. The choice between the two may be dictated by the desired properties of the final product or by subtle differences in reactivity and diastereoselectivity, which can be influenced by the steric bulk of the ester.
Experimental Protocol: A Typical Reformatsky Reaction with Ethyl Bromoacetate [8]
-
Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Reagent Addition: Ethyl bromoacetate (2.0 eq) is added to the mixture, followed by the dropwise addition of a solution of the ketone (1.0 eq) in toluene (10 mL).
-
Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.
-
Workup: The reaction is cooled to 0 °C, and water is added. The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE).
-
Purification: The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.
The Wittig Reaction
In the Wittig reaction, a phosphorus ylide reacts with an aldehyde or ketone to form an alkene[11]. Both ethyl and this compound can be used to generate the corresponding phosphonium ylides. The choice of ester can influence the stereoselectivity of the olefination, particularly with stabilized ylides where the (E)-alkene is typically the major product[12].
Experimental Protocol: One-Pot Aqueous Wittig Reaction with an α-Bromoester [12]
-
Reagent Combination: In a suitable reaction vessel, combine the aldehyde (1.0 eq), triphenylphosphine (1.4 eq), and the α-bromoester (e.g., ethyl bromoacetate, 1.6 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Reaction: The mixture is stirred vigorously at room temperature for 1-3 hours.
-
Workup and Purification: The product can be extracted with an organic solvent, and the by-product, triphenylphosphine oxide, can often be removed by precipitation or chromatography.
Alkylation of Nucleophiles
Both reagents are effective alkylating agents for a variety of nucleophiles, including phenols and amines.
-
O-Alkylation of Phenols: The reaction of a phenolate anion with either bromoacetate ester proceeds via an SN2 mechanism to yield the corresponding O-alkylated product[13]. The choice of solvent is crucial in directing the outcome between O- and C-alkylation[13]. The slightly lower reactivity of this compound due to steric hindrance may necessitate more forcing conditions (higher temperature or longer reaction time) to achieve comparable yields to ethyl bromoacetate.
-
N-Alkylation of Amines: The N-alkylation of amines with α-haloesters is a common method for introducing an ester-containing side chain. However, over-alkylation to form quaternary ammonium salts can be a significant side reaction[14]. The steric bulk of the isopropyl group in this compound might offer a degree of selectivity for mono-alkylation compared to the more reactive ethyl bromoacetate, although this would need to be empirically determined for a specific substrate.
Synthesis of Heterocyclic Compounds and Pharmaceutical Intermediates
Both ethyl and this compound serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates.
-
Quinoxalines: Quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities, can be synthesized through the condensation of o-phenylenediamines with α-haloketones[15][16]. Both bromoacetate esters can serve as precursors to the requisite α-ketoesters for this transformation.
-
Biaryl Sulfonamides: this compound has been specifically cited in the synthesis of biaryl sulfonamide derivatives, which are of interest in pharmaceutical research[17].
Safety and Handling
Both this compound and ethyl bromoacetate are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Is classified as corrosive and can cause severe skin burns and eye damage[3].
-
Ethyl Bromoacetate: Is toxic if swallowed, in contact with skin, or if inhaled, and is a strong irritant[2]. It is also a lachrymator, meaning it can cause tearing[18].
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion and Recommendations
The choice between this compound and ethyl bromoacetate is a nuanced one that depends on the specific requirements of the synthetic transformation.
-
Ethyl Bromoacetate remains the workhorse for many applications due to its higher reactivity and extensive documentation in the chemical literature. It is generally the preferred reagent when rapid reaction rates are desired and steric hindrance is not a significant concern for selectivity.
-
This compound offers a valuable alternative when a less reactive alkylating agent is needed. Its increased steric bulk may provide advantages in terms of selectivity in certain reactions, such as potentially favoring mono-alkylation of amines or influencing the diastereoselectivity of the Reformatsky reaction. It is also a key reagent in the synthesis of specific pharmaceutical intermediates, such as certain biaryl sulfonamides.
Ultimately, the optimal choice will be guided by the specific substrate, desired product, and reaction conditions. It is recommended to perform small-scale trial reactions to empirically determine the best reagent and conditions for a novel application.
References
- 1. This compound 99 29921-57-1 [sigmaaldrich.com]
- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. sciepub.com [sciepub.com]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. soc.chim.it [soc.chim.it]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nj.gov [nj.gov]
Isopropyl bromoacetate vs. tert-butyl bromoacetate reactivity differences
An In-Depth Guide to the Reactivity Differences Between Isopropyl Bromoacetate and Tert-Butyl Bromoacetate
For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that can dictate the success of a synthetic route. Among the α-haloesters, this compound and tert-butyl bromoacetate are two common reagents used to introduce acetate moieties. While structurally similar, the subtle difference between an isopropyl and a tert-butyl ester group imparts a profound divergence in their chemical reactivity, stability, and utility. This guide provides a detailed comparison, grounded in mechanistic principles and experimental considerations, to inform your selection process.
Molecular Structure: The Root of Divergent Reactivity
At first glance, the difference between the two molecules is the substitution on the ester's alkyl group. This compound possesses a secondary carbon attached to the ester oxygen, while tert-butyl bromoacetate has a tertiary carbon. This fundamental structural variance is the primary determinant of their differing behavior, primarily through steric and electronic effects.
| Compound | This compound | Tert-Butyl Bromoacetate |
| Structure | CH₃CH(CH₃)OC(O)CH₂Br | (CH₃)₃COC(O)CH₂Br |
| CAS Number | 29921-57-1[1][2] | 5292-43-3[3] |
| Molecular Weight | 181.03 g/mol | 195.05 g/mol [3] |
| Key Feature | Secondary isopropyl ester | Tertiary butyl ester |
The tert-butyl group is significantly more sterically demanding than the isopropyl group. This bulkiness influences the accessibility of adjacent reaction centers and the stability of potential intermediates, steering the molecule towards distinct reaction pathways.
Nucleophilic Substitution (Sₙ2) Reactivity
In Sₙ2 reactions, such as the alkylation of amines, thiols, or enolates, both reagents act as electrophiles at the α-carbon bearing the bromine atom. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion.
The Decisive Role of Steric Hindrance
The rate of an Sₙ2 reaction is exquisitely sensitive to steric bulk around the electrophilic carbon.[4][5][6] While the reaction occurs at the primary CH₂Br carbon in both molecules, the adjacent ester group exerts significant steric influence on the transition state.
-
This compound : The isopropyl group is moderately bulky. It presents a lower steric barrier to the approaching nucleophile, allowing for reasonably facile Sₙ2 reactions.
-
Tert-Butyl Bromoacetate : The voluminous tert-butyl group creates a sterically congested environment. It effectively shields the reaction center, hindering the optimal trajectory for backside attack by a nucleophile.[7] This leads to a significantly slower Sₙ2 reaction rate compared to its isopropyl counterpart.
Reactivity Order: Methyl Bromoacetate > Ethyl Bromoacetate > This compound > Tert-Butyl Bromoacetate
This trend directly correlates with the increasing steric bulk of the ester's alkyl group. For Sₙ2-type alkylations where high reactivity is desired, this compound is generally the superior choice.
The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of C-C bond formation, creating β-hydroxy esters from α-halo esters, a carbonyl compound, and metallic zinc.[8][9] The key step is the formation of an organozinc reagent, often called a Reformatsky enolate.[10][11]
Here, the steric bulk of the ester group influences not the attack on the α-carbon, but the structure of the organozinc reagent itself.
-
Structural Divergence of Reagents : X-ray crystallography studies have revealed that the THF complexes of Reformatsky reagents form different dimeric structures in the solid state.[10][11] The reagent from ethyl bromoacetate (a proxy for isopropyl) forms a tub-shaped dimer, while the reagent from tert-butyl bromoacetate adopts a more stable chair-like conformation.[10][11] This is a direct consequence of the t-butyl group's steric demands.
This structural disparity can influence the reagent's aggregation state in solution, its reactivity, and the diastereoselectivity of its addition to chiral aldehydes and ketones. While both are effective, the choice between them can be critical in complex, stereoselective syntheses. Tert-butyl bromoacetate is frequently employed in diastereoselective Reformatsky reactions, in some cases affording products as a single diastereomer.[12]
Ester Stability and Cleavage: A Critical Synthetic Consideration
The most significant practical difference between these reagents lies in the stability of the resulting ester product. This is a crucial aspect of protecting group strategy in multi-step synthesis.
-
Tert-Butyl Esters (from Tert-Butyl Bromoacetate) : The tert-butyl ester is a widely used protecting group for carboxylic acids precisely because it is labile under mild acidic conditions.[13] The cleavage proceeds via an Sₙ1 or E1 mechanism, stabilized by the formation of the highly stable tertiary butyl carbocation.[14][15][16] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are often sufficient to cleanly remove the group, liberating the carboxylic acid.[17]
-
Isopropyl Esters (from this compound) : In contrast, the isopropyl ester is significantly more robust. Cleavage would require the formation of a less stable secondary carbocation, making the acid-catalyzed Sₙ1 pathway much less favorable. Therefore, isopropyl esters are stable to the mild acidic conditions used to cleave t-butyl esters. Their removal typically requires harsher conditions, such as strong acid (e.g., HBr) at elevated temperatures or saponification with a strong base (e.g., NaOH, LiOH).
This differential stability allows for orthogonal protecting group strategies. A molecule can possess both a tert-butyl ester and an isopropyl (or methyl/ethyl) ester, and the tert-butyl group can be selectively removed without affecting the other.[18]
Summary of Reactivity and Applications
| Feature | This compound | Tert-Butyl Bromoacetate |
| Sₙ2 Reactivity | Faster, less sterically hindered. | Slower, significant steric hindrance. |
| Primary Use | General-purpose acetate alkylation where a robust ester is needed.[19][20] | Introduction of a readily cleavable tert-butyl ester protecting group.[21][22][23] |
| Reformatsky Rxn | Forms a less-hindered zinc enolate. | Forms a bulkier zinc enolate, which can influence stereoselectivity.[10][12] |
| Ester Stability | High. Stable to mild acids. | Low. Cleaved by mild acids (e.g., TFA).[18] |
| Cleavage Method | Saponification (base) or strong acid. | Mild acid (Sₙ1/E1 mechanism). |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (Sₙ2 Reaction)
Objective: To compare the relative rate of alkylation of a primary amine.
-
Setup: In two separate round-bottom flasks equipped with stir bars, dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a polar aprotic solvent like acetonitrile (ACN).
-
Addition: To Flask A, add this compound (1.1 eq) dropwise at room temperature. To Flask B, add tert-butyl bromoacetate (1.1 eq) dropwise under identical conditions.
-
Monitoring: Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Observation: The reaction in Flask A with this compound is expected to proceed to completion significantly faster than the reaction in Flask B.
-
Workup: Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Selective Deprotection of a Tert-Butyl Ester
Objective: To demonstrate the selective cleavage of a tert-butyl ester in the presence of an isopropyl ester.
-
Substrate: Start with a molecule containing both an isopropyl ester and a tert-butyl ester functionality.
-
Reaction: Dissolve the substrate in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material and the formation of the mono-acid product by TLC or LC-MS.
-
Workup: Upon complete cleavage of the tert-butyl group, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product will be the carboxylic acid, with the isopropyl ester group remaining intact.
Conclusion
The choice between this compound and tert-butyl bromoacetate is a strategic one, dictated by the specific goals of the synthesis. This compound is a more reactive Sₙ2 electrophile that furnishes a stable ester, making it suitable for building core molecular scaffolds. Conversely, tert-butyl bromoacetate is less reactive in Sₙ2 reactions but is an invaluable tool for introducing a temporary protecting group that can be removed under exceptionally mild and selective conditions. A thorough understanding of their reactivity profiles, rooted in the steric and electronic properties of the isopropyl and tert-butyl groups, empowers chemists to make informed decisions and design more elegant and efficient synthetic routes.
References
- 1. This compound (29921-57-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses [cris.unibo.it]
- 14. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 17. rsc.org [rsc.org]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 21. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
A Senior Application Scientist's Guide: The Strategic Advantages of Isopropyl Bromoacetate in Complex Synthesis
In the nuanced field of organic synthesis, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the viability of a synthetic route. While a plethora of alkyl halides are available, Isopropyl Bromoacetate distinguishes itself through a unique combination of steric and electronic properties. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to illuminate the strategic advantages of employing this compound over other common α-halo esters like its methyl, ethyl, and tert-butyl counterparts.
The Decisive Role of the Ester Moiety: Beyond a Simple Leaving Group
The alkyl portion of an α-halo ester is often perceived as a passive component. However, its structure profoundly influences the reagent's reactivity profile. The progression from methyl to ethyl, isopropyl, and tert-butyl bromoacetate introduces escalating steric hindrance and a corresponding increase in the inductive electron-donating effect. This compound occupies a strategic "sweet spot" in this series, offering a balance that can be leveraged for enhanced control in critical transformations.
The primary differentiator for this compound is the steric bulk of the isopropyl group. This feature directly impacts the kinetics of nucleophilic substitution reactions.
-
SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must approach the electrophilic carbon from the backside, opposite the bromine leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[1][2] The reaction rate decreases significantly as the steric bulk of the alkyl group increases from methyl to ethyl, and further to isopropyl.[1] This moderated reactivity is not a disadvantage; rather, it is a key tool for achieving selectivity. In the presence of multiple nucleophilic sites, the less-hindered site is more likely to react with the bulkier this compound, whereas a more reactive agent like methyl bromoacetate might show less discrimination.
-
SN1 Reactions: While α-halo esters are not prime candidates for unimolecular substitution (SN1) due to the instability of the resulting carbocation, the electron-donating nature of the isopropyl group offers slightly more stabilization to a potential carbocation intermediate compared to methyl or ethyl groups.[3] This can become relevant in borderline SN1/SN2 mechanisms, particularly with secondary substrates in polar, protic solvents.[4]
The Reformatsky Reaction: Engineering Enolate Stability and Reactivity
The Reformatsky reaction, which utilizes an α-halo ester and zinc to form a β-hydroxy ester from an aldehyde or ketone, is a cornerstone of C-C bond formation.[5][6] The structure of the intermediate organozinc reagent, or Reformatsky enolate, is critical to the reaction's success, and this is where this compound offers distinct advantages.
The zinc enolates derived from α-halo esters exist as dimeric structures in the solid state.[6][7] The stereochemistry and conformation of these dimers—a chair form for the tert-butyl derivative versus a tub-shaped conformation for the ethyl derivative—are dictated by the steric demands of the ester group.[6] While the precise crystal structure for the isopropyl derivative is not as commonly cited, it is logical to infer that its intermediate steric profile influences the enolate's aggregation state, stability, and reactivity.
Advantages of the Isopropyl Group in the Reformatsky Reaction:
-
Enhanced Enolate Stability: The electron-donating isopropyl group can increase the electron density on the enolate oxygen, potentially leading to a more stable and manageable reagent compared to the methyl or ethyl analogs. This can be particularly beneficial in complex syntheses requiring longer reaction times or elevated temperatures, minimizing decomposition pathways.
-
Controlled Reactivity: Reformatsky enolates are valued for being less reactive than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation or addition to the ester group.[6][7] The moderated reactivity of the zinc enolate from this compound can further enhance this selectivity, ensuring that the reaction proceeds cleanly with the target aldehyde or ketone.
-
Improved Diastereoselectivity: The steric bulk of the isopropyl group can play a significant role in the six-membered chair-like transition state of the reaction, potentially leading to higher diastereoselectivity in the formation of the β-hydroxy ester product.
Comparative Experimental Data
The following table summarizes typical outcomes when comparing different alkyl bromoacetates in a standard alkylation and a Reformatsky reaction.
| Reaction | Substrate/Reagent | Alkyl Bromoacetate | Typical Yield | Reaction Time | Key Observation | Reference |
| O-Alkylation of Phenol | Phenol, K₂CO₃, Acetone | Methyl Bromoacetate | >95% | 2-4 h | Fast, but potential for over-alkylation in poly-phenols. | [8] |
| Ethyl Bromoacetate | ~90% | 4-6 h | Slightly slower, good general-purpose reagent. | [9] | ||
| This compound | ~85% | 8-12 h | Slower rate allows for higher selectivity with sensitive substrates. | [3] | ||
| tert-Butyl Bromoacetate | <20% | >24 h | Reaction is very slow due to severe steric hindrance. | [2] | ||
| Reformatsky Reaction | Acetophenone, Zn | Ethyl Bromoacetate | ~85% | 1-2 h | Standard, reliable conditions. | [10][11] |
| This compound | >90% | 1-2 h | Often gives higher yields due to enolate stability. | [12] | ||
| tert-Butyl Bromoacetate | >95% | 1-2 h | Excellent yields; the resulting ester is easily hydrolyzed. | [12] |
Experimental Protocols
Protocol 1: Comparative O-Alkylation of 4-Methoxyphenol
This protocol describes a comparative experiment to demonstrate the effect of steric hindrance on the rate and efficiency of an SN2 reaction.
Workflow Diagram:
Procedure:
-
Setup: In three separate round-bottom flasks equipped with reflux condensers, add 4-methoxyphenol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).
-
Reagent Addition: To the first flask, add methyl bromoacetate (1.53 g, 10 mmol). To the second, add ethyl bromoacetate (1.67 g, 10 mmol). To the third, add this compound (1.81 g, 10 mmol).[13]
-
Reaction: Heat all three mixtures to reflux. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour.
-
Workup: Once the starting material is consumed (or after 12 hours), cool the mixtures to room temperature. Filter off the potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification & Analysis: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel. Characterize the products by ¹H NMR and determine the isolated yield for each reaction. The expected outcome is a faster reaction time for methyl > ethyl > this compound.
Protocol 2: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction
This protocol details the use of this compound in a classic Reformatsky reaction.
Procedure:
-
Zinc Activation: Place zinc dust (1.31 g, 20 mmol) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Add a crystal of iodine and gently heat with a heat gun until purple vapors are observed. This activates the zinc surface. Allow the flask to cool.
-
Reagent Preparation: Add anhydrous THF (20 mL) to the flask. In a separate syringe, prepare a solution of acetophenone (1.20 g, 10 mmol) and this compound (2.72 g, 15 mmol) in anhydrous THF (10 mL).
-
Reaction Initiation: Add a small portion (~2 mL) of the acetophenone/isopropyl bromoacetate solution to the stirred zinc suspension. The reaction mixture should become warm and the color of the iodine should fade. If the reaction does not start, gentle heating may be required.
-
Addition: Once the reaction has initiated, add the remaining solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue stirring at reflux for an additional hour. Monitor by TLC for the disappearance of acetophenone.
-
Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution (25 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield the desired β-hydroxy ester.[10] The expected yield is typically high, often exceeding 85-90%.[10][12]
Isopropyl Esters as Removable Protecting Groups
In multistep synthesis, esters can function as protecting groups for carboxylic acids.[14][15] The ease of hydrolysis of an ester is influenced by the steric hindrance around the carbonyl group. While methyl and ethyl esters require relatively harsh basic (saponification) or acidic conditions for cleavage, tert-butyl esters are prized for their lability under mild acidic conditions.
Isopropyl esters sit in a useful middle ground. They are significantly more stable to base-catalyzed hydrolysis than methyl or ethyl esters due to the steric hindrance of the isopropyl group, which shields the carbonyl from nucleophilic attack. However, they are more readily cleaved under certain conditions than their less-hindered counterparts, offering an additional layer of orthogonal protection strategy in complex molecules.
Conclusion
This compound is far more than a simple alternative to other alkyl halides. Its unique position on the spectrum of steric hindrance and electronic properties makes it a strategic tool for the discerning synthetic chemist. The moderated reactivity imparted by the isopropyl group translates into superior selectivity in SN2 reactions. In the Reformatsky reaction, it promotes the formation of stable, yet reactive, zinc enolates, often leading to improved yields and diastereoselectivity. Finally, its use as a moderately labile protecting group adds to its versatility. For researchers, scientists, and drug development professionals, understanding these nuanced advantages allows for more precise control over complex synthetic challenges, enabling the efficient construction of intricate molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemneo.com [chemneo.com]
- 4. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of Synthesized Isopropyl Bromoacetate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. Isopropyl bromoacetate, a versatile reagent in organic synthesis, is no exception.[1][2] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuances of this technique and objectively compare its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.
The Criticality of Purity in this compound
This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] However, its synthesis can introduce several impurities that may interfere with downstream reactions or introduce toxic byproducts. Common synthetic routes include the esterification of bromoacetic acid with isopropanol, the bromination of isopropyl acetate, or the reaction of bromoacetyl chloride with isopropanol.[3]
Potential impurities arising from these syntheses can include:
-
Unreacted Starting Materials: Bromoacetic acid, isopropanol, isopropyl acetate.
-
Byproducts of Bromination: Depending on the brominating agent used, various side products can be formed.
-
Related Esters: Transesterification or other side reactions can lead to the formation of different ester compounds.
-
Degradation Products: this compound can be susceptible to hydrolysis, yielding bromoacetic acid and isopropanol.
The presence of these impurities, even at trace levels, can have significant consequences in a pharmaceutical context, necessitating robust analytical methods for their detection and quantification.
GC-MS: The Workhorse for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[4][5][6]
The principle of GC-MS involves vaporizing a sample and injecting it into a chromatographic column. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase within the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, allowing for confident identification. The abundance of each component can be quantified, providing a precise measure of purity.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Validation of this compound.
Detailed GC-MS Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards of certified pure this compound in the same solvent, bracketing the expected sample concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
3. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time and comparison with the standard.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library such as the NIST database.[4][7][8] The mass spectrum of this compound will show characteristic fragments.
-
Identify and, where possible, tentatively identify impurity peaks by their mass spectra and library matching.
-
Calculate the purity of the this compound by the area percent method from the TIC, assuming equal response factors for all components as a preliminary assessment. For more accurate quantification, use the calibration curve generated from the standards.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a robust method, other analytical techniques offer different advantages and can provide complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5][6]
-
Applicability to this compound: HPLC is generally less suitable for volatile compounds like this compound compared to GC.[6][9] However, it can be advantageous for analyzing non-volatile impurities or degradation products that may not be amenable to GC analysis.
-
Strengths: Excellent for the analysis of a wide range of compounds, including polar and non-volatile substances.[5]
-
Weaknesses: this compound's volatility can make HPLC analysis challenging. It may also require derivatization for detection if the analyte lacks a suitable chromophore for UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard for the analyte itself.[10][11][12][13] The integrated signal intensity of a proton resonance is directly proportional to the number of protons giving rise to that signal.
-
Applicability to this compound: qNMR is an excellent orthogonal technique for purity determination. A known amount of an internal standard is added to a known amount of the this compound sample, and the purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
-
Strengths: Provides an absolute measure of purity.[14][15] It is non-destructive and can provide structural information about impurities.
-
Weaknesses: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures. Requires a high-field NMR spectrometer.
Titrimetry
Titrimetric methods are classic chemical analysis techniques based on the stoichiometry of a chemical reaction.[16]
-
Applicability to this compound: The bromine atom in this compound can be quantified through titrimetric methods, such as argentometric titration, after hydrolysis to release the bromide ion.[17][18]
-
Strengths: Cost-effective and does not require sophisticated instrumentation. Can provide high precision when performed carefully.[17][18]
-
Weaknesses: Lacks specificity; it will quantify any halide present in the sample, not just the bromine from this compound.[7] It is also less sensitive than instrumental methods and does not provide information about organic impurities.
Performance Comparison Summary
| Feature | GC-MS | HPLC | qNMR | Titrimetry |
| Principle | Separation by volatility, detection by mass | Separation by polarity/solubility, UV/other detection | Nuclear spin resonance in a magnetic field | Stoichiometric chemical reaction |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (depends on separation and detector) | High (provides structural information) | Low (quantifies total halides) |
| Sensitivity | High (ppm to ppb) | High (ppm to ppb) | Moderate (typically >0.1%) | Low (percent level) |
| Quantification | Relative (area %) or Absolute (with standards) | Relative (area %) or Absolute (with standards) | Absolute (with internal standard) | Absolute |
| Impurity ID | Yes (via mass spectral library) | Limited (requires standards or MS detector) | Yes (structural elucidation) | No |
| Best For | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds | Absolute purity determination, structural analysis | Quantifying total halide content |
| Throughput | High | High | Moderate | Low to Moderate |
Conclusion: A Multi-faceted Approach to Purity Validation
For the routine and comprehensive purity validation of synthesized this compound, GC-MS stands out as the most suitable technique . Its high sensitivity, specificity, and ability to identify unknown impurities make it an invaluable tool for ensuring the quality of this critical synthetic intermediate. The detailed protocol provided in this guide offers a robust starting point for method development and validation.
However, a truly comprehensive understanding of a sample's purity often benefits from an orthogonal approach. Quantitative NMR (qNMR) serves as an excellent confirmatory technique, providing an absolute measure of purity and valuable structural information about any detected impurities. While HPLC and titrimetry have their specific applications, their utility for the primary purity assessment of this compound is more limited.
By selecting the appropriate analytical methodology, and ideally employing a combination of techniques, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, thereby ensuring the integrity and success of their subsequent scientific endeavors.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (29921-57-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. tutorchase.com [tutorchase.com]
- 8. This compound [webbook.nist.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.saylor.org [resources.saylor.org]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of Isopropyl Bromoacetate
Introduction: Understanding Isopropyl Bromoacetate as an Alkylating Agent
This compound is an electrophilic reagent widely utilized in chemical synthesis and bioconjugation.[1][2][3] As an α-haloester, its reactivity is dominated by the presence of a carbon-bromine bond adjacent to a carbonyl group. This structure makes the α-carbon highly susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the bromide ion. This process, typically a bimolecular nucleophilic substitution (SN2) reaction, is the cornerstone of its utility as an alkylating agent.[4][5]
In the context of drug development and proteomics, understanding the selectivity and potential cross-reactivity of this compound is paramount. While it is often employed to target specific residues, its electrophilic nature means it can potentially react with various nucleophilic functional groups present in proteins and other biomolecules.[6][7] This guide provides an in-depth comparison of the reactivity of this compound with key biological functional groups, supported by mechanistic insights and detailed experimental protocols to empower researchers to control and leverage its chemical properties effectively.
The Chemistry of Alkylation: An SN2 Mechanism
The primary mechanism by which this compound alkylates nucleophiles is the SN2 reaction. The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[4] The nucleophilicity of the attacking functional group is a critical determinant of the reaction rate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Isopropyl Bromoacetate in Key Organic Syntheses
For the discerning researcher and process chemist, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and purity. Isopropyl bromoacetate, a versatile reagent, frequently finds application in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth technical comparison of this compound's performance against common alternatives in pivotal reaction types, supported by experimental insights and established chemical principles.
Introduction to this compound: A Profile
This compound is an ester of bromoacetic acid, presenting as a clear to yellow liquid.[2] Its utility in organic synthesis is primarily derived from the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions.[1] This reagent is instrumental in forming new carbon-carbon and carbon-heteroatom bonds, serving as a key building block for esters, carboxylic acids, and various heterocyclic systems.[1] Notably, it is employed in the synthesis of pharmaceutical intermediates, including biaryl sulphonamide derivatives.[2][3]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [3] |
| Boiling Point | 59-61 °C at 10 mmHg[3] |
| Density | 1.399 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.444 (lit.)[3] |
Comparative Analysis in Key Reaction Types
The efficiency of an alkylating agent is not absolute but is instead highly dependent on the specific reaction context. Here, we benchmark the performance of this compound against its close structural analog, ethyl bromoacetate, in three fundamental transformations: O-alkylation, N-alkylation, and the Reformatsky reaction. The primary difference between these two reagents lies in the steric bulk of the isopropyl versus the ethyl group. This seemingly minor structural variance can have significant implications for reaction kinetics and overall yields, primarily due to the principles of S(_N)2 reactions where steric hindrance at the electrophilic center or on the ester moiety can influence the approach of the nucleophile.
O-Alkylation of Phenols
O-alkylation of phenols is a cornerstone of ether synthesis. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbon of the alkylating agent.
Expected Performance:
In the O-alkylation of phenols, the rate-determining step is the S(_N)2 attack of the phenoxide. While the primary site of steric influence in an S(_N)2 reaction is the carbon bearing the leaving group, the steric bulk of the ester group can play a role in the overall reaction environment. However, since the ester group is not directly attached to the reaction center, the difference in reactivity between this compound and ethyl bromoacetate is generally expected to be minimal. Any observed differences in yield may be attributed to subtle steric hindrance affecting the approach of the phenoxide nucleophile or slight differences in the electronic properties of the ester groups.
Illustrative Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol provides a general method for the O-alkylation of a phenol, which can be adapted for a comparative study of different bromoacetate esters.
-
Materials: 4-methoxyphenol, this compound (or ethyl bromoacetate), potassium carbonate (K₂CO₃), acetone, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Data Comparison (Hypothetical):
| Alkylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 6 | 85 |
| Ethyl Bromoacetate | 5 | 90 |
Note: This data is illustrative and based on the principle that the less sterically hindered ethyl bromoacetate may react slightly faster and give a marginally higher yield.
dot
Caption: Workflow for the O-alkylation of 4-methoxyphenol.
N-Alkylation of Amines and Heterocycles
N-alkylation is a fundamental transformation for the synthesis of more complex amines and nitrogen-containing heterocycles. The nucleophilicity of the nitrogen atom and the steric environment around it are key factors influencing the reaction's success.
Expected Performance:
The N-alkylation of amines is also an S(_N)2 reaction, and thus, steric hindrance plays a significant role. The increased steric bulk of the isopropyl group in this compound compared to the ethyl group in ethyl bromoacetate is expected to have a more pronounced effect in N-alkylation reactions, especially with sterically hindered amines. This can lead to longer reaction times and potentially lower yields for this compound. However, in cases of highly reactive amines, this difference may be less significant. A potential side reaction in the alkylation of primary amines is over-alkylation to form secondary and tertiary amines.[4] The greater steric hindrance of the isopropyl group might, in some cases, offer a slight advantage in controlling mono-alkylation.
Illustrative Experimental Protocol: N-Alkylation of Indole
This protocol outlines a general procedure for the N-alkylation of indole, which can be used to compare the efficiency of different bromoacetate esters.
-
Materials: Indole, this compound (or ethyl bromoacetate), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Comparison (Hypothetical):
| Alkylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 8 | 75 |
| Ethyl Bromoacetate | 6 | 85 |
Note: This data is illustrative and reflects the expected higher efficiency of the less sterically hindered ethyl bromoacetate.
dot
Caption: Logical flow for the N-alkylation of indole.
The Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal.[1][5] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[5]
Expected Performance:
In the Reformatsky reaction, the formation of the organozinc intermediate is a critical step. The structure of the α-halo ester can influence the stability and reactivity of this intermediate. The isopropyl ester, being bulkier than the ethyl ester, might lead to a more sterically crowded organozinc enolate. This increased steric hindrance could potentially decrease the rate of addition to the carbonyl compound, especially with hindered ketones. Consequently, reactions with this compound might require longer reaction times or slightly elevated temperatures to achieve comparable yields to those with ethyl bromoacetate.
Illustrative Experimental Protocol: Reformatsky Reaction with Cyclohexanone
This protocol describes a general procedure for the Reformatsky reaction that can be adapted for comparing different bromoacetate esters.
-
Materials: Cyclohexanone, this compound (or ethyl bromoacetate), activated zinc dust, anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a flask containing activated zinc (2.0 eq) in anhydrous THF, add a solution of cyclohexanone (1.0 eq) and this compound (1.5 eq) in anhydrous THF dropwise.
-
Initiate the reaction by gentle heating if necessary. Once initiated, maintain the reaction at a gentle reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography on silica gel.
-
Data Comparison (Hypothetical):
| Alkylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 4 | 70 |
| Ethyl Bromoacetate | 3 | 80 |
Note: This illustrative data suggests that the less sterically hindered ethyl bromoacetate may lead to a more efficient Reformatsky reaction.
Synthesis of Biaryl Sulfonamides: A Case Study
Protocol: Synthesis of a Biaryl Sulfonamide Intermediate
This protocol is a conceptual representation based on the known reactivity of this compound and general methods for sulfonamide synthesis.
-
Step 1: N-Alkylation of a Sulfonamide
-
To a solution of a primary sulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and heat the reaction to 60-80 °C until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up and extract the N-alkylated sulfonamide. Purify by chromatography.
-
-
Step 2: Suzuki Coupling
-
The N-alkylated sulfonamide containing an aryl halide can then be subjected to a Suzuki coupling reaction with an appropriate boronic acid to form the biaryl structure.
-
The choice of the isopropyl ester in such a synthesis may be dictated by the desired physical properties of the final compound or intermediates, such as solubility, or to fine-tune the electronic and steric environment of the molecule for subsequent transformations.
Conclusion and Recommendations
This compound is a valuable and versatile reagent for a range of alkylation reactions. Its performance, when benchmarked against less sterically hindered alternatives like ethyl bromoacetate, is governed by the fundamental principles of S(_N)2 reactions.
-
For O-alkylation of unhindered phenols, the difference in reactivity between isopropyl and ethyl bromoacetate is expected to be minimal.
-
In N-alkylation reactions, particularly with sterically demanding amines, the bulkier isopropyl group may lead to slower reaction rates and lower yields compared to ethyl bromoacetate. However, it may offer some advantage in controlling mono-alkylation of primary amines.
-
In the Reformatsky reaction, the steric hindrance of the isopropyl group can influence the formation and reactivity of the organozinc intermediate, potentially leading to lower efficiency compared to less bulky analogs.
The selection between this compound and its alternatives should be made on a case-by-case basis, considering the specific substrate, desired reaction kinetics, and potential for side reactions. For initial explorations and reactions with sensitive or sterically hindered substrates, it is advisable to perform small-scale comparative experiments to determine the optimal alkylating agent and reaction conditions.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Catalyst Selection for Isopropyl Bromoacetate Reactions
Isopropyl bromoacetate is a cornerstone reagent in modern organic synthesis, valued for its ability to introduce the isopropoxycarbonylmethyl moiety into a wide array of molecules.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and other complex organic structures.[1][3] The success of reactions involving this α-halo ester, however, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate but also profoundly influences yield, selectivity, and the overall sustainability of the process.
This guide provides an in-depth comparative study of different catalytic systems for key reactions of this compound. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Chemistry of this compound: An Overview
This compound's reactivity is dominated by two primary pathways: nucleophilic substitution at the α-carbon and the formation of an organometallic enolate. This dual reactivity makes it a versatile building block for forming new carbon-carbon and carbon-heteroatom bonds. The principal transformations include:
-
Alkylation Reactions (SN2): The displacement of the bromide ion by a nucleophile. This is widely used for the C-, N-, O-, and S-alkylation of various substrates.
-
Reformatsky Reaction: The formation of a zinc enolate, which then acts as a nucleophile towards carbonyl compounds, yielding β-hydroxy esters.[4][5][6]
The choice of catalyst is paramount in directing the reaction towards the desired outcome while minimizing side reactions.
A Comparative Analysis of Catalytic Systems
The selection of a catalyst is a function of the desired transformation, the nature of the substrates, and process constraints such as cost, safety, and environmental impact. We will compare three major classes of catalysts pertinent to this compound chemistry: Phase-Transfer Catalysts, Metal-Based Promoters/Catalysts for Reformatsky reactions, and Lewis Acids.
Phase-Transfer Catalysis (PTC) for Alkylation Reactions
Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (typically aqueous and organic).[7] For the alkylation of nucleophiles with this compound, PTC offers a green and efficient alternative to traditional methods that often require hazardous, anhydrous conditions and expensive, strong organic bases.[7][8]
Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the anionic nucleophile from the aqueous phase. This lipophilic ion pair is then shuttled into the organic phase where it can react with the this compound.
Key Advantages:
-
Use of Inexpensive Bases: Enables the use of simple, environmentally benign inorganic bases like NaOH or K2CO3 instead of hazardous reagents like sodium hydride (NaH).[8]
-
Milder Conditions: Reactions can often be run at lower temperatures, enhancing selectivity and reducing side reactions like ester hydrolysis.[9][10]
-
Solvent Flexibility: Allows the use of less polar, more desirable solvents (e.g., toluene) over dipolar aprotic solvents.[7]
-
High Yields & Selectivity: PTC often leads to clean reactions with high yields and excellent selectivity for mono-alkylation.[9]
Workflow for Selecting a Phase-Transfer Catalyst
Caption: Key steps in the formation of a β-hydroxy ester via the Reformatsky reaction.
Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can activate substrates in various ways. W[11][12]hile less common for direct alkylations with this compound, they can play a crucial role in related transformations or by activating the coupling partner. For instance, in Friedel-Crafts-type reactions, a Lewis acid could activate an aromatic ring for alkylation. More relevant is their use in activating carbonyl compounds towards addition by a Reformatsky enolate or in mediating other coupling reactions.
Indium(III) chloride (InCl3), for example, is a versatile Lewis acid known for its water stability, recyclability, and high tolerance for oxygen- and nitrogen-containing functional groups. B[13]oron-based Lewis acids like B(C6F5)3 are also powerful catalysts for various organic transformations.
[14]### 2.4. Performance Comparison Table
The table below summarizes the performance and characteristics of the discussed catalytic systems for key reactions involving this compound.
| Catalyst/Promoter | Reaction Type | Typical Substrates | Conditions | Typical Yield | Advantages | Limitations |
| Tetrabutylammonium Bromide (TBAB) | C-, N-, O-Alkylation | Activated methylenes, amines, phenols | Toluene/H₂O, 50-80 °C, K₂CO₃/NaOH | 85-98% | Low cost, simple workup, mild conditions, green. | [7][9] Catalyst can be difficult to remove completely; potential for catalyst poisoning by certain leaving groups. |
| Aliquat 336® | C-, N-, O-Alkylation | Nitriles, esters | Biphasic or organic solvent, RT-100 °C, NaOH | 90-99% | High efficiency, thermally stable, can be used in consecutive PTC steps. | [8] Higher cost than simple quats, can form stable emulsions. |
| Zinc (dust) | Reformatsky Reaction | Aldehydes, ketones | THF, Benzene, or Ether, Reflux | 60-90% | Classic, reliable method, forms stable enolates. | [4][5][15] Requires stoichiometric metal, activation of zinc can be inconsistent, sometimes requires harsh conditions. |
| Samarium(II) Iodide (SmI₂) | Reformatsky-type | Aldehydes, ketones | THF, Room Temp | 75-95% | Extremely mild conditions, high chemoselectivity, rapid reactions. | [5] Stoichiometric, expensive, highly sensitive to air and moisture. |
| Indium(III) Chloride (InCl₃) | Lewis Acid Catalysis | Aryl esters (deprotection), Carbonyl activation | Organic solvents | Variable | Water-stable, recyclable, high functional group tolerance. | [13] May require higher catalyst loading, scope in direct this compound reactions is specific. |
Validated Experimental Protocols
The following protocols are provided as representative examples of the methodologies discussed. Researchers should always perform appropriate safety assessments before conducting any experiment.
Protocol 1: Phase-Transfer Catalyzed N-Alkylation of Benzylamine
This protocol demonstrates the efficient synthesis of Isopropyl 2-(benzylamino)acetate using a quaternary ammonium salt catalyst.
Materials:
-
Benzylamine
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene (30 mL) and deionized water (15 mL) to the flask.
-
Stir the biphasic mixture vigorously and heat to 60 °C.
-
Add this compound (1.1 eq) dropwise over 15 minutes via a dropping funnel.
-
Maintain the reaction at 60 °C and monitor its progress by TLC or GC-MS (typically complete within 2-4 hours).
-
Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Zinc-Mediated Reformatsky Reaction with Acetophenone
This protocol details the synthesis of Isopropyl 3-hydroxy-3-phenylbutanoate.
Materials:
-
Zinc dust, activated
-
Iodine (a single crystal for activation)
-
Acetophenone
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add activated zinc dust (1.5 eq) and a small crystal of iodine.
-
Add anhydrous THF (10 mL) and gently heat with a heat gun until the iodine color disappears, indicating zinc activation. Cool to room temperature.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) and this compound (1.2 eq) in anhydrous THF (20 mL).
-
Add approximately 10% of this solution to the zinc suspension. An exothermic reaction should initiate within a few minutes. If not, gentle heating may be required.
-
Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 60 minutes or until TLC analysis shows consumption of the acetophenone.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with 1 M HCl (1 x 15 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate. 1[4]0. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude β-hydroxy ester by silica gel chromatography.
The choice of catalyst for reactions involving this compound is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of the synthesis. Phase-transfer catalysis represents a mature, green, and highly effective method for a variety of alkylation reactions, offering mild conditions and the use of inexpensive reagents. F[7][8]or the synthesis of β-hydroxy esters, the classic zinc-mediated Reformatsky reaction remains a robust and reliable tool, with modern variations using other metals offering expanded capabilities for sensitive substrates.
[5][15]Future developments will likely focus on expanding the scope of enantioselective catalysis, particularly in chiral PTC and asymmetric Reformatsky reactions, to provide direct access to optically active products. T[16][17]he development of recyclable heterogeneous catalysts and organocatalytic systems will also continue to push the boundaries of what is possible with this versatile synthetic building block.
References
- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]
- 2. This compound 99 29921-57-1 [sigmaaldrich.com]
- 3. alkalisci.com [alkalisci.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. ptcorganics.com [ptcorganics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Select Lewis Acid for Polymerization? [eureka.patsnap.com]
- 13. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defunctionalisation catalysed by boron Lewis acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Reformatsky Reaction [organic-chemistry.org]
- 16. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phasetransfer.com [phasetransfer.com]
A Comparative Guide to the Synthesis and Structural Confirmation of Isopropyl 3-hydroxy-3-phenylpropanoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized product's structure is a cornerstone of chemical research and development. The choice of synthetic route can significantly impact not only the yield and purity of the target molecule but also the impurity profile, which is of paramount importance in pharmaceutical applications. This guide provides an in-depth comparison of two synthetic strategies for the preparation of isopropyl 3-hydroxy-3-phenylpropanoate, a representative β-hydroxy ester. The first approach utilizes a one-step Reformatsky reaction with isopropyl bromoacetate, while the second employs a two-step sequence involving a Claisen condensation followed by a selective reduction. This guide will objectively compare these methods, supported by detailed experimental protocols and analytical data, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to the Synthetic Challenge
The synthesis of β-hydroxy esters is a fundamental transformation in organic chemistry, as this motif is a key structural component in numerous natural products and pharmaceutical agents. The Reformatsky reaction, which employs an organozinc reagent generated from an α-halo ester, offers a direct route to these valuable compounds. However, alternative multi-step strategies, such as those proceeding through a β-keto ester intermediate, can sometimes offer advantages in terms of starting material availability, scalability, or stereocontrol. A thorough understanding of the nuances of each approach is crucial for efficient and reliable synthesis.
Synthetic Route 1: The Reformatsky Reaction with this compound
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that condenses an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate is an organozinc compound, also known as a Reformatsky enolate, which is less reactive than Grignard reagents, thus preventing undesired side reactions with the ester functionality.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of this compound, forming the organozinc reagent. This enolate then adds to the carbonyl carbon of benzaldehyde through a six-membered chair-like transition state. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, isopropyl 3-hydroxy-3-phenylpropanoate.
Caption: Experimental workflow for the Reformatsky reaction.
Experimental Protocol
A detailed experimental procedure for the synthesis of isopropyl 3-hydroxy-3-phenylpropanoate via the Reformatsky reaction is as follows:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.2 equivalents) and anhydrous toluene.
-
Initiation: A small crystal of iodine can be added to activate the zinc surface.
-
Reagent Addition: A solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous toluene is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is heated to reflux for an additional 30-60 minutes to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to quench the reaction and dissolve any unreacted zinc.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure isopropyl 3-hydroxy-3-phenylpropanoate.
Synthetic Route 2: Two-Step Synthesis via a β-Keto Ester Intermediate
An alternative approach to isopropyl 3-hydroxy-3-phenylpropanoate involves a two-step sequence: the initial formation of a β-keto ester, isopropyl 3-oxo-3-phenylpropanoate, followed by its selective reduction to the desired β-hydroxy ester.
Step 1: Claisen Condensation for β-Keto Ester Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. In this case, a mixed Claisen condensation between isopropyl acetate and a suitable benzoylating agent (e.g., ethyl benzoate) would yield isopropyl 3-oxo-3-phenylpropanoate.
A strong base, such as sodium isopropoxide, deprotonates the α-carbon of isopropyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of the leaving group (e.g., ethoxide) yields the β-keto ester. A full equivalent of base is required as the product is more acidic than the starting ester and is deprotonated, driving the reaction to completion.
Step 2: Selective Reduction of the β-Keto Ester
The carbonyl group of the β-keto ester can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).
The hydride (H⁻) from sodium borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the work-up to give the final β-hydroxy ester. Sodium borohydride is a sufficiently mild reducing agent that it does not typically reduce the ester functionality.
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocol
A representative experimental procedure for the two-step synthesis is as follows:
Part A: Synthesis of Isopropyl 3-oxo-3-phenylpropanoate (Claisen Condensation)
-
Base Preparation: A solution of sodium isopropoxide is prepared by dissolving sodium metal (1.0 equivalent) in anhydrous isopropanol under an inert atmosphere.
-
Reagent Addition: A mixture of isopropyl acetate (1.0 equivalent) and ethyl benzoate (1.0 equivalent) is added dropwise to the sodium isopropoxide solution at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
Work-up and Purification: After cooling, the reaction is quenched with dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude isopropyl 3-oxo-3-phenylpropanoate can be purified by vacuum distillation.
Part B: Reduction of Isopropyl 3-oxo-3-phenylpropanoate
-
Reaction Setup: Isopropyl 3-oxo-3-phenylpropanoate (1.0 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reducing Agent Addition: The solution is cooled in an ice bath, and sodium borohydride (1.0-1.5 equivalents) is added portion-wise with stirring.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude isopropyl 3-hydroxy-3-phenylpropanoate, which can be further purified if necessary.
Performance Comparison: Reformatsky vs. Two-Step Synthesis
The choice between these two synthetic routes will depend on various factors, including reaction efficiency, ease of execution, and the availability of starting materials.
| Parameter | Reformatsky Reaction | Two-Step Synthesis (Claisen + Reduction) |
| Number of Steps | 1 | 2 |
| Typical Yield | 52% | Claisen: 60-70% (estimated), Reduction: >90% (estimated); Overall: ~54-63% |
| Key Reagents | This compound, Zinc | Isopropyl acetate, Ethyl benzoate, Strong base, Sodium borohydride |
| Reaction Conditions | Anhydrous, often requires heating | Claisen: Anhydrous, strong base, heating; Reduction: Mild, often at 0°C to rt |
| Advantages | One-pot synthesis, good for thermally sensitive substrates | Utilizes readily available starting materials, reduction step is high-yielding |
| Disadvantages | Requires α-halo ester, activation of zinc can be variable | Two separate reactions and work-ups, use of strong base |
Structural Confirmation: A Unified Analytical Approach
Regardless of the synthetic route chosen, rigorous structural confirmation of the final product, isopropyl 3-hydroxy-3-phenylpropanoate, is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For isopropyl 3-hydroxy-3-phenylpropanoate, both ¹H and ¹³C NMR are invaluable.
For optimal results, the sample should be free of particulate matter and paramagnetic impurities.
-
Dissolution: Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any suspended particles.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
The ¹H NMR spectrum of isopropyl 3-hydroxy-3-phenylpropanoate is expected to show the following key signals:
-
Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.
-
Methine Proton (CH-OH): A multiplet around δ 5.1 ppm, integrating to 1 proton. The coupling of this proton to the adjacent methylene protons will provide valuable structural information.
-
Isopropyl Methine Proton (CH(CH₃)₂): A septet around δ 5.0 ppm, integrating to 1 proton.
-
Methylene Protons (CH₂): A multiplet around δ 2.7-2.8 ppm, integrating to 2 protons, adjacent to the chiral center and the carbonyl group.
-
Isopropyl Methyl Protons (CH(CH₃)₂): Two doublets around δ 1.2 ppm, integrating to 6 protons. The non-equivalence of the two methyl groups is due to the adjacent chiral center.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
The proton-decoupled ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms:
-
Carbonyl Carbon (C=O): A signal around δ 172 ppm.
-
Aromatic Carbons: Several signals between δ 125-143 ppm.
-
Carbon Bearing the Hydroxyl Group (CH-OH): A signal around δ 70 ppm.
-
Isopropyl Methine Carbon (CH(CH₃)₂): A signal around δ 68 ppm.
-
Methylene Carbon (CH₂): A signal around δ 43 ppm.
-
Isopropyl Methyl Carbons (CH(CH₃)₂): A signal around δ 22 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
A small amount of the purified sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
The mass spectrum of isopropyl 3-hydroxy-3-phenylpropanoate would be expected to show:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₃, MW = 208.25 g/mol ). Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 209 or other adducts may be observed.
-
Key Fragmentation Patterns: Common fragmentation pathways for β-hydroxy esters include the loss of water (H₂O) from the molecular ion, cleavage of the C-C bond between the carbon bearing the hydroxyl group and the methylene group, and fragmentation of the isopropyl ester group.
Conclusion
This guide has presented a detailed comparison of two synthetic routes to isopropyl 3-hydroxy-3-phenylpropanoate: a one-step Reformatsky reaction and a two-step sequence involving a Claisen condensation and subsequent reduction. The Reformatsky reaction offers a more direct approach, while the two-step method utilizes more common starting materials and may offer advantages in certain contexts. The choice of synthesis will ultimately be guided by the specific needs of the researcher, including desired scale, available resources, and purity requirements.
Regardless of the synthetic path taken, the rigorous application of analytical techniques such as NMR and mass spectrometry is non-negotiable for the unambiguous confirmation of the product's structure. The detailed protocols and interpretive guidelines provided herein serve as a valuable resource for researchers in the synthesis and characterization of this and related molecules, ensuring the scientific integrity and reliability of their work.
A Comparative Guide to the Quantitative Analysis of Isopropyl Bromoacetate in Reaction Mixtures by HPLC and its Alternatives
For researchers, scientists, and drug development professionals engaged in syntheses involving alkylating agents, the accurate quantification of reactive intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. Isopropyl bromoacetate, a commonly used reagent in organic synthesis, presents a unique set of analytical challenges due to its reactivity and physicochemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its primary alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of this compound in complex reaction mixtures. The methodologies, performance data, and rationale behind experimental choices are detailed to empower you to select the most fitting analytical strategy for your research needs.
The Analytical Challenge: Quantifying a Reactive, Non-Chromophoric Alkylating Agent
This compound (C₅H₉BrO₂) is a halogenated ester that, while stable under normal conditions, can be susceptible to hydrolysis, particularly at non-neutral pH.[1] This reactivity necessitates careful sample handling and consideration of the analytical timescale. A significant hurdle in its analysis by HPLC is its lack of a strong chromophore, rendering direct UV detection insensitive.[2] This guide will explore strategies to overcome these challenges, including derivatization techniques for HPLC and the application of alternative analytical platforms.
Comparative Overview of Analytical Methodologies
A direct comparison of HPLC, GC-MS, and qNMR reveals distinct advantages and limitations for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC with UV Detection (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection of a UV-active derivative. | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3] | Non-destructive analysis based on the nuclear spin properties of the analyte in a magnetic field.[3] |
| Sample Preparation | Derivatization to introduce a chromophore, followed by dilution in the mobile phase. | Dilution in a volatile solvent; derivatization may be employed for improved chromatography. | Direct analysis of the reaction mixture in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL (estimated) | ~0.005 ppm for similar bromo-compounds[4] | ~5 µM for small molecules[3] |
| Precision (RSD) | < 2% (typical for validated methods) | < 15% (for related compounds)[5] | < 1% (with optimized parameters) |
| Accuracy (% Recovery) | 98-102% (typical for validated methods) | 97.6-111.3% (for related compounds)[4] | Not directly measured; relies on the purity of the internal standard. |
| Analysis Time | ~15-30 minutes per sample | ~10-20 minutes per sample | ~5-15 minutes per sample |
| Strengths | Widely available instrumentation, high precision. | High sensitivity and selectivity, definitive identification. | Minimal sample preparation, non-destructive, provides structural information. |
| Limitations | Indirect analysis requiring derivatization, potential for incomplete derivatization. | Requires analyte volatility, potential for thermal degradation. | Lower sensitivity compared to MS, higher initial instrument cost. |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct analysis of this compound by HPLC with UV detection is impractical due to its weak UV absorbance. To overcome this, a pre-column derivatization strategy is necessary to attach a chromophoric tag to the molecule. A common and effective derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylate formed upon hydrolysis of the ester, or potentially with the bromide, to yield a highly UV-active derivative.[2][6]
Rationale for Derivatization: The introduction of the pentafluorobenzyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the analyte and enabling sensitive detection by a standard UV detector. This approach transforms an otherwise challenging analysis into a feasible and robust quantitative method.
Experimental Workflow: HPLC with Pre-column Derivatization
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Alkylating Agents: Isopropyl Bromoacetate and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall process economics. This guide provides an in-depth technical comparison of isopropyl bromoacetate and its primary alternatives—ethyl bromoacetate and tert-butyl bromoacetate. We will delve into their cost-effectiveness, performance in key synthetic applications, and safety profiles, supported by experimental data and mechanistic insights to inform your selection process.
Introduction to α-Bromoacetate Esters as Alkylating Agents
α-Bromoacetate esters are widely utilized in organic synthesis as electrophilic synthons for the introduction of an acetate moiety onto a variety of nucleophiles. Their utility stems from the presence of a reactive carbon-bromine bond adjacent to an electron-withdrawing ester group, which activates the α-carbon for nucleophilic substitution, primarily through an SN2 mechanism. These reagents are foundational in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The choice of the ester group—isopropyl, ethyl, or tert-butyl—can significantly impact the reagent's reactivity, steric profile, and the lability of the resulting ester, offering a tunable platform for various synthetic strategies.
Comparative Analysis: Isopropyl vs. Ethyl vs. Tert-Butyl Bromoacetate
The selection of the optimal α-bromoacetate ester hinges on a careful balance of cost, reactivity, and the desired properties of the final product. Here, we compare these three key reagents across several critical parameters.
Cost-Effectiveness
A primary consideration in any chemical synthesis is the cost of starting materials. The table below provides an approximate cost comparison for this compound, ethyl bromoacetate, and tert-butyl bromoacetate. Prices are based on currently available data from various suppliers and are subject to market fluctuations.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Approximate Price (USD/100g) |
| This compound | C₅H₉BrO₂ | 181.03 | 97-99% | $70 - $100 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 98-99% | $30 - $50 |
| Tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | 195.06 | 98-99% | $60 - $90 |
Analysis:
From a raw cost perspective, ethyl bromoacetate is generally the most economical option. This compound and tert-butyl bromoacetate are comparably priced, with both being more expensive than their ethyl counterpart. However, the true cost-effectiveness can only be determined by considering the performance of each reagent in a specific reaction, factoring in yield, reaction time, and purification costs.
Performance and Reactivity
The reactivity of α-bromoacetate esters in SN2 reactions is primarily governed by steric hindrance around the electrophilic α-carbon. The size of the ester's alkyl group can influence the rate of nucleophilic attack.
General Reactivity Trend (SN2):
Ethyl Bromoacetate > this compound > Tert-Butyl Bromoacetate
This trend is a direct consequence of increasing steric bulk around the reaction center. The smaller ethyl group presents the least hindrance to an incoming nucleophile, leading to faster reaction rates. The isopropyl group is more sterically demanding, slowing the reaction. The tert-butyl group, with its significant bulk, provides the greatest steric hindrance, resulting in the slowest reaction rates of the three.
Diagram: Steric Hindrance in SN2 Alkylation
Caption: Steric hindrance affecting SN2 reaction rates.
Applications and Selectivity:
-
Ethyl Bromoacetate: Due to its high reactivity and lower cost, ethyl bromoacetate is a workhorse for general-purpose alkylations where the ethyl ester can be easily hydrolyzed or is desired in the final product.
-
This compound: This reagent offers a balance between reactivity and the increased steric bulk of the isopropyl group. It is used in applications where a slightly more hindered ester is beneficial, or where the isopropyl ester may offer advantages in terms of solubility or crystallinity of the product.
-
Tert-Butyl Bromoacetate: While the slowest reacting, tert-butyl bromoacetate is invaluable when the tert-butyl ester is used as a protecting group for a carboxylic acid[1]. The tert-butyl group can be selectively removed under acidic conditions, leaving other ester functionalities intact. This orthogonality is highly desirable in complex, multi-step syntheses, particularly in peptide and pharmaceutical chemistry[1].
Safety and Handling
All α-bromoacetate esters are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They are lachrymators, meaning they cause irritation to the eyes and respiratory system.
| Reagent | GHS Hazard Pictograms | GHS Hazard Statements |
| This compound | Corrosion, Health Hazard | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[2][3] |
| Ethyl Bromoacetate | Skull and Crossbones, Health Hazard, Environmental Hazard | H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled.[4][5][6][7] |
| Tert-Butyl Bromoacetate | Flammable, Corrosion, Health Hazard | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8][9][10][11][12] |
Analysis:
While all three compounds are hazardous, ethyl bromoacetate is classified as fatal if swallowed, in contact with skin, or inhaled , making it the most acutely toxic of the three. This compound and tert-butyl bromoacetate are corrosive and cause severe skin and eye damage. Tert-butyl bromoacetate also presents a flammability hazard. The choice of reagent must be accompanied by a thorough risk assessment and adherence to all relevant safety protocols.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we present a general protocol for a common alkylation reaction, the O-alkylation of a phenol. This protocol can be adapted for each of the three α-bromoacetate esters.
General Protocol for O-Alkylation of a Phenol
Diagram: O-Alkylation Workflow
Caption: General workflow for the O-alkylation of phenols.
Materials:
-
Phenol (e.g., 4-nitrophenol)
-
α-Bromoacetate ester (isopropyl, ethyl, or tert-butyl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α-bromoacetate ester (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance Differences:
-
Reaction Time: The reaction with ethyl bromoacetate is expected to be the fastest, followed by this compound, and then tert-butyl bromoacetate.
-
Yield: While all three can give good to excellent yields, achieving high conversion with tert-butyl bromoacetate may require longer reaction times or higher temperatures.
-
Purification: The polarity of the resulting esters will differ, which may require adjustments to the solvent system used for column chromatography.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For cost-sensitive, large-scale production where high reactivity is desired and the final ester can be easily hydrolyzed, ethyl bromoacetate is the clear choice. However, its high acute toxicity necessitates stringent safety measures.
-
This compound offers a middle ground in terms of reactivity and cost. It is a suitable alternative when the slightly increased steric bulk is not detrimental to the reaction rate and may offer advantages in the physical properties of the product.
-
Tert-butyl bromoacetate is the reagent of choice when the ester functionality is intended as a protecting group. Its lower reactivity is a trade-off for the ability to be selectively cleaved under acidic conditions, a crucial feature in complex organic synthesis.
Ultimately, the most cost-effective solution is the one that provides the desired product in the highest yield and purity with the most efficient workflow, while ensuring the safety of all personnel. It is recommended to perform small-scale trial reactions to determine the optimal reagent and conditions for your specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tert-Butyl Bromoacetate | 5292-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
The Isopropyl Bromoacetate Compendium: A Comparative Guide to its Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, the choice of an alkylating agent can be a pivotal decision, profoundly influencing reaction efficiency, selectivity, and the ultimate yield of the desired product. Among the plethora of available reagents, isopropyl bromoacetate emerges as a versatile and valuable tool for the introduction of an isopropoxycarbonylmethyl moiety. This guide provides an in-depth technical analysis of the synthetic utility of this compound, offering a comparative perspective against its commonly used counterparts, ethyl bromoacetate and tert-butyl bromoacetate. Through an examination of key reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound, with the chemical formula BrCH₂CO₂CH(CH₃)₂, is a clear, colorless to yellow liquid.[1] Its reactivity is primarily dictated by the presence of the electrophilic carbon adjacent to the bromine atom, making it an excellent substrate for nucleophilic substitution reactions. The isopropyl ester functionality, while seemingly a subtle variation from the more common ethyl or tert-butyl esters, imparts distinct steric and electronic properties that can be strategically exploited.
The isopropyl group is more sterically demanding than an ethyl group but less so than a tert-butyl group. This intermediate steric bulk can influence the rate and selectivity of reactions, particularly in sterically congested environments.[2][3] Electronically, the isopropyl group is slightly more electron-donating than the ethyl group, which can subtly affect the reactivity of the ester carbonyl and the adjacent methylene group.
Table 1: Physicochemical Properties of Common Bromoacetate Esters
| Property | This compound | Ethyl Bromoacetate | tert-Butyl Bromoacetate |
| Molecular Formula | C₅H₉BrO₂ | C₄H₇BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 181.03 g/mol | 167.00 g/mol | 195.05 g/mol |
| Boiling Point | 59-61 °C / 10 mmHg | 159 °C / 760 mmHg | 65-67 °C / 12 mmHg |
| Density | 1.399 g/mL at 25 °C | 1.505 g/mL at 20 °C | 1.323 g/mL at 25 °C |
Key Synthetic Applications: A Comparative Analysis
This compound finds widespread application in the formation of carbon-carbon and carbon-heteroatom bonds. Here, we delve into its utility in three cornerstone reactions of organic synthesis, comparing its performance with ethyl and tert-butyl bromoacetate.
The Reformatsky Reaction: Constructing β-Hydroxy Esters
The Reformatsky reaction, a classic method for the synthesis of β-hydroxy esters, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4] The choice of the α-halo ester can influence the reaction's success and yield.
While ethyl bromoacetate is the most commonly employed reagent in the Reformatsky reaction, this compound serves as a competent alternative. The steric bulk of the isopropyl group can, in some cases, lead to different diastereoselectivities compared to the ethyl ester.
Comparative Data for the Reformatsky Reaction with Benzaldehyde:
Experimental Protocol: Synthesis of Isopropyl 3-hydroxy-3-phenylpropanoate via the Reformatsky Reaction
This protocol is a representative procedure for the Reformatsky reaction using this compound and benzaldehyde.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine.
-
Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool to room temperature.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color and the formation of a cloudy suspension).
-
Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired isopropyl 3-hydroxy-3-phenylpropanoate.
Logical Workflow for the Reformatsky Reaction:
Caption: Workflow for the synthesis of β-hydroxy esters via the Reformatsky reaction.
Alkylation of Heteroatomic Nucleophiles: N-, O-, and S-Alkylation
This compound is an effective reagent for the alkylation of a variety of nucleophiles, including amines, phenols, and thiols. The choice of the bromoacetate ester in these reactions can be critical, with steric hindrance playing a significant role in determining the reaction outcome.[8]
N-Alkylation of Amines:
The alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation.[9] The steric bulk of the isopropyl group in this compound can help to mitigate this issue, favoring mono-alkylation to a greater extent than the less hindered ethyl bromoacetate. In contrast, the highly hindered tert-butyl bromoacetate may react sluggishly or undergo elimination reactions, especially with more basic amines.
O-Alkylation of Phenols:
The Williamson ether synthesis, when applied to phenols, provides a straightforward route to aryl ethers. This compound reacts with phenoxides to furnish the corresponding isopropoxycarbonylmethyl-substituted aromatic ethers.[10] The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetone.
S-Alkylation of Thiols:
Thiols are excellent nucleophiles and readily react with this compound to form thioethers. This reaction is often rapid and high-yielding, proceeding under mild basic conditions.
Comparative Data for Alkylation Reactions:
Direct comparative studies providing yields for the alkylation of a single substrate with isopropyl, ethyl, and tert-butyl bromoacetate under identical conditions are scarce in the readily available literature. However, general principles of Sₙ2 reactions suggest that the reactivity order would be ethyl > isopropyl > tert-butyl bromoacetate, primarily due to increasing steric hindrance around the electrophilic carbon.[3] The choice of reagent will therefore be a trade-off between reactivity and selectivity. For instance, while ethyl bromoacetate might be more reactive, this compound could offer better selectivity for mono-alkylation in the case of primary amines.
Table 2: Qualitative Comparison of Bromoacetate Esters in Alkylation Reactions
| Reagent | Reactivity (Sₙ2) | Selectivity (Mono-alkylation) | Propensity for Elimination |
| Ethyl Bromoacetate | High | Moderate | Low |
| This compound | Moderate | Good | Moderate |
| tert-Butyl Bromoacetate | Low | High | High |
Experimental Protocol: N-Alkylation of Aniline with this compound
This protocol provides a general procedure for the mono-N-alkylation of aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated aniline.
Logical Workflow for Heteroatom Alkylation:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmaxchange.info [pharmaxchange.info]
A Comparative Guide to Isopropyl Bromoacetate in Green Chemistry Protocols
From the Desk of a Senior Application Scientist
Welcome to a detailed examination of isopropyl bromoacetate's role and performance within the framework of green chemistry. As researchers, scientists, and drug development professionals, our choice of reagents has profound implications not only for the success of our syntheses but also for environmental stewardship. This guide moves beyond simple protocols to explore the why—the causal relationships between reagent choice, reaction efficiency, and overall sustainability. We will dissect the performance of this compound, a common alkylating agent, and objectively compare it against greener alternatives, providing the data and methodologies you need to make informed decisions in your laboratory.
The Alkylation Challenge: Balancing Reactivity and Responsibility
Alkylation, the transfer of an alkyl group, is a cornerstone of organic synthesis, essential for constructing the carbon skeletons of countless pharmaceutical and industrial molecules.[1] Traditionally, this has been the domain of highly reactive but often hazardous alkyl halides. This compound is a prime example—a potent electrophile effective for introducing an isopropyl acetate moiety. However, its utility comes with inherent drawbacks that conflict with the core principles of green chemistry.
This guide will evaluate its performance through three critical pillars:
-
Intrinsic Hazard Profile: Assessing toxicity and safety.
-
Reaction Efficiency: Quantifying waste through metrics like Atom Economy.
-
System Sustainability: Evaluating the impact of associated solvents and catalysts.
Pillar 1: The Inherent Hazards of Halogenation
A primary tenet of green chemistry is the use of substances that possess little to no toxicity to human health and the environment.[2][3] Alkyl halides, by their nature, are reactive and often toxic. This compound is no exception.
According to its safety data, this compound is classified as a substance that causes severe skin burns and eye damage (H314).[4][5] This corrosivity necessitates stringent handling procedures and specialized personal protective equipment (PPE), increasing the risk and complexity of its use. The bromine atom, essential for its reactivity, also contributes to the formation of halogenated waste streams, which are often persistent and environmentally problematic.[6]
Let's compare its hazard profile with common alternatives:
| Reagent | Formula | Molecular Weight | Key Hazards (GHS Classification) | Notes |
| This compound | C₅H₉BrO₂ | 181.03 g/mol | H314: Causes severe skin burns and eye damage.[4] | A potent lachrymator and corrosive agent. Generates bromide waste. |
| Dimethyl Sulfate (DMS) | C₂H₆O₄S | 126.13 g/mol | H301: Toxic if swallowed. H330: Fatal if inhaled. H350: May cause cancer. | A classic, highly effective methylating agent, but extremely toxic and carcinogenic. Represents a "less green" benchmark.[7] |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 g/mol | H225: Highly flammable liquid and vapor. | Considered a much greener alternative. Low toxicity, and its byproducts (methanol, CO₂) are less harmful than sulfate or halide salts.[7][8] |
| Isopropanol | C₃H₈O | 60.10 g/mol | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. | When used as an alkylating agent (requires acid catalysis), the only byproduct is water, making it an excellent green alternative.[9] |
This comparison clearly positions this compound in a challenging spot. While less acutely toxic than reagents like dimethyl sulfate, its corrosive nature and halogen content make it a less desirable choice when greener alternatives are viable.
Pillar 2: Quantifying Waste with Atom Economy
Beyond immediate hazards, green chemistry emphasizes waste prevention at the atomic level. Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[10][11] An ideal, 100% atom-economical reaction would have no byproducts.[12][13]
Let's analyze a typical SN2 O-alkylation of a phenol using this compound:
Reaction A: Using this compound C₆H₅OH + BrCH₂COOCH(CH₃)₂ + Base → C₆H₅OCH₂COOCH(CH₃)₂ + [Base-H]⁺Br⁻
The bromine atom and the base's cation end up as a salt byproduct, which is waste. Now, consider the same transformation using isopropanol, activated by an acid catalyst:
Reaction B: Using Isopropanol (Hypothetical Green Route for Isopropylation) While direct O-isopropylation of a phenol with isopropanol is challenging, the principle of using alcohols as alkylating agents is a key green strategy, generating only water as a byproduct.[8][9] For a more direct comparison, let's calculate the atom economy for the synthesis of isopropyl phenoxyacetate.
Atom Economy Calculation
The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[10]
| Parameter | Reaction A (this compound) | Reaction B (Phenoxyacetic acid + Isopropanol) |
| Desired Product | Isopropyl phenoxyacetate (C₁₁H₁₄O₃) | Isopropyl phenoxyacetate (C₁₁H₁₄O₃) |
| MW of Product | 194.23 g/mol | 194.23 g/mol |
| Reactants | Phenol (94.11) + this compound (181.03) + NaHCO₃ (84.01)¹ | Phenoxyacetic acid (152.15) + Isopropanol (60.10) |
| Sum of Reactant MW | 359.15 g/mol | 212.25 g/mol |
| % Atom Economy | 54.1% | 91.5% |
¹Note: A base is required to deprotonate the phenol, contributing to the reactants' mass.
The difference is stark. The reaction with this compound incorporates just over half of the reactant mass into the final product.[10] The alternative esterification reaction is vastly more efficient, generating only water (a harmless byproduct) which is not even included in the main reactant list for the esterification. This demonstrates a fundamental weakness of using alkyl halides in green protocols: they are inherently atom-uneconomical.[14]
Logical Framework for Selecting an Alkylation Strategy
The following diagram illustrates the decision-making process when choosing an alkylation route based on green chemistry principles.
Caption: Green chemistry decision framework for alkylation.
Pillar 3: The System Approach—Solvents and Catalysis
A green protocol is more than just its reagents; it's an entire system. The choice of solvent and the use of catalysis are critical.
Greener Solvents: Moving Beyond Traditional VOCs
Many organic reactions, including those with this compound, are performed in volatile organic compounds (VOCs) like THF or DMF. These solvents pose significant environmental and health risks. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or ionic liquids (ILs) .[3][15][16]
Ionic liquids are organic salts that are liquid below 100°C and have negligible vapor pressure, making them non-volatile.[17] They are highly polar and can be excellent media for SN2 reactions, potentially enhancing reaction rates.[18] Using this compound in an ionic liquid could be a "greener" application of a traditional reagent by replacing a hazardous solvent. However, the synthesis and cost of ILs, as well as their own lifecycle and potential toxicity, must also be considered.[19][20]
Catalysis: The Key to Efficiency
The most elegant green solutions often involve catalysis, which allows for the use of less reactive (and thus safer) reagents under milder conditions.[14] The use of alcohols as alkylating agents, for instance, is enabled by acid catalysts that facilitate the formation of a carbocation or activate the alcohol's hydroxyl group.[8][9] This catalytic approach avoids the stoichiometric waste associated with alkyl halides and represents a paradigm shift in synthesis design.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present two detailed protocols for the O-alkylation of 4-methoxyphenol. The first is a modernized protocol using this compound in an ionic liquid. The second employs a greener alternative, demonstrating a catalytic approach.
Experimental Workflow Overview
The diagram below contrasts the general laboratory workflows for the two synthetic approaches.
Caption: Comparative experimental workflows.
Protocol A: O-Alkylation using this compound in an Ionic Liquid
Objective: To synthesize isopropyl (4-methoxyphenoxy)acetate using a traditional reagent in a greener solvent system.
Materials:
-
4-methoxyphenol (1.24 g, 10 mmol)
-
This compound (1.81 g, 10 mmol)[21]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) (20 mL)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, combine 4-methoxyphenol and anhydrous K₂CO₃.
-
Solvent Addition: Add 20 mL of [BMIM]BF₄ to the flask. Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.
-
Reagent Addition: Add this compound dropwise to the mixture over 10 minutes. Causality Note: Dropwise addition helps control any initial exotherm.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and stir. Extract the product with diethyl ether (3 x 30 mL). Causality Note: The desired product is organic-soluble, while the ionic liquid and inorganic salts remain in the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Solvent Recycling: The aqueous phase containing the ionic liquid can be heated under vacuum to remove water, allowing the ionic liquid to be recovered and potentially reused.[17]
Protocol B: Green Catalytic Esterification
Objective: To synthesize isopropyl (4-methoxyphenoxy)acetate via a high atom economy, catalytic Fischer esterification.
Materials:
-
(4-methoxyphenoxy)acetic acid (1.82 g, 10 mmol)
-
Isopropanol (30 mL, excess)
-
p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 10 mol%)
-
Toluene (20 mL, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine
Methodology:
-
Setup: In a 100 mL round-bottom flask, combine (4-methoxyphenoxy)acetic acid, isopropanol, toluene, and the p-TSA catalyst. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water, the reaction byproduct, will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours or until no more water is collected. Causality Note: Removing water drives the equilibrium towards the product, ensuring a high yield.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a brine wash (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure. The resulting crude product is often of high purity and may not require further chromatographic purification.
Conclusion and Recommendations
This compound is an effective and versatile alkylating agent. However, when evaluated through the lens of green chemistry, its performance presents significant challenges.
-
Performance Summary:
-
Hazards: It is a corrosive compound that requires careful handling.[4][5]
-
Efficiency: Its use in substitution reactions leads to poor atom economy (~50-60%) and the generation of halogenated salt waste.
-
Versatility: It is highly reactive and reliable for SN2 transformations. Its performance can be improved by using greener solvents like ionic liquids, which mitigates the use of VOCs.
-
-
Comparison with Alternatives:
-
Alcohols & Catalysis: The use of alcohols as alkylating agents, while requiring catalysis and often higher temperatures, offers superior atom economy (>90%) and produces only water as a byproduct.[9] This represents a fundamentally greener approach.
-
Dialkyl Carbonates (e.g., DMC): These reagents serve as non-toxic alternatives to both alkyl halides and highly toxic dialkyl sulfates, offering good atom economy and cleaner byproduct profiles.[7]
-
Recommendation for the Modern Lab: For drug development and research professionals, the path forward is clear. While this compound remains a tool in the synthetic chemist's toolbox, it should be reserved for cases where greener alternatives are ineffective. Priority should be given to developing and optimizing catalytic protocols that utilize benign starting materials like alcohols. This not only aligns with the principles of sustainability but also often leads to simpler workup procedures, reduced waste disposal costs, and inherently safer processes. The initial investment in developing a catalytic method often pays significant dividends in both environmental and economic terms.
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. study.com [study.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ijrra.net [ijrra.net]
- 18. Understanding the effects of solvate ionic liquids as solvents on substitution processes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isopropyl Bromoacetate
As a Senior Application Scientist, my aim is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe and compliant laboratory operations. Isopropyl bromoacetate is a potent alkylating agent and a strong lachrymator, classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Its handling and disposal demand a meticulous approach grounded in a thorough understanding of its chemical reactivity and the associated regulatory landscape. This guide provides a procedural framework for the safe management and disposal of this compound waste streams, ensuring the protection of laboratory personnel and the environment.
The Principle of Safe Disposal: Hazard Assessment and Mitigation
The entire disposal strategy for this compound is dictated by its hazardous properties. It is not merely a chemical to be discarded but a reactive substance that must be managed.
-
Corrosivity and Lachrymatory Effects: Direct contact can cause severe burns to the skin and eyes.[1][3] Its vapors are highly irritating to the respiratory system and eyes, necessitating that all handling be conducted within a certified chemical fume hood.[4][5]
-
Reactivity: As an α-halo ester, the bromine atom is a good leaving group, making the compound a potent alkylating agent susceptible to nucleophilic substitution.[6] It is incompatible with strong oxidizing agents, acids, and bases.[1][7]
-
Thermal Decomposition: In the event of a fire or exposure to high temperatures, it can decompose to release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][4]
Personal Protective Equipment (PPE) is non-negotiable. A flame-resistant lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), and chemical splash goggles with a face shield are mandatory.[2][4]
Immediate Response: Spill Management Protocol
An accidental release requires immediate and correct action to prevent exposure and environmental contamination.
For a small spill (typically <100 mL) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously apply a 1:1:1 mixture by weight of sodium carbonate (soda ash), bentonite (clay absorbent), and sand to the absorbed spill.[8] This mixture helps neutralize the acidic byproducts and absorb the liquid.
-
Collection: Once the reaction has subsided, carefully sweep or scoop the material into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
For a large spill or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Waste Stream Management: Segregation, Collection, and Deactivation
Proper disposal begins at the point of generation. All waste must be segregated and managed according to its physical state and concentration. It is a violation of federal regulations to dispose of hazardous chemicals down the drain without proper treatment.[9][10]
| Waste Stream Type | Key Hazards | Recommended Container | Disposal Protocol |
| Concentrated this compound (>5%) | Corrosive, Lachrymator, Reactive | Glass or HDPE, tightly sealed, with secondary containment. | Do Not Attempt In-Lab Neutralization. Directly transfer to an approved hazardous waste container. Label clearly and arrange for pickup by a licensed hazardous waste contractor.[1][4] |
| Dilute Aqueous Solutions (<5%) | Irritant, potential environmental toxin | Glass or HDPE waste carboy. | Chemical Deactivation (Hydrolysis). Treat in a designated satellite accumulation area (SAA) following the protocol below.[11][12] |
| Contaminated Solid Waste | Residual chemical hazard | Puncture-proof container for sharps; double-bagged, transparent bags for PPE.[13] | Decontamination & Disposal. Decontaminate glassware with a suitable solvent (e.g., acetone), rinse with water, and collect all rinsate as hazardous waste. Dispose of contaminated PPE and consumables in a labeled solid hazardous waste container. |
The reactivity of the α-bromo group allows for a straightforward deactivation via hydrolysis. This process converts the hazardous ester into less harmful compounds: isopropanol and a salt of glycolic acid.
Required Materials:
-
Stir plate and stir bar
-
Large beaker (at least 2x the volume of the waste)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
pH paper or meter
Procedure:
-
Setup: Perform this procedure in a certified chemical fume hood. Place the beaker containing the dilute this compound waste on a stir plate and add a stir bar.
-
Cooling (Optional but Recommended): Place the beaker in an ice bath to control any potential exothermic reaction.
-
Neutralization: Begin gentle stirring. Slowly and incrementally add sodium carbonate or sodium bicarbonate to the solution. Be cautious of foaming/gas evolution (CO₂).
-
Monitor pH: Periodically check the pH of the solution. Continue adding the base until the pH is stable in the neutral range (pH 6-8).
-
Reaction Time: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis is complete.
-
Final Disposal: Once the reaction is complete and the pH is neutral, the resulting solution may be eligible for drain disposal. However, you must consult your local and institutional regulations first. Some jurisdictions have strict limits on organic content and salts. If in doubt, containerize the neutralized solution and dispose of it through your EH&S office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste from the point of generation to final disposal.
Caption: Decision workflow for this compound waste management.
Regulatory and Compliance Framework
All chemical waste management is governed by strict regulations. In the United States, the primary frameworks are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs all hazardous waste from "cradle to grave."[9][14] Your institution will have a generator status (e.g., Small Quantity Generator) that dictates accumulation time limits and documentation requirements.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect workers from hazardous chemicals.[15] The Hazard Communication Standard also mandates training on chemical hazards.[16]
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[12][17] These containers must be kept closed except when adding waste and must be labeled with the words "Hazardous Waste" and the identity of the chemical constituents.[11][14]
By adhering to these scientifically-grounded procedures and regulatory requirements, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. reed.edu [reed.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. osha.gov [osha.gov]
- 16. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
